molecular formula C9H6N2O2 B172054 Quinazoline-4-carboxylic acid CAS No. 16499-51-7

Quinazoline-4-carboxylic acid

Cat. No.: B172054
CAS No.: 16499-51-7
M. Wt: 174.16 g/mol
InChI Key: UGTWMWCZTAKZGE-UHFFFAOYSA-N
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Description

Quinazoline-4-carboxylic acid (CAS 16499-51-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile precursor for the synthesis of diverse pharmacologically active molecules, particularly within the quinazoline class, which is known for its broad biological activity. Research indicates that derivatives of this compound are investigated as key scaffolds for developing inhibitors of various therapeutic targets. For instance, structural analogues have been designed as selective inhibitors of Aurora A kinase, a promising target in anticancer research, where the carboxylic acid moiety is a critical feature for activity . Furthermore, the quinazoline core is a privileged structure in the design of potential dual-target inhibitors, such as those simultaneously targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), highlighting its utility in creating sophisticated multi-targeted therapeutic agents . The carboxylic acid functional group provides an excellent handle for further synthetic modification, typically through amide coupling or esterification, to generate a library of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings only. It is supplied with detailed quality control documentation and is suitable for use in organic synthesis, hit-to-lead optimization, and biochemical probing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTWMWCZTAKZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Synthesis of Quinazoline-4-carboxylic Acid from Isatin: A Modular, One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Quinazoline-4-carboxylic acid, in particular, serves as a critical synthon, offering a reactive handle for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of a robust and efficient synthetic route to quinazoline-4-carboxylic acids, commencing from the readily available starting material, isatin. We will dissect the strategic ring-opening of the isatin core, followed by a one-pot, three-component cyclocondensation. This methodology circumvents the limitations of classical named reactions, offering a streamlined path to the target scaffold. Detailed, field-tested protocols, mechanistic insights, and strategies for downstream derivatization are presented to empower researchers in drug discovery and chemical development.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug development, renowned for its broad spectrum of biological activities. Its derivatives have been successfully developed as anticancer agents (e.g., Icotinib, Lapatinib), antihypertensives (e.g., Prazosin), and inhibitors of various kinases and biological receptors.[2][4][5] The power of this scaffold lies in its rigid, planar structure and its capacity for diverse substitution, allowing for fine-tuning of its pharmacodynamic and pharmacokinetic properties.

Isatin (1H-indole-2,3-dione) is an exceptionally versatile building block in heterocyclic synthesis.[6] While its direct use in reactions like the Pfitzinger synthesis leads to quinoline-4-carboxylic acids[7][8], a more nuanced strategy involving the cleavage of its internal amide bond unlocks a pathway to the quinazoline framework. This guide focuses on this latter, highly effective approach.

Core Synthetic Strategy: Isatin Ring-Opening as the Gateway

The synthesis hinges on a critical initial step: the base-catalyzed hydrolytic ring-opening of isatin. This transformation converts the indole-2,3-dione structure into the salt of (2-aminophenyl)glyoxylic acid (also referred to as (2-aminophenyl)-oxo-acetic acid). This intermediate is the linchpin of the entire synthesis, as it unmasks an aniline amine and a keto-acid moiety, primed for subsequent cyclization.

Mechanism of Hydrolysis

The reaction proceeds via nucleophilic attack of a hydroxide ion on the C2 carbonyl (the amide carbon) of isatin. This is the more electrophilic of the two carbonyls due to its attachment to the ring nitrogen. The subsequent cleavage of the C2-N1 amide bond results in the formation of the sodium or potassium salt of the keto-acid, which is stable in the basic solution.[4][7]

Caption: Base-catalyzed hydrolytic ring-opening of isatin.

Experimental Protocol: Preparation of the (2-aminophenyl)glyoxylate Intermediate

This protocol describes the in-situ generation of the key intermediate, which is typically used directly in the next step without isolation.[4][9]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add isatin (10.0 g, 67.9 mmol).

  • Reagent Addition: Add a solution of sodium hydroxide (2.72 g, 67.9 mmol) dissolved in 100 mL of ethanol.

  • Reaction: Stir the mixture at room temperature. The deep orange-red color of the isatin suspension will gradually fade to a yellow solution as the ring-opening proceeds to form the sodium (2-aminophenyl)glyoxylate. The reaction is typically complete within 1-2 hours.

  • Proceed to Next Step: The resulting solution/suspension is used directly in the subsequent one-pot condensation.

The One-Pot Three-Component Cyclocondensation

With the key intermediate formed, the construction of the quinazoline ring is achieved through a one-pot, three-component reaction. The components are:

  • (2-aminophenyl)glyoxylate: The ring-opened isatin.

  • An Aldehyde: The source of the C2 substituent on the final quinazoline ring.

  • Ammonium Acetate: Serves as the nitrogen source for N3 of the quinazoline ring and its acetate counter-ion can facilitate the reaction.[4][9]

Proposed Reaction Mechanism

Two primary pathways are proposed for the formation of the quinazoline ring under these conditions.[9] Both pathways converge on a 1,2-dihydroquinazoline intermediate, which is subsequently oxidized (often by air) to the aromatic quinazoline product.

  • Path A: The aniline amine of the hydrolyzed isatin condenses with the aldehyde to form an aldimine intermediate. This is followed by reaction with ammonia (from ammonium acetate) and subsequent cyclization.

  • Path B: The aldehyde first reacts with ammonia to form an aldimine, which then reacts with the aniline of the hydrolyzed isatin, followed by cyclization and aromatization.

Caption: Proposed mechanistic pathways for the three-component synthesis.

Experimental Protocol: Synthesis of 2-Aryl-quinazoline-4-carboxylic Acid

This protocol is adapted from a reported synthesis of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid.[4]

  • Reaction Setup: To the flask containing the (2-aminophenyl)glyoxylate solution from Section 1.2, add 4-chlorobenzaldehyde (9.55 g, 67.9 mmol) and ammonium acetate (15.7 g, 203.8 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Cooling and Precipitation: After completion, cool the mixture to room temperature, then place it in an ice bath. The sodium salt of the this compound may precipitate.

  • Acidification: Slowly add 1M hydrochloric acid (HCl) to the stirred mixture until the pH is approximately 3-4. This protonates the carboxylate, causing the free carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

Data Summary

The following table summarizes typical reaction parameters for this synthesis.

Reactant 1Reactant 2Reactant 3SolventTemp. (°C)Time (h)Typical Yield (%)
Isatin4-ChlorobenzaldehydeAmmonium AcetateEthanolReflux (~80)4-675-85%
IsatinBenzaldehydeAmmonium AcetateEthanolReflux (~80)4-670-80%

Downstream Derivatization: Expanding Molecular Complexity

The carboxylic acid group at the C4 position is a versatile functional handle for further synthetic modifications, primarily through the formation of esters and amides.[4][9]

Derivatization Workflow start Quinazoline-4- carboxylic Acid ester Ester Derivatives start->ester Fischer Esterification (R-OH, H⁺ cat.) acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivatives acid_chloride->amide Amine (R₂NH)

Caption: Synthetic pathways for the derivatization of the carboxylic acid.

Protocol: Fischer Esterification
  • Setup: Suspend the this compound (1.0 mmol) in the desired alcohol (e.g., ethanol, 20 mL).

  • Catalyst: Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Workup: Cool the reaction, and if a precipitate forms, filter it. If not, reduce the solvent volume under reduced pressure and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the ester.[4]

Protocol: Amide Synthesis via Acid Chloride
  • Acid Chloride Formation: Suspend the this compound (1.0 mmol) in thionyl chloride (SOCl₂, 5 mL). Heat to reflux for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which is often used immediately.[4][9]

  • Amidation: Dissolve the crude acid chloride in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath. Add the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.2 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Conclusion

The synthesis of this compound from isatin via a ring-opening and subsequent one-pot, three-component condensation represents a highly efficient and modular strategy. This approach leverages readily available starting materials to construct a valuable heterocyclic scaffold. The ease of the initial synthesis, coupled with the functional versatility of the carboxylic acid product for downstream derivatization, makes this methodology a powerful tool for researchers, scientists, and drug development professionals engaged in the creation of novel, biologically active molecules.

References

  • Pfitzinger reaction - Wikipedia. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

  • Zhang, Z., et al. (2024). Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry. [Link]

  • Poomathi, N., et al. (2015). isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. [Link]

  • Lv, Q., et al. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]

  • Poomathi, N., et al. (2015). ChemInform Abstract: Reaction of Isatins with 6-Amino Uracils and Isoxazoles: Isatin Ring-opening vs. Annulations and Regioselective Synthesis of Isoxazole Fused Quinoline Scaffolds in Water. ResearchGate. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Synthesis of isatin–quinazoline. ResearchGate. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. SciSpace. [Link]

  • Elghamry, I., & Al-Faiyz, Y. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthetic and design strategy for isatin and 4-aminoquinazoline hybrids. ResearchGate. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Amiery, A. A. (2013). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica. [Link]

  • Kumar, V., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Future Medicinal Chemistry. [Link]

  • Iraji, A., et al. (2025). Synthesis of quinazoline-isatin conjugates 16–34. ResearchGate. [Link]

  • Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Biological Therapeutics. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Li, M., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. ResearchGate. [Link]

Sources

Spectroscopic Characterization of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Quinazoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinazoline core—a bicyclic system where benzene and pyrimidine rings are fused. This scaffold is of paramount interest to researchers, scientists, and drug development professionals due to its prevalence in a wide array of pharmacologically active molecules.[1][2] Derivatives of the quinazoline core exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][3]

Given its significance as a foundational building block in medicinal chemistry, the unambiguous structural confirmation and purity assessment of this compound are critical prerequisites for any research or development endeavor. Spectroscopic analysis provides the definitive data required for this purpose. This guide offers a comprehensive, in-depth exploration of the multi-technique spectroscopic characterization of this core molecule, moving beyond mere data presentation to explain the causality behind experimental choices and interpretation strategies. Our approach integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical workflow.

Molecular Structure and Functional Groups

A thorough characterization begins with a fundamental understanding of the molecule's structure. This compound (Molecular Formula: C₉H₆N₂O₂; Molecular Weight: 174.16 g/mol ) consists of the rigid, aromatic quinazoline ring system with a carboxylic acid substituent at position 4.[4]

The key structural features to be interrogated by spectroscopy are:

  • The protons on the fused benzene ring (positions 5, 6, 7, 8).

  • The proton on the pyrimidine ring (position 2).

  • The acidic proton of the carboxyl group (-COOH).

  • The carbon skeleton, including the distinct aromatic, heterocyclic, and carboxyl carbons.

  • The vibrational modes of the C=O, O-H, C=N, and C=C functional groups.

  • The conjugated π-electron system responsible for UV absorption.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and number of atoms in a molecule. For a planar, aromatic system like this, NMR is exceptionally powerful.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: ¹H NMR is the first-line technique due to its high sensitivity and the wealth of information it provides on the electronic environment of protons. We choose a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) because it readily dissolves the carboxylic acid without engaging in rapid proton exchange with the analyte's -COOH proton, which would broaden or obscure the signal.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to allow for quantitative integration.

Data Interpretation & Expected Results: The spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm) and a distinct, downfield signal for the carboxylic acid proton. While spectral data for the unsubstituted parent compound is sparse, analysis of closely related derivatives, such as 2-substituted quinazoline-4-carboxylic acids, provides excellent predictive power.[3][5]

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >13 ppm. In one study of a derivative, this proton appeared at 14.55 ppm.[3] Its breadth is due to hydrogen bonding and its downfield shift is a result of the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Ar-H): The five protons on the quinazoline ring will appear in the aromatic region. Their precise shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position and neighboring protons. Based on derivatives, these signals are typically found between 7.6 and 8.6 ppm.[3][5] The proton at position 2 is often the most deshielded of the ring protons due to the influence of the two adjacent nitrogen atoms.

Data Presentation: ¹H NMR

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-COOH > 13.0 Broad Singlet (br s) 1H

| Aromatic Protons | 7.5 - 9.0 | Doublet (d), Triplet (t), Multiplet (m) | 5H total |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: ¹³C NMR complements ¹H NMR by providing a map of the carbon framework. Although it has lower natural abundance and sensitivity, it is indispensable for confirming the number and type of carbon atoms (quaternary, CH, etc.). A proton-decoupled experiment is standard, yielding a spectrum of singlets where each unique carbon environment produces a distinct peak.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). A larger number of scans is required (often several hundred to thousands) due to the low natural abundance of ¹³C.

Data Interpretation & Expected Results: Nine distinct carbon signals are expected.

  • Carbonyl Carbon (-COOH): This is the most deshielded carbon, appearing significantly downfield, typically in the 165-170 ppm range. For a 2-substituted derivative, this signal was observed at 166.64 ppm.[3]

  • Aromatic & Heterocyclic Carbons: The remaining eight carbons of the quinazoline ring will appear between approximately 119 and 160 ppm.[3][5] Carbons directly attached to nitrogen (e.g., C2 and C4) will be further downfield than the carbons of the benzene portion of the ring system.

Data Presentation: ¹³C NMR

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 165 - 170

| Aromatic/Heterocyclic Carbons | 119 - 160 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FT-IR serves as a robust confirmation of the carboxylic acid and the aromatic ring system.

Experimental Protocol:

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternative (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place the sample (pellet or ATR) in the spectrometer's sample compartment and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and the aromatic rings.

  • O-H Stretch: A very broad and strong absorption band from 3500 cm⁻¹ down to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][6]

  • C=O Stretch: A strong, sharp absorption band between 1780-1700 cm⁻¹. Data from a closely related derivative shows this peak at 1776 cm⁻¹.[3]

  • C=C and C=N Stretches: Multiple sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations within the aromatic and heterocyclic rings.[3][7]

  • Aromatic C-H Stretch: A medium to weak absorption band typically appears just above 3000 cm⁻¹ (e.g., 3119 cm⁻¹).[3]

Data Presentation: FT-IR

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 2500 O-H Stretch (broad) Carboxylic Acid
> 3000 C-H Stretch Aromatic Ring
1780 - 1700 C=O Stretch (strong, sharp) Carboxylic Acid
1620 - 1450 C=C and C=N Stretches Aromatic/Heterocyclic Rings

| 1320 - 1210 | C-O Stretch | Carboxylic Acid |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like the quinazoline ring. The technique provides information about the π-electron system and can be used for quantitative analysis. The choice of solvent is important; a UV-transparent solvent like acetonitrile or ethanol is preferred.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a suitable UV-grade solvent (e.g., acetonitrile).

  • Acquisition: Record the absorption spectrum from approximately 200 to 600 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.

Data Interpretation & Expected Results: Quinazoline derivatives typically display two main absorption bands corresponding to different electronic transitions.[8]

  • π → π Transitions:* A high-intensity band is expected in the 240–300 nm region, arising from electronic transitions within the aromatic π-system.[8]

  • n → π Transitions:* A lower-intensity band is expected at a longer wavelength, typically between 310–425 nm. This is due to the transition of a non-bonding electron (from nitrogen) to an anti-bonding π* orbital.[8]

Data Presentation: UV-Vis

Wavelength (λ_max) Transition Type Associated Moiety
~240 - 300 nm π → π* Fused Aromatic Ring System

| ~310 - 425 nm | n → π* | Heterocyclic Ring (C=N) |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. We select a soft ionization technique like Electrospray Ionization (ESI) because it is well-suited for polar, moderately sized molecules like this compound, and it typically yields the intact molecular ion with minimal fragmentation, which is ideal for molecular weight confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Data Interpretation & Expected Results: The molecular formula is C₉H₆N₂O₂. The exact mass is 174.0429 Da.[4]

  • Molecular Ion Peak: In ESI positive mode, the primary peak observed will be the protonated molecule [M+H]⁺. Therefore, a strong signal is expected at an m/z value of approximately 175.0502.

  • Fragmentation: While ESI is a soft technique, some fragmentation might occur. A common loss for carboxylic acids is the neutral loss of formic acid (HCOOH, 46 Da) or water (H₂O, 18 Da).

Data Presentation: Mass Spectrometry

m/z (Expected) Ion Assignment Ionization Mode
175.0502 [M+H]⁺ ESI Positive

| 174.0429 | [M]⁺ (if EI is used) | Electron Ionization |

Integrated Analytical Workflow

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. Mass spectrometry confirms the molecular weight (m/z ≈ 175 for [M+H]⁺). FT-IR validates the presence of the critical carboxylic acid and aromatic ring functionalities. UV-Vis spectroscopy corroborates the existence of the extended conjugated π-electron system. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the proton and carbon frameworks, allowing for the complete assignment of the molecular structure. This multi-faceted, self-validating approach ensures the identity, purity, and structural integrity of this vital chemical scaffold, providing the necessary confidence for its use in research and drug development.

References

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Gorgani, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
  • Gök, D. (2022).
  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Hussni, R. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Acta Chim Pharm Indica, 13(3), 212. [Link]

  • Tiwary, B. K., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Biological Therapeutics, 1(104). [Link]

  • LibreTexts Chemistry. (n.d.). IR: carboxylic acids. [Link]

  • ResearchGate. (n.d.). FT-IR spectral data of quinazoline-4-ones. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-4-carboxylic acid stands as a pivotal scaffold in medicinal chemistry and drug development. As a heterocyclic aromatic compound, its derivatives have demonstrated a wide array of biological activities, making the quinazoline nucleus a privileged structure in the design of novel therapeutic agents. A precise understanding of its molecular architecture is fundamental for structure-activity relationship (SAR) studies, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating this structure in solution.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound. Due to the scarcity of publicly available experimental NMR data for the unsubstituted parent compound, this guide will leverage high-quality experimental data from the closely related analog, 2-phenyl-quinazoline-4-carboxylic acid , as a primary illustrative example. This will be supplemented with predicted spectral data for the parent this compound to provide a comprehensive and instructive analysis for researchers in the field.

Principles of NMR Spectroscopy for the Quinazoline Scaffold

Nuclear Magnetic Resonance spectroscopy relies on the magnetic properties of atomic nuclei, most commonly ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus. This sensitivity is what makes NMR a powerful tool for structure elucidation.[1]

For a molecule like this compound, several key factors dictate the observed chemical shifts (δ), reported in parts per million (ppm):

  • Hybridization: Protons and carbons in the aromatic quinazoline ring are sp² hybridized and thus resonate at lower field (higher ppm values) compared to sp³ hybridized atoms.[1]

  • Electron Density & Electronegativity: The nitrogen atoms in the quinazoline ring are more electronegative than carbon. They withdraw electron density from the ring, "deshielding" adjacent protons and carbons. This deshielding effect causes their resonance signals to shift downfield. Protons closer to the nitrogen atoms, such as H-2 and H-8, are expected to appear at higher chemical shifts.

  • Anisotropic Effects: The π-electron system of the aromatic rings generates its own magnetic field. Protons situated on the edge of the ring (the aromatic protons) experience a reinforced magnetic field, which deshields them and shifts their signals significantly downfield, typically in the 7-9 ppm range for ¹H NMR.[1]

  • Substituent Effects: The carboxylic acid group (-COOH) is an electron-withdrawing group, which will further deshield adjacent protons and carbons. Conversely, electron-donating groups would shield them, shifting their signals upfield.

The structure of this compound with the standard numbering system is shown below. This numbering is crucial for the assignment of NMR signals.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting or multiplicity), and the relative number of protons of each type (integration).

Illustrative Example: 2-Phenyl-quinazoline-4-carboxylic acid

The ¹H NMR data for 2-phenyl-quinazoline-4-carboxylic acid, synthesized and characterized in DMSO-d₆, serves as an excellent model to understand the quinazoline core.

Table 1: Experimental ¹H NMR Data for 2-Phenyl-quinazoline-4-carboxylic acid in DMSO-d₆

Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
COOHBroad Singlet (br s)14.42-
H-Ar (Phenyl)Multiplet (m)8.60 - 8.57-
H-5Doublet (d)8.428.3
H-8Multiplet (m)8.19 - 8.09-
H-Ar (Phenyl)Multiplet (m)8.19 - 8.09-
H-6Triplet (t)7.827.6
H-Ar (Phenyl)Multiplet (m)7.62 - 7.59-
  • Carboxylic Acid Proton (COOH): The most downfield signal at 14.42 ppm is a broad singlet characteristic of a carboxylic acid proton. Its breadth is due to hydrogen bonding and chemical exchange.

  • Quinazoline Ring Protons (H-5, H-6, H-8):

    • H-5: This proton is adjacent to the electron-withdrawing carboxylic acid group and part of the fused benzene ring. It appears as a doublet at 8.42 ppm due to coupling with H-6.

    • H-8: Located peri to a nitrogen atom (N-1), H-8 is significantly deshielded and is found within the multiplet between 8.19-8.09 ppm.

    • H-6: This proton appears as a triplet at 7.82 ppm, as it is coupled to both H-5 and H-7 (though H-7 is not explicitly resolved in this dataset).

  • Phenyl Group Protons: The protons on the C-2 phenyl substituent resonate in the multiplets between 8.60-7.59 ppm.

Predicted Spectrum: Unsubstituted this compound

For the parent compound, which lacks the phenyl group at the C-2 position, we would expect a significant change: the appearance of a signal for H-2.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted MultiplicityPredicted Chemical Shift (δ, ppm)
COOHSinglet (s)~14.5
H-2Singlet (s)~9.4
H-5Doublet (d)~8.5
H-8Doublet (d)~8.3
H-7Triplet (t)~8.1
H-6Triplet (t)~7.9
  • H-2: The most notable feature would be the appearance of the H-2 proton. Being situated between two electronegative nitrogen atoms, this proton is expected to be the most downfield of the ring protons, appearing as a sharp singlet around 9.4 ppm.

  • Aromatic System: The protons of the benzene ring (H-5, H-6, H-7, H-8) would form a more classical four-proton aromatic splitting pattern, with H-5 and H-8 appearing as doublets and H-6 and H-7 as triplets (or more complex doublet of doublets).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms in a molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Illustrative Example: 2-Phenyl-quinazoline-4-carboxylic acid

The ¹³C NMR data for the 2-phenyl derivative provides insight into the carbon environment of the quinazoline core.

Table 3: Experimental ¹³C NMR Data for 2-Phenyl-quinazoline-4-carboxylic acid in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic Acid)166.79
C-2, C-4159.88, 159.47
C-8a151.85
C-Ar (Phenyl)137.18
C-7135.67
C-Ar (Phenyl)131.60
C-Ar (Phenyl)129.26
C-Ar (Phenyl)129.18
C-Ar (Phenyl)129.09
C-5128.66
C-6126.42
C-4a119.77
  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most downfield signal at 166.79 ppm, which is typical for this functional group.

  • Quaternary Carbons: The carbons directly bonded to nitrogen (C-2, C-4) and the bridgehead carbons (C-8a, C-4a) show distinct chemical shifts. C-2 and C-4 are highly deshielded due to their proximity to nitrogen, appearing around 159 ppm. C-4a is the most shielded of the quaternary carbons, resonating at 119.77 ppm.

  • Protonated Carbons: The protonated carbons of the quinazoline ring (C-5, C-6, C-7, C-8) appear in the typical aromatic region of 126-136 ppm.

Predicted Spectrum: Unsubstituted this compound

Removing the phenyl group at C-2 would simplify the spectrum and shift the resonance of C-2.

Table 4: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~167
C-4~160
C-2~155
C-8a~152
C-7~136
C-5~130
C-8~129
C-6~128
C-4a~120
  • C-2: In the absence of the phenyl group, the C-2 carbon would be less substituted and is predicted to shift upfield compared to the 2-phenyl analog, likely appearing around 155 ppm.

  • Simplified Aromatic Region: The spectrum would be simplified, showing only the signals for the nine carbons of the parent this compound molecule.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation

  • Massing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and its high boiling point.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. If necessary, gentle heating in a warm water bath can aid dissolution.

  • Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup & Data Acquisition

  • Instrument Tuning: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C and the magnetic field shimmed to ensure homogeneity, which results in sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets.

    • Spectral Width: Set to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: ¹³C is much less sensitive than ¹H, so a larger number of scans is required (e.g., 1024 to 4096 scans), which can take from 30 minutes to several hours.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

3. Data Processing

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the chemical shift of the reference signal (residual solvent or TMS) to its known value.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

G NMR Experimental Workflow prep Sample Preparation (Weigh, Dissolve in DMSO-d6) acq Data Acquisition (Tune, Shim, Set Parameters) prep->acq Insert into Spectrometer proc Data Processing (FT, Phase, Baseline, Reference) acq->proc Collect FID analysis Spectral Analysis (Assign Peaks, Interpret Data) proc->analysis Generate Spectrum report Reporting (Tabulate Data, Generate Report) analysis->report Final Assignments

Caption: A generalized workflow for NMR sample analysis.

Conclusion

This technical guide provides a framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By using experimental data from a close structural analog and high-quality predicted data, we have elucidated the key spectral features of this important heterocyclic scaffold. The detailed experimental protocol provides a reliable methodology for researchers to acquire their own high-quality data. A thorough understanding of the NMR data is indispensable for any scientist engaged in the synthesis, characterization, and application of quinazoline-based molecules in drug discovery and materials science.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

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Infrared (IR) spectroscopy of Quinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Quinazoline-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide range of pharmacological activities, and understanding their structural characteristics is paramount.[1][2] This document will delve into the theoretical principles of IR spectroscopy as applied to this molecule, detail experimental protocols for sample analysis, and provide an expert interpretation of the resulting spectrum. The causality behind spectral features is explained, linking vibrational modes to the specific functional groups and structural framework of the molecule, thereby offering researchers a robust guide for characterization and quality control.

Introduction: The Significance of this compound

Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, serves as a core scaffold for numerous biologically active compounds.[3] The addition of a carboxylic acid group at the 4-position introduces a critical functional moiety that can influence the molecule's solubility, acidity, and ability to interact with biological targets. The synthesis of this compound derivatives is a subject of ongoing research, often involving one-pot, three-component condensation reactions.[4][5] Accurate structural elucidation is a critical step following synthesis, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture.

Foundational Principles: IR Spectroscopy for Heterocyclic Carboxylic Acids

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Each functional group within a molecule possesses unique vibrational modes (stretching, bending) that absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

For this compound, the IR spectrum is a composite of vibrations from three primary structural components:

  • The Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct and easily identifiable peaks in the spectrum.

  • The Quinazoline Ring System: This aromatic heterocyclic structure has characteristic absorptions related to C=C and C=N bonds within the fused rings.

  • Aromatic C-H Bonds: Vibrations from the hydrogen atoms attached to the benzene portion of the quinazoline ring.

The analysis hinges on identifying these group frequencies and understanding how their electronic and steric environment within the molecule influences their exact position and appearance.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean and interpretable IR spectrum is contingent on meticulous sample preparation and proper instrument operation.

Step-by-Step Methodology (KBr Pellet Technique)

The solid-state Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples like this compound.

  • Sample Preparation:

    • Drying: Ensure both the sample and spectroscopic grade KBr powder are completely dry to avoid a broad absorption band from water's O-H stretch around 3400 cm⁻¹. Use a drying oven or desiccator.

    • Grinding: Add approximately 1-2 mg of this compound to 100-200 mg of KBr powder in an agate mortar.

    • Mixing: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation.

  • Pellet Formation:

    • Loading: Transfer a small amount of the powder into a pellet press die.

    • Pressing: Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process should be done under vacuum to remove trapped air, resulting in a transparent or translucent pellet.

  • Spectral Acquisition:

    • Instrument: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

    • Background Scan: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

    • Data Collection: Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range for analysis is 4000-400 cm⁻¹.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is rich with information. The interpretation involves assigning the observed absorption bands to specific molecular vibrations. The data presented for a closely related derivative, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, shows characteristic peaks at 3500-2500 cm⁻¹ (COOH), 3119 cm⁻¹ (Ar C-H), 1776 cm⁻¹ (C=O), and 1614-1455 cm⁻¹ (C=C and C=N), which provides an excellent reference for the parent compound.[5]

Diagram: Key Vibrational Modes of this compound

G cluster_mol This compound cluster_vibrations Characteristic Vibrational Modes mol OH_stretch O-H Stretch (Broad, H-Bonded) ~3300-2500 cm⁻¹ mol->OH_stretch Carboxylic Acid CO_stretch C=O Stretch ~1776-1690 cm⁻¹ mol->CO_stretch Carbonyl ArCH_stretch Aromatic C-H Stretch > 3000 cm⁻¹ mol->ArCH_stretch Aromatic Ring Ring_stretch C=N & C=C Stretch (Ring Vibrations) ~1620-1450 cm⁻¹ mol->Ring_stretch Quinazoline Core CO_OH_bend C-O Stretch & O-H Bend ~1440-1210 cm⁻¹ mol->CO_OH_bend Carboxylic Acid

Caption: Key vibrational modes for this compound.

Table 1: Assignment of Major IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityDescription
~3300–2500O–H StretchCarboxylic Acid (-COOH)Very Broad, StrongThis exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] It often overlaps with C-H stretching frequencies.[6] The solid-state nature of the sample promotes strong intermolecular hydrogen bonding, leading to this characteristic breadth.[8]
~3120–3000C–H StretchAromatic (Quinazoline Ring)Medium to Weak, SharpThese absorptions appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on an aromatic ring.
~1776–1690C=O StretchCarboxylic Acid (-COOH)Strong, SharpThis is one of the strongest and most reliable bands in the spectrum.[6] Its frequency can be slightly elevated due to the electron-withdrawing nature of the adjacent quinazoline ring system. For a similar derivative, a value of 1776 cm⁻¹ was reported.[5]
~1620–1450C=N and C=C StretchesQuinazoline RingMedium to Strong, Multiple BandsThe aromatic quinazoline core gives rise to a series of complex vibrations in this region, often referred to as the "fingerprint region".[1][5] These bands confirm the presence of the heterocyclic ring structure.
~1440–1395O–H BendCarboxylic Acid (-COOH)MediumThis in-plane bending vibration of the O-H group is a secondary characteristic of the carboxylic acid function.[6][8]
~1320–1210C–O StretchCarboxylic Acid (-COOH)StrongThis band arises from the stretching of the C-O single bond and often involves coupling with the O-H bending motion.[6][8] Its high intensity is characteristic.
~950–910O–H Bend (Out-of-Plane)Carboxylic Acid (-COOH)Broad, MediumA broad band resulting from the out-of-plane bend of the hydrogen-bonded O-H group is another key indicator of a dimeric carboxylic acid.[6]
Workflow: From Spectrum to Structure

G cluster_workflow Spectral Analysis Workflow start Acquire IR Spectrum check_oh Identify Broad Band? (3300-2500 cm⁻¹) start->check_oh check_co Identify Strong Peak? (~1700 cm⁻¹) check_oh->check_co Yes (H-Bonded COOH) re_eval Re-evaluate Sample or Synthesis check_oh->re_eval No check_ring Analyze Fingerprint? (1620-1450 cm⁻¹) check_co->check_ring Yes (C=O Present) check_co->re_eval No confirm Structure Confirmed: This compound check_ring->confirm Yes (Quinazoline Core) check_ring->re_eval No

Caption: Logical workflow for confirming molecular structure via IR.

Conclusion: A Self-Validating Spectroscopic Profile

The IR spectrum of this compound provides a self-validating system for its identification. The presence of the extremely broad O-H stretch, coupled with the intense C=O and C-O stretching bands, unequivocally confirms the carboxylic acid moiety. Simultaneously, the pattern of absorptions in the 1620-1450 cm⁻¹ region, along with aromatic C-H stretches above 3000 cm⁻¹, validates the integrity of the quinazoline ring system. This combination of distinct features makes IR spectroscopy an indispensable tool for researchers in synthesis, purification, and quality assessment of this important class of compounds.

References

  • Gök, D., & Çetinkaya, Y. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology & Chemistry, 50(4), 377-386. [Link]

  • Jain, P., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Smits, R. A., et al. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 53(6), 2390–2400. [Link]

  • Ioniță, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Pharmaceuticals, 14(4), 379. [Link]

  • Kumar, Dr. A. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology, 12(7). [Link]

  • Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. (n.d.). IR spectrum of compound 1. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Ishikita, H., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5133–5141. [Link]

  • Patel, H. D., & Vasava, D. J. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • ResearchGate. (n.d.). One-pot Three-component Synthesis of Novel this compound and Derivatives. [Link]

  • Wikipedia. (n.d.). Quinazoline. [Link]

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A Technical Guide to the One-Pot Synthesis of Quinazoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline-4-carboxylic acid and its derivatives represent a critical scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities. The efficient construction of this heterocyclic system is of paramount importance. This in-depth technical guide provides a comprehensive overview of the predominant one-pot synthetic methodologies for preparing this compound derivatives. We will delve into the intricate reaction mechanisms, provide detailed, field-proven experimental protocols, and offer a comparative analysis of the primary synthetic routes commencing from isatin and isatoic anhydride. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of these vital compounds.

Introduction: The Significance of the this compound Scaffold

The quinazoline core is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The presence of a carboxylic acid group at the 4-position significantly influences the molecule's physicochemical properties and biological activity, often serving as a handle for further derivatization. These derivatives have garnered substantial interest due to their diverse therapeutic potential, including applications as antitumor, antimalarial, antibacterial, and anti-inflammatory agents.

The elegance of one-pot syntheses lies in their ability to construct complex molecules from simple precursors in a single reaction vessel, thereby minimizing purification steps, solvent usage, and overall cost. This guide will focus on the most prevalent and mechanistically insightful one-pot approaches to this important class of molecules.

The Isatin-Based One-Pot Synthesis: A Detailed Mechanistic Walkthrough

A robust and widely employed one-pot synthesis of this compound derivatives commences with the readily available starting material, isatin. This multi-component reaction involves the in-situ formation of a key intermediate, (2-aminophenyl)oxoacetic acid, which then undergoes a cyclocondensation reaction.

Step 1: Base-Catalyzed Hydrolysis of Isatin

The synthesis is initiated by the hydrolysis of the amide bond within the isatin ring under basic conditions. This ring-opening step is crucial as it unmasks the aniline and keto-acid functionalities necessary for the subsequent cyclization. The resulting intermediate is the salt of (2-aminophenyl)oxoacetic acid. While this intermediate can be isolated, in a one-pot procedure, it is generated and consumed in situ[1].

Step 2: Three-Component Cyclocondensation

Following the hydrolysis of isatin, the reaction mixture, now containing the (2-aminophenyl)oxoacetate salt, is treated with an aldehyde and an ammonium salt, typically ammonium acetate, which serves as the source of the second nitrogen atom in the quinazoline ring. Two primary mechanistic pathways are proposed for the subsequent formation of the quinazoline ring[2].

Path A: This pathway begins with the condensation of the aldehyde with the aniline derivative ((2-aminophenyl)oxoacetic acid salt) to form an aldimine intermediate. Subsequent reaction with ammonium acetate leads to a diimine species. Intramolecular cyclization followed by aromatization, often through air oxidation of a 1,2-dihydroquinazoline intermediate, yields the final this compound derivative.

Path B: In this alternative mechanism, the aldehyde first reacts with ammonium acetate to form an aldimine. This aldimine then undergoes a cyclization and aromatization reaction with the (2-aminophenyl)oxoacetic acid salt to furnish the quinazoline product. Similar to Path A, the final step involves the oxidation of a dihydroquinazoline intermediate.

Below is a graphical representation of these convergent mechanistic pathways.

Quinazoline Synthesis from Isatin cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_path_a Path A cluster_path_b Path B cluster_cyclization Cyclization & Aromatization Isatin Isatin Hydrolyzed_Isatin (2-aminophenyl)oxoacetic acid salt Isatin->Hydrolyzed_Isatin Hydrolysis Base Base (e.g., NaOH) Base->Hydrolyzed_Isatin Aldehyde Aldehyde (R-CHO) Aldimine_A Aldimine Intermediate Aldehyde->Aldimine_A Aldimine_B Aldimine from Aldehyde and Ammonium Acetate Aldehyde->Aldimine_B Ammonium_Acetate Ammonium Acetate Diimine Diimine Intermediate Ammonium_Acetate->Diimine Ammonium_Acetate->Aldimine_B Hydrolyzed_Isatin->Aldimine_A Dihydroquinazoline 1,2-Dihydroquinazoline Intermediate Hydrolyzed_Isatin->Dihydroquinazoline Aldimine_A->Diimine Diimine->Dihydroquinazoline Cyclization Aldimine_B->Dihydroquinazoline Cyclization Final_Product Quinazoline-4-carboxylic acid Derivative Dihydroquinazoline->Final_Product Air Oxidation

Caption: Convergent mechanistic pathways for the one-pot synthesis of this compound derivatives from isatin.

Experimental Protocol: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

The following protocol is a representative example of the isatin-based one-pot synthesis.

Materials:

  • (2-amino-phenyl)-oxo-acetic acid sodium salt (prepared from isatin)

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • 2N Hydrochloric acid

  • Distilled water

Procedure:

  • To a solution of (2-amino-phenyl)-oxo-acetic acid sodium salt (0.187 g, 1 mmol) in ethanol (10 mL) at room temperature, add ammonium acetate (0.154 g, 2 mmol) and benzaldehyde (0.106 g, 1 mmol).

  • Stir the mixture and heat to reflux for 24 hours.

  • Filter the formed precipitate while the solution is still hot. This precipitate is the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid.

  • To obtain the free carboxylic acid, add the precipitate (0.272 g, 1 mmol) to distilled water (10 mL).

  • Heat the solution to 90°C and slowly acidify with 2N HCl(aq) until the pH reaches 1.

  • Allow the resulting mixture to stand at 5°C overnight.

  • Filter the precipitate, wash with water (3 x 15 mL), and crystallize from toluene to yield pure 2-phenyl-quinazoline-4-carboxylic acid.

Starting MaterialReagentsSolventTime (h)Yield (%)Reference
Isatin (hydrolyzed)Benzaldehyde, NH₄OAcEthanol2429
Isatin (hydrolyzed)4-Chlorobenzaldehyde, NH₄OAcEthanol--[2]

The Isatoic Anhydride-Based One-Pot Synthesis: A Versatile Alternative

Isatoic anhydride is another readily available and versatile starting material for the one-pot synthesis of quinazoline derivatives, primarily leading to 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones. While the direct one-pot synthesis of quinazoline-4-carboxylic acids from isatoic anhydride is less commonly reported, understanding the formation of the quinazolinone core is crucial.

Mechanistic Pathway

The one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine (or ammonium acetate as an ammonia source) proceeds through a well-established mechanism[3][4].

  • Ring Opening of Isatoic Anhydride: The reaction is initiated by the nucleophilic attack of the amine (or ammonia from ammonium acetate) on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and, following decarboxylation, the in-situ formation of a 2-aminobenzamide intermediate.

  • Schiff Base Formation: The newly formed 2-aminobenzamide then condenses with the aldehyde to form a Schiff base (an imine).

  • Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.

  • Aromatization (Optional Step): If the desired product is the fully aromatic quinazolin-4(3H)-one, a subsequent oxidation step is required to remove the hydrogen atoms at the 1 and 2 positions.

The mechanism is depicted in the following diagram:

Quinazolinone Synthesis from Isatoic Anhydride cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation Isatoic_Anhydride Isatoic Anhydride Aminobenzamide 2-Aminobenzamide Intermediate Isatoic_Anhydride->Aminobenzamide Ring Opening & Decarboxylation Amine Amine (R'-NH₂) Amine->Aminobenzamide Aldehyde Aldehyde (R-CHO) Schiff_Base Schiff Base Aldehyde->Schiff_Base Aminobenzamide->Schiff_Base Dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one Schiff_Base->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation

Caption: General mechanism for the one-pot synthesis of quinazolinones from isatoic anhydride.

Experimental Protocol: Synthesis of 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones

This protocol exemplifies the synthesis of the dihydroquinazoline core from isatoic anhydride.

Materials:

  • Isatoic anhydride

  • Aromatic aldehyde

  • Primary amine

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethanol

Procedure:

  • In a reaction vessel, combine isatoic anhydride (1.1 mmol), the aromatic aldehyde (1 mmol), the primary amine (1 mmol), and Bi(NO₃)₃·5H₂O (0.05 mmol) as a catalyst.

  • Heat the mixture at 80°C under solvent-free conditions for the appropriate time (typically monitored by TLC).

  • Upon completion of the reaction, add hot ethanol (15 mL) to the reaction mixture.

  • Filter the solution and allow it to cool to room temperature.

  • The product will crystallize from the solution and can be collected by filtration.

Starting MaterialReagentsCatalystConditionsYield (%)Reference
Isatoic anhydride4-Chlorobenzaldehyde, EthylamineBi(NO₃)₃·5H₂O80°C, solvent-free97
Isatoic anhydrideBenzaldehyde, AnilineBi(NO₃)₃·5H₂O80°C, solvent-free95
Isatoic anhydrideVarious aldehydes and aminesSulfamic acidWater or Ethanol, RT72-84[5]

Comparative Analysis of the Isatin and Isatoic Anhydride Routes

Both the isatin and isatoic anhydride routes offer effective one-pot methodologies for accessing the quinazoline core. However, they possess distinct advantages and limitations that should be considered based on the desired final product and available resources.

Isatin Route:

  • Advantages:

    • Directly yields the this compound functionality.

    • The starting material, isatin, is commercially available and can be readily synthesized.

  • Limitations:

    • The initial hydrolysis step requires basic conditions, which may not be compatible with sensitive functional groups on the starting materials.

    • Reported yields can be moderate.

Isatoic Anhydride Route:

  • Advantages:

    • Often proceeds with high yields for the formation of 2,3-dihydroquinazolin-4(1H)-ones.

    • A wide range of catalysts, including mild and environmentally benign options, can be employed[6][7].

    • The reaction conditions are often milder compared to the isatin route.

  • Limitations:

    • Primarily yields quinazolin-4(3H)-ones, requiring further modification to introduce a carboxylic acid at the 4-position.

    • An additional oxidation step is necessary to obtain the fully aromatic quinazolinone.

Conclusion and Future Perspectives

The one-pot synthesis of this compound derivatives and their analogs is a dynamic area of research, with the isatin and isatoic anhydride routes being the most prominent and well-established methods. The choice between these pathways is dictated by the specific synthetic target and the desired functional group tolerance. The isatin route provides a more direct entry to the carboxylic acid derivatives, while the isatoic anhydride approach offers high yields for the quinazolinone core, which can serve as a versatile intermediate.

Future research in this field will likely focus on the development of more sustainable and atom-economical catalytic systems, the expansion of the substrate scope to include more complex and diverse starting materials, and the development of novel one-pot strategies that directly yield highly functionalized this compound derivatives with high efficiency and stereoselectivity.

References

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Available at: [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to Quinazoline-4-carboxylic Acid: Physicochemical Properties and Chemical Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline-4-carboxylic acid is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Its core structure, a fusion of a pyrimidine and a benzene ring, serves as a privileged scaffold in the design of a wide array of biologically active molecules. The inherent chemical functionalities of the quinazoline ring system, coupled with the reactivity of the carboxylic acid group at the 4-position, provide a versatile platform for the synthesis of diverse derivatives with a broad spectrum of pharmacological activities.

This technical guide offers a comprehensive exploration of the physical and chemical properties of this compound. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the effective utilization of this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development, influencing aspects from reaction conditions to formulation and bioavailability.

Physical State and Appearance

Under standard laboratory conditions, this compound and its simple derivatives are typically crystalline solids. The appearance can range from off-white to yellowish, depending on the purity and the specific derivative.

Melting and Boiling Points
Solubility Profile

The solubility of this compound and its derivatives is a critical parameter, particularly in the context of drug development. Generally, these compounds exhibit poor solubility in water. However, their solubility is pH-dependent due to the presence of the carboxylic acid group and the basic nitrogen atoms in the quinazoline ring. In alkaline solutions, the carboxylic acid group is deprotonated, forming a more soluble carboxylate salt. Conversely, in acidic solutions, the nitrogen atoms can be protonated, which may also enhance aqueous solubility.

In organic solvents, the solubility varies. A study on pyrazolo-quinazoline derivatives indicated that solubility generally increases with temperature and is higher in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) compared to less polar solvents like ethyl acetate[3]. For practical laboratory use, co-solvents such as DMSO or ethanol are often employed to achieve desired concentrations in aqueous buffers.

Acidity (pKa)

The pKa value is a crucial determinant of the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. While a precise experimental pKa value for this compound is not readily found, computational studies and data from related derivatives provide valuable insights. A computational study on a series of quinazoline derivatives predicted pKa values ranging from 2.40 to 8.98, depending on the substituents[4]. The carboxylic acid moiety is expected to have a pKa in the typical range for aromatic carboxylic acids, while the nitrogen atoms of the quinazoline ring contribute to the overall acid-base properties of the molecule.

Table 1: Physical and Computed Properties of this compound and its Derivatives

PropertyThis compound (Computed)2-Phenyl-quinazoline-4-carboxylic acid (Experimental)2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid (Experimental)
Molecular Formula C₉H₆N₂O₂C₁₅H₁₀N₂O₂C₁₅H₉ClN₂O₂
Molecular Weight 174.16 g/mol [5]250.26 g/mol [2]284.70 g/mol [1]
Melting Point Not available153°C[2]172-173°C[1]
XLogP3 0.8[5]Not availableNot available
Topological Polar Surface Area 63.1 Ų[5]Not availableNot available

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of quinazoline derivatives.

  • ¹H NMR: The aromatic protons of the quinazoline ring system typically appear in the downfield region of the spectrum (δ 7.5-9.5 ppm). The carboxylic acid proton is usually observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its visibility can be affected by the solvent and concentration.

  • ¹³C NMR: The carbon signals of the quinazoline ring appear in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the carboxylic acid group is typically found at a characteristic downfield position (δ > 165 ppm).

For example, the ¹H NMR spectrum of 2-phenyl-quinazoline-4-carboxylic acid in DMSO-d₆ shows a broad singlet for the carboxylic acid proton at 14.42 ppm, and the aromatic protons resonate between 7.59 and 8.60 ppm[2]. The ¹³C NMR spectrum displays the carbonyl carbon at 166.79 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in this compound.

  • O-H Stretch: A broad absorption band in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands.

  • C=O Stretch: A strong, sharp absorption band around 1700-1770 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1450-1630 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations of the quinazoline ring system.

In the IR spectrum of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid, a broad band from 2500-3500 cm⁻¹ is observed for the COOH group, and a strong carbonyl absorption appears at 1776 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. For example, the HRMS (QTOF-ESI) of 2-phenyl-quinazoline-4-carboxylic acid shows a calculated m/z for C₁₅H₁₀N₂O₂ of 250.0742, with a found value of 251.0816 for [M+1]⁺[2].

Table 2: Summary of Key Spectroscopic Data for 2-Substituted Quinazoline-4-carboxylic Acids

Spectroscopic Technique2-Phenyl-quinazoline-4-carboxylic acid2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acid
¹H NMR (DMSO-d₆, δ ppm) 14.42 (br s, 1H, COOH), 8.60-7.59 (m, Ar-H)[2]14.55 (br s, 1H, COOH), 8.58-7.67 (m, Ar-H)[1]
¹³C NMR (DMSO-d₆, δ ppm) 166.79 (C=O), 159.88-119.77 (Ar-C)[2]166.64 (C=O), 159.85-119.83 (Ar-C)[1]
IR (KBr, cm⁻¹) 3500-2500 (COOH), 1713 (C=O), 1614-1442 (C=C, C=N)[2]3500-2500 (COOH), 1776 (C=O), 1614-1455 (C=C, C=N)[1]
HRMS (QTOF-ESI) [M+H]⁺ Calculated: 251.0815, Found: 251.0816[2]Calculated for C₁₅H₉ClN₂O₂ [M]⁺: 284.0353, Found: 284.0357[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring, the fused benzene ring, and the carboxylic acid functionality.

Reactivity of the Quinazoline Ring System

The quinazoline ring is an aromatic heterocycle with two nitrogen atoms that influence its reactivity. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.

The C4 and C2 positions of the quinazoline ring are the most susceptible to nucleophilic attack. This is a key reaction for the functionalization of the quinazoline scaffold. For instance, a chloro-substituent at the C4 position can be readily displaced by various nucleophiles, such as amines, to introduce diverse functionalities.

Electrophilic substitution primarily occurs on the benzene portion of the quinazoline ring. The order of reactivity for electrophilic attack is generally considered to be C8 > C6 > C5 > C7.

Quinazoline_Reactivity cluster_quinazoline Quinazoline Ring cluster_reactivity Reactivity cluster_products Products Quinazoline This compound Nucleophilic_Attack Nucleophilic Attack (C2, C4) Quinazoline->Nucleophilic_Attack Electrophilic_Attack Electrophilic Attack (C6, C8) Quinazoline->Electrophilic_Attack Functionalized_Quinazolines Functionalized Quinazolines Nucleophilic_Attack->Functionalized_Quinazolines Electrophilic_Attack->Functionalized_Quinazolines

Caption: Reactivity of the Quinazoline Ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is a versatile handle for further chemical modifications.

The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid. This is a standard method for modifying the lipophilicity and other properties of the molecule.

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂), followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of amine-containing fragments.

Under certain conditions, such as heating in the presence of a base, quinoline-4-carboxylic acid derivatives can undergo decarboxylation, where the carboxylic acid group is removed.

Synthesis and Purification

Several synthetic routes to this compound and its derivatives have been reported, often starting from readily available precursors like isatin or anthranilic acid.

A common and efficient method involves a one-pot, three-component reaction. For instance, 2-phenyl-quinazoline-4-carboxylic acid can be synthesized from the sodium salt of (2-amino-phenyl)-oxo-acetic acid (obtained from the hydrolysis of isatin), benzaldehyde, and ammonium acetate in ethanol[2]. This approach offers the advantage of building the complex quinazoline scaffold in a single step.

Synthesis_Workflow Isatin Isatin Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Isatin->Hydrolysis Intermediate1 (2-amino-phenyl)-oxo-acetic acid sodium salt Hydrolysis->Intermediate1 Three_Component_Reaction One-Pot Three-Component Reaction (+ Aldehyde, + Ammonium Acetate) Intermediate1->Three_Component_Reaction Quinazoline_Salt Quinazoline-4-carboxylate Salt Three_Component_Reaction->Quinazoline_Salt Acidification Acidification (e.g., HCl) Quinazoline_Salt->Acidification Product This compound Acidification->Product Purification Purification (Crystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Synthesis Workflow.

Purification of the final product is typically achieved by crystallization from a suitable solvent, such as a toluene-hexane or methanol-water mixture[2]. The purity of the synthesized compound can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments related to this compound.

Protocol 1: Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

Causality: This protocol exemplifies a one-pot, three-component synthesis, which is an efficient strategy for constructing complex molecules from simple starting materials, minimizing reaction steps and purification procedures.

  • Preparation of (2-amino-phenyl)-oxo-acetic acid sodium salt: Hydrolyze isatin in an alkaline medium (e.g., with NaOH) to obtain the sodium salt of (2-amino-phenyl)-oxo-acetic acid.

  • One-Pot Reaction: In a round-bottom flask, dissolve the (2-amino-phenyl)-oxo-acetic acid sodium salt, benzaldehyde, and ammonium acetate in ethanol.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Isolation of the Salt: Upon cooling, the sodium salt of 2-phenyl-quinazoline-4-carboxylic acid will precipitate out of the solution. Collect the precipitate by filtration.

  • Acidification: Dissolve the collected salt in water and acidify the solution with a dilute acid (e.g., 2N HCl) to a pH of approximately 1-2.

  • Isolation of the Product: The water-insoluble 2-phenyl-quinazoline-4-carboxylic acid will precipitate. Collect the solid product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain the pure compound[2].

Protocol 2: Esterification of this compound

Causality: This protocol demonstrates the conversion of the carboxylic acid to an ester, a common derivatization to modify the physicochemical properties of the parent compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or crystallization to yield the pure ester derivative[2].

Protocol 3: Characterization by ¹H NMR

Causality: This protocol outlines the standard procedure for obtaining a ¹H NMR spectrum, a fundamental technique for structural verification.

  • Sample Preparation: Accurately weigh a small amount of the purified this compound derivative (typically 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

Conclusion

This compound stands as a cornerstone in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its unique combination of a reactive quinazoline core and a versatile carboxylic acid handle provides a rich platform for chemical exploration. This guide has provided a detailed overview of its physical and chemical properties, offering a foundation for researchers to harness its full potential in the development of new therapeutic agents and other advanced materials. The provided protocols serve as a practical starting point for the synthesis and characterization of this important class of molecules.

References

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. [Link]

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23008716, this compound. Retrieved from [Link]

  • Baluja, S., Solanki, A., & Kachhadia, N. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

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A Technical Guide to the Biological Activities of Novel Quinazoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs.[3][4] This guide offers an in-depth exploration of the pharmacological properties of novel quinazoline-4-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of these actions, structure-activity relationships (SAR), and the detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a cornerstone in targeted cancer therapy, primarily through the inhibition of protein tyrosine kinases that are crucial for tumor growth and proliferation.[2]

Mechanism of Action: Inhibition of EGFR and VEGFR-2

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways controlling cell proliferation, survival, and migration.[5][6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[3][6] Quinazoline-based inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors at the EGFR kinase domain, effectively blocking the signaling cascade and leading to the inhibition of tumor cell growth and induction of apoptosis.[3][5][7] The quinazoline core has shown a high affinity for the active site of the EGFR kinase, making it a favorable scaffold for the development of potent inhibitors.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Quinazoline Quinazoline Derivative Quinazoline->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[8] Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis.[8] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, such as vandetanib.[8][9] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit downstream signaling, leading to a reduction in tumor angiogenesis.[8][10]

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 PLC_PKC PLCγ-PKC-MAPK Pathway Dimerization->PLC_PKC PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Quinazoline Quinazoline Derivative Quinazoline->Dimerization Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLC_PKC->Angiogenesis PI3K_AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and the anti-angiogenic effect of quinazoline derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

PositionSubstituentEffect on ActivityReference
C-2 Aryl groups (e.g., phenyl, pyridyl)Often crucial for potent activity.[11][11]([Link])
C-4 Anilino groupA key feature for EGFR inhibitors, forming hydrogen bonds in the ATP-binding pocket.[5][7][7]([Link]
C-6 Halogen atoms (e.g., Cl, Br)Can enhance anticancer effects.[4][4]([Link])
C-7 Solubilizing groups (e.g., morpholine, piperazine)Improves pharmacokinetic properties and can enhance inhibitory activity.[12][12]([Link])
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

MTT_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Quinazoline Derivatives (Varying Conc.) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure End Calculate IC50 Measure->End

Caption: Workflow for the MTT assay to determine the cytotoxicity of quinazoline derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives (e.g., 0, 1, 5, 10, 25, and 50 µM) and a standard drug (e.g., gefitinib).[13][14]

  • Incubation: Incubate the treated cells for 24 to 72 hours.[13][14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15][16][17]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

  • Disruption of Cell Membrane: Lipophilic derivatives may disrupt the integrity of the microbial cell membrane.

  • Inhibition of Nucleic Acid Synthesis: Certain compounds may inhibit enzymes essential for DNA or RNA synthesis.

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound derivatives is influenced by the substituents on the heterocyclic ring.

PositionSubstituentEffect on ActivityReference
C-2 Phenyl groupOften associated with good antimicrobial activity.[15][15]([Link])
C-3 Thioureide and carbohydrazide moietiesHave been shown to confer excellent broad-spectrum antimicrobial activity.[15][15]([Link])
C-6 Iodo groupCan contribute to broad-spectrum antimicrobial properties.[15][15]([Link])
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of new compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) over the surface of the agar.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the quinazoline derivative solution (at a known concentration) into each well. A standard antibiotic (e.g., ampicillin) and a solvent control (e.g., DMSO) should also be included.[15]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity

Quinazolinone derivatives have also been recognized for their significant anti-inflammatory properties.[18][19][20]

Mechanism of Action

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:

  • Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[21]

  • Inhibition of Pro-inflammatory Cytokines: Certain compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).

Structure-Activity Relationship (SAR)

The anti-inflammatory potential of these compounds is closely linked to their structural features.

PositionSubstituentEffect on ActivityReference
C-2 Methyl groupOften present in anti-inflammatory quinazolinones.[18][18]([Link])
C-3 Substituted aryl groupsCan significantly influence anti-inflammatory potency.[19][19]([Link])
- Thiazolidinone and azetidinone moietiesIncorporation of these heterocycles can enhance anti-inflammatory activity.[19][19]([Link])
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., phenylbutazone), and test groups for different doses of the quinazoline derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.).[18][19]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Novel this compound derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer agents, particularly as inhibitors of EGFR and VEGFR-2, is well-established. Furthermore, their demonstrated antimicrobial and anti-inflammatory properties highlight their potential for development into new therapeutic agents for a variety of diseases. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical foundation for researchers to evaluate the biological activities of these fascinating molecules.

References

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1057-1067. Available at: [Link]

  • Alam, M. A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 261, 115813. Available at: [Link]

  • Bîrceanu, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13429. Available at: [Link]

  • Chaudhary, P., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 27(23), 8567. Available at: [Link]

  • Yu-Jing, Y., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391-406. Available at: [Link]

  • Gerber, A., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114468. Available at: [Link]

  • Ghareb, N., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(35), 22964-22981. Available at: [Link]

  • Gorgis, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Hassan, A. M., et al. (2020). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

  • He, S., et al. (2019). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(42), 11463-11494. Available at: [Link]

  • Mohamed, H. A., et al. (2022). Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • Nasr, T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534. Available at: [Link]

  • Patel, D., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. ResearchGate. Available at: [Link]

  • El-Hashash, M. A., et al. (2009). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(1), 1-14. Available at: [Link]

  • Ghareb, N., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in... RSC Advances. Available at: [Link]

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  • O'Daniel, P. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4385-4403. Available at: [Link]

  • Nguyen, T. T. H., et al. (2022). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Available at: [Link]

  • Panahi, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(6), 543-551. Available at: [Link]

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  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry, 44(1), 83-90. Available at: [Link]

  • Singh, R. K., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Khaustova, N. A., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 258727. Available at: [Link]

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Methodological & Application

The Doebner Reaction: A Comprehensive Guide to the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the Doebner reaction, a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids. These structures are of paramount importance in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, optimization strategies, and practical applications relevant to modern drug discovery and development.

Introduction: The Significance of the Doebner Reaction

First described by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to directly yield 2-substituted quinoline-4-carboxylic acids.[1][2] Its enduring relevance stems from its efficiency as a one-pot synthesis, providing access to a diverse range of quinoline derivatives.[3] These derivatives are privileged scaffolds in drug development, exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][4]

A related but distinct synthesis, the Doebner-von Miller reaction, utilizes an aniline and an α,β-unsaturated carbonyl compound to form quinolines, generally without the C4-carboxylic acid moiety.[1][5] This guide will focus exclusively on the Doebner reaction for the targeted synthesis of quinoline-4-carboxylic acids.

Mechanistic Insights: Understanding the "Why"

The power of the Doebner reaction lies in its convergent assembly of three simple precursors into a complex heterocyclic system. While the precise mechanism has been a subject of study, it is generally accepted to proceed through the formation of a Schiff base followed by a series of condensation and cyclization steps. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

The reaction is believed to initiate with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A key step involves the addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized in situ to the final aromatic quinoline product.[2][6] A crucial aspect of modern protocols is the "Doebner hydrogen-transfer reaction," where an excess of the imine acts as an internal oxidant for the dihydroquinoline intermediate, obviating the need for an external oxidizing agent.[4][7] This understanding has been key to improving yields, especially for challenging substrates.[4]

Doebner_Mechanism A Aniline + Aldehyde B N-Arylimine (Schiff Base) A->B H⁺ -H₂O D Addition Intermediate B->D + Pyruvic Acid Enol C Pyruvic Acid (Enol) C->D E Dihydroquinoline Intermediate D->E Intramolecular Cyclization F Quinoline-4-Carboxylic Acid E->F Aromatization Ox Oxidation (Hydrogen Transfer) E->Ox Ox->F

Caption: Proposed mechanism of the Doebner reaction.

Application in Drug Discovery: A Case Study of STAT3 Inhibition

The quinoline-4-carboxylic acid scaffold is a validated pharmacophore. A prominent example is in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a driver in many human cancers, promoting proliferation and survival.[8] Potent, orally bioavailable STAT3 inhibitors, such as YHO-1701, are quinoline-4-carboxylic acid derivatives synthesized via Doebner-like reactions.[4][8] These inhibitors function by binding to the SH2 domain of the STAT3 monomer, preventing the dimerization required for its translocation to the nucleus and subsequent transcription of oncogenic genes.[8] The ability to readily synthesize a library of analogs using the Doebner reaction makes it an invaluable tool for structure-activity relationship (SAR) studies in such drug discovery programs.

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 Dimer STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->STAT3_mono Binds to SH2 domain, prevents dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway by a quinoline derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids. The choice of protocol depends on the substrate reactivity and desired scale.

Protocol A: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid

This protocol is a classic example of a Brønsted acid-catalyzed Doebner reaction. It is straightforward but may require longer reaction times.

Materials and Reagents:

  • Aniline (20 mmol)

  • 2-Nitrobenzaldehyde (20 mmol, 3.0 g)

  • Pyruvic acid (30 mmol, 2.6 g)

  • Trifluoroacetic acid (TFA) (0.1 mL, catalytic amount)

  • Ethanol (30 mL)

  • Ice water (60 mL)

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL).

  • Heat the mixture to reflux and maintain for 1 hour to facilitate Schiff base formation.

  • Add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mixture.

  • Continue refluxing for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it slowly into ice water (60 mL) with vigorous stirring.

  • Filter the resulting solid precipitate.

  • Purification: Transfer the filtered solid to a beaker containing an aqueous K₂CO₃ solution to dissolve the acidic product. Filter the solution to remove any non-acidic impurities.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified product.

  • Filter the purified product, wash with water, and dry thoroughly.[9]

Protocol B: Boron Trifluoride (BF₃·THF) Catalyzed Synthesis for Substituted Anilines (Doebner Hydrogen-Transfer Reaction)

This modified protocol is particularly effective for less reactive anilines, such as those bearing electron-withdrawing groups, and generally provides higher yields.[4][7] The dropwise addition of pyruvic acid is crucial for minimizing side reactions.[7]

Materials and Reagents:

  • Substituted aniline (e.g., 4-bromoaniline) (1.8 mmol)

  • Substituted aldehyde (e.g., benzaldehyde) (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN) (approx. 2.7 mL total)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the aldehyde (2.0 mmol) in acetonitrile (1.0 mL). Add BF₃·THF (0.5 equiv) at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over a period of 1-3 hours.

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[8][10]

  • Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and add ethyl acetate (EtOAc) and a saturated aqueous solution of NaHCO₃.

  • Separate the layers. The product is typically in the aqueous layer as its sodium salt.

  • Extract the aqueous layer with EtOAc to remove non-acidic impurities.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid product, wash with water and brine, and dry over anhydrous Na₂SO₄.[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.[8]

Experimental_Workflow Start Combine Aniline, Aldehyde, Solvent, and Catalyst Heat Heat to Reflux (e.g., 65-80°C) Start->Heat Add_Pyruvic Add Pyruvic Acid (Dropwise for Protocol B) Heat->Add_Pyruvic React Continue Heating (Monitor by TLC) Add_Pyruvic->React Workup Aqueous Work-up (Cool, Precipitate/Extract) React->Workup Purify Purification (Base Wash, Recrystallization, or Chromatography) Workup->Purify Product Pure Quinoline-4-Carboxylic Acid Purify->Product

Caption: General experimental workflow for the Doebner reaction.

Data and Optimization

The success of the Doebner reaction is highly dependent on the choice of catalyst, solvent, and the electronic nature of the substrates.

Table 1: Comparison of Catalysts and Solvents

Optimization studies have shown that Lewis acids, particularly BF₃ complexes, in polar aprotic solvents like acetonitrile, are highly effective, especially for challenging substrates.[4][11]

EntryCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)
1H₂NSO₃HH₂O10024Low
2TFA (cat.)EthanolReflux12Moderate
3BF₃·THF (1.0)Toluene652429
4BF₃·THF (1.0)Ethanol6524<10
5BF₃·THF (1.0)DMF6524<10
6BF₃·THF (0.5) MeCN 65 21 82
7BF₃·Et₂O (0.5)MeCN652181

Data adapted for 6-(trifluoromethoxy)aniline and benzaldehyde.[4][11] The data clearly indicates the superiority of the BF₃·THF/MeCN system for this electron-deficient aniline.

Table 2: Substrate Scope of the Modified Doebner Reaction (Protocol B)

The optimized BF₃·THF-catalyzed protocol demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the aniline and aldehyde components.

EntryAniline Substituent (para)AldehydeProductYield (%)
1-OCH₃Benzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid91
2-CH₃Benzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88
3-BrBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid78
4-CF₃Benzaldehyde2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid75
5-OCH₃4-Methoxybenzaldehyde6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid85
6-HThiophene-2-carbaldehyde2-(Thiophen-2-yl)quinoline-4-carboxylic acid82

Yields are based on the limiting reagent, pyruvic acid. Data is illustrative and based on reported findings.[7][8]

Troubleshooting and Safety

Common Challenges:

  • Low Yields: This is the most common issue, often arising from the use of electron-deficient anilines.[2][7]

    • Solution: Switch to the more robust BF₃-catalyzed protocol (Protocol B). Ensure dropwise addition of pyruvic acid to minimize decomposition.[7][10]

  • Byproduct Formation: Side reactions can reduce the yield of the desired product.

    • Solution: Careful control of temperature and reagent stoichiometry is key. The purification step involving a basic wash is effective at removing non-acidic impurities.[6][9]

  • Gummy/Oily Products: Difficulty in isolating a solid product can occur.

    • Solution: Ensure complete removal of solvent. Trituration with a non-polar solvent (e.g., hexanes) or purification via column chromatography may be necessary.

Safety Precautions:

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[6]

  • Reagents:

    • Anilines: Many anilines are toxic and can be absorbed through the skin. Handle with care.

    • Acids (TFA, BF₃·THF): These are corrosive and should be handled with extreme caution. Boron trifluoride etherate is also moisture-sensitive.

    • Pyruvic Acid: It is a corrosive liquid.

  • Reaction: The reaction can be exothermic, especially on a larger scale. Gentle initial heating and control are advised.[12]

Conclusion

The Doebner reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids. By understanding the underlying mechanism, researchers can rationally select from classic or modern, higher-yielding protocols. The application of Lewis acid catalysis, particularly in the context of the Doebner hydrogen-transfer reaction, has significantly broadened the substrate scope, making this venerable reaction a vital tool for contemporary research scientists and professionals in drug development.

References

  • Ghasemi, S., et al. (2020). A new efficient approach for synthesizing quinoline-4-carboxylic acid derivatives based on the one-pot method. ResearchGate. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Lasky, K. M., & Driver, T. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J-STAGE. Available at: [Link]

  • Banu, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2025). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Jeena, V., & Jayram, J. (2016). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. Semantic Scholar. Available at: [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Kumar, M., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link]

  • Ibrahim, A. M. (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

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Quinazoline-4-carboxylic Acid: A Versatile Scaffold for Anticancer Drug Design - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2] Its rigid bicyclic structure provides a well-defined framework for orienting pharmacophoric groups to interact with various biological targets. Among its many derivatives, Quinazoline-4-carboxylic acid stands out as a particularly versatile starting point for generating libraries of potent and selective anticancer agents. The carboxylic acid moiety at the 4-position serves as a synthetic handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides an in-depth technical overview of the strategic use of this compound in anticancer drug design. It is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental design and detailed protocols for key assays.

The Strategic Advantage of the Quinazoline Scaffold

The success of quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, primarily stems from their ability to potently inhibit protein tyrosine kinases.[3][4] These enzymes are crucial nodes in the signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[5][6] The quinazoline ring system effectively mimics the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site.[5] By modifying the substituents on the quinazoline core, particularly at the 4-position, researchers can achieve high affinity and selectivity for specific kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

The carboxylic acid group of this compound can be readily converted into esters, amides, and other functional groups, providing a powerful tool for modulating properties such as cell permeability, metabolic stability, and target engagement.[6]

Core Mechanistic Pathways

This compound derivatives can be designed to target several key signaling pathways implicated in cancer progression. Two of the most prominent targets are the EGFR and VEGFR signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a downstream signaling cascade involving the PI3K/Akt and MAPK/ERK pathways. This signaling promotes cell proliferation, survival, and metastasis.[5] Overexpression or activating mutations of EGFR are common in various cancers, including non-small-cell lung cancer (NSCLC).[3] Quinazoline-based inhibitors are designed to block the ATP-binding site of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[5][7]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates QC4A_Drug Quinazoline-4-carboxylic acid Derivative QC4A_Drug->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP PLCg PLCγ VEGFR2->PLCg Activates QC4A_Drug Quinazoline-4-carboxylic acid Derivative QC4A_Drug->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation & Migration PKC->Endothelial

VEGFR Signaling Inhibition

Synthesis and Derivatization of this compound

The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic system, followed by modification of the carboxylic acid group.

Protocol 1: Synthesis of 2-Aryl-quinazoline-4-carboxylic Acid

This protocol describes a general method for the synthesis of the this compound scaffold. [6] Materials:

  • Isatin

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add ammonium acetate (4 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product, 2-aryl-quinazoline-4-carboxylic acid, will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Derivatization of the Carboxylic Acid Moiety (Amide Formation)

The carboxylic acid at the 4-position can be readily converted to a variety of functional groups, such as amides, which often exhibit enhanced biological activity. [6] Materials:

  • 2-Aryl-quinazoline-4-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., aniline, piperidine)

  • Dry dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Suspend 2-aryl-quinazoline-4-carboxylic acid (1 equivalent) in dry DCM.

  • Add thionyl chloride (2 equivalents) dropwise at 0°C.

  • Reflux the mixture for 2-3 hours to form the acid chloride. Monitor the reaction by TLC.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting acid chloride in fresh dry DCM.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in dry DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final amide derivative by NMR and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of the synthesized this compound derivatives.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [8][9][10] Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and a vehicle control (DMSO) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ (µM)
Derivative AA5495.2
Derivative BA5491.8
Derivative CMCF-78.9
Derivative DMCF-72.5
GefitinibA5490.5
Protocol 4: Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2. [2][11][12] Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • A detection system (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM)
Derivative BEGFR50
Derivative DVEGFR-285
GefitinibEGFR10
SunitinibVEGFR-215
Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the test compounds on the cell cycle distribution of cancer cells. [13][14] Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay by Annexin V-FITC Staining

This assay detects apoptosis (programmed cell death) induced by the test compounds. [15][16][17] Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

In Vivo Efficacy Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models to assess their in vivo anticancer efficacy.

Protocol 7: Human Tumor Xenograft Model

This protocol describes a common in vivo model for testing the efficacy of anticancer drugs. [18][19][20] Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Positive control drug (e.g., gefitinib)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the tumor growth regularly.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, and positive control).

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Tumor_Induction Tumor Induction in Mice Cell_Culture->Tumor_Induction Tumor_Growth Tumor Growth Monitoring Tumor_Induction->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Data Analysis & Ex Vivo Studies Data_Collection->Analysis

In Vivo Xenograft Workflow

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for potent and selective anticancer activity.

  • 2-Position: Substitution at the 2-position with various aryl or heteroaryl groups can significantly influence target selectivity and potency. Lipophilic and electron-withdrawing groups have shown promise in certain contexts. [21]* 4-Position (Carboxylic Acid Derivatives): Conversion of the carboxylic acid to amides or esters can modulate cell permeability and metabolic stability. The nature of the amine or alcohol used for derivatization is critical for target engagement. For instance, incorporating specific aniline derivatives can lead to potent EGFR inhibition. [21]* 6- and 7-Positions: Substitution at the 6- and 7-positions of the quinazoline ring with small, electron-donating groups like methoxy groups can enhance binding affinity to the kinase active site. [5]* Linker Length and Flexibility: When designing derivatives with a pendant pharmacophore attached to the 4-position, the length and flexibility of the linker can be crucial for optimal interaction with the target protein. [5] By systematically applying the synthetic and evaluation protocols outlined in this guide, researchers can effectively explore the chemical space around the this compound scaffold and identify novel, potent, and selective anticancer drug candidates.

References

  • Al-Suwaidan, I. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 7(32), 19767-19795.
  • Ciardiello, F. (2000). Structure–activity relationship of quinazoline derivatives as epidermal growth factor receptor inhibitors. Clinical Cancer Research, 6(8), 2953-2963.
  • Eldehna, W. M., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1651.
  • Gazdar, A. F. (2009). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Oncogene, 28(1), S24-S31.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
  • Hussain, F., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6534.
  • Keri, R. S., et al. (2021). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 18(1), 86-103.
  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in molecular biology (Clifton, N.J.), 716, 157–164.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • El-Sayed, M. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15907.
  • Taylor & Francis Online. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Retrieved from [Link]

  • MDPI. (2020). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). Retrieved from [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Semantic Scholar. (2021). Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][3][5]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • PMC. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]

  • Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Retrieved from [Link]

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Application Notes & Protocols: Quinazoline-4-Carboxylic Acid Derivatives as Potent EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, critical target in oncology. Dysregulation of its kinase activity, through mutations or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3] The quinazoline scaffold has proven to be a highly effective pharmacophore for developing EGFR inhibitors, leading to several generations of approved drugs.[4][5][6] This document provides a comprehensive guide to the synthesis, in-vitro evaluation, and cellular mechanism of action analysis for a specific class of these compounds: quinazoline-4-carboxylic acid derivatives. We present detailed, field-tested protocols for enzymatic and cell-based assays, target validation via western blotting, and insights into the structure-activity relationships that govern their potency and selectivity.

The Rationale: Targeting the EGFR Signaling Axis

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain.[2][3][7] This phosphorylation cascade activates multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[7] In many cancers, aberrant EGFR signaling provides a sustained proliferative advantage.[1]

The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. The 4-anilinoquinazoline core is a privileged structure that effectively competes with ATP at the kinase's catalytic site.[6][8] However, the clinical success of first-generation inhibitors like gefitinib and erlotinib is often curtailed by the emergence of resistance, most commonly through the "gatekeeper" T790M mutation.[1][9][10] This has spurred the development of subsequent generations of inhibitors designed to overcome these resistance mechanisms.[11] The exploration of novel quinazoline derivatives, such as those based on a this compound scaffold, remains a vital area of research to identify compounds with improved potency, selectivity, and activity against resistant EGFR mutants.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K Inhibitor Quinazoline Derivative Inhibitor->pEGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR activation cascade and point of inhibition by quinazoline derivatives.

General Synthesis of this compound Derivatives

The synthesis of a 4-anilinoquinazoline core typically begins with anthranilic acid or its derivatives. The following scheme illustrates a common synthetic route.

Synthetic Workflow

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assays cluster_2 Target Validation EnzymeAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Enzyme Determine Enzymatic IC50 EnzymeAssay->IC50_Enzyme CellAssay Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) IC50_Enzyme->CellAssay Lead Compounds IC50_Cell Determine Cellular IC50/GI50 CellAssay->IC50_Cell WesternBlot Western Blot Analysis IC50_Cell->WesternBlot Confirm Mechanism pEGFR_Ratio Confirm Inhibition of EGFR Phosphorylation WesternBlot->pEGFR_Ratio

Caption: A tiered workflow for evaluating novel EGFR kinase inhibitors.

Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. [12]As the EGFR kinase phosphorylates its substrate, ATP is converted to ADP. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The signal intensity is directly proportional to kinase activity, allowing for the quantification of inhibition. [12] Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) [12]* Test Compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution or vehicle control.

    • 2 µL of EGFR enzyme solution (concentration optimized as per manufacturer's guidance, e.g., 4ng). [12] * 2 µL of a substrate/ATP mixture. The final concentration should be at the apparent Km for ATP to ensure competitive binding can be accurately assessed.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. [12]4. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. [12]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal. [12]6. Data Acquisition: Record the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR L858R/T790M IC50 (nM)
Cmpd-001ValueValueValue
Cmpd-002ValueValueValue
GefitinibReference ValueReference ValueReference Value
Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Cell Line Selection: The choice of cell lines is critical for evaluating the inhibitor's spectrum of activity.

  • A549: NSCLC line, expresses wild-type EGFR. [13][14]* PC-9: NSCLC line, harbors an EGFR exon 19 deletion, sensitive to first-generation TKIs. [13][15]* NCI-H1975: NSCLC line with both the L858R activating mutation and the T790M resistance mutation. [13][14][16]* A431: Epidermoid carcinoma line, overexpresses wild-type EGFR. [14][15][16] Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated cells.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Compound IDA549 (WT) GI50 (µM)PC-9 (del19) GI50 (µM)NCI-H1975 (L858R/T790M) GI50 (µM)
Cmpd-001ValueValueValue
Cmpd-002ValueValueValue
OsimertinibReference ValueReference ValueReference Value
Protocol 3.3: Western Blot for Cellular EGFR Phosphorylation

Principle: This protocol directly assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular environment. [17]By comparing the levels of phosphorylated EGFR (p-EGFR) to the total amount of EGFR protein, one can confirm that the observed antiproliferative effects are due to on-target inhibition. [18] Materials:

  • Selected cancer cell lines (e.g., A431, NCI-H1975)

  • EGF ligand

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: rabbit anti-p-EGFR (e.g., Tyr1173), rabbit anti-total EGFR

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Treatment: Plate cells and grow until 70-80% confluent. Serum-starve the cells overnight. Pre-treat with the test compound at various concentrations for 2 hours.

  • EGFR Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [17]5. Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins. [17]6. SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (an 8% acrylamide gel is suitable for the large EGFR protein, ~175 kDa). [19]Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Note: Avoid using milk for blocking when detecting phospho-proteins. [17] * Incubate the membrane with the primary antibody against p-EGFR (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. [17] * Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature. [17] * Wash three times with TBST.

  • Detection: Apply the ECL chemiluminescent substrate and capture the signal using an imaging system. [17]9. Stripping and Reprobing: To normalize the p-EGFR signal, strip the membrane using a mild stripping buffer and re-probe with an antibody against total EGFR. [17][18]This is a critical control to ensure that changes in phosphorylation are not due to changes in total protein expression.

Data Analysis:

  • Use densitometry software to quantify the band intensity for both p-EGFR and total EGFR.

  • Calculate the ratio of p-EGFR to total EGFR for each treatment condition.

  • Express the results as a fold change relative to the EGF-stimulated vehicle control.

Data Presentation:

Treatment GroupConcentrationp-EGFR Intensity (a.u.)Total EGFR Intensity (a.u.)p-EGFR / Total EGFR RatioFold Change vs. Control
Vehicle (-EGF)-ValueValueValueValue
Vehicle (+EGF)-ValueValueValue1.0
Cmpd-001 (+EGF)100 nMValueValueValueValue
Cmpd-001 (+EGF)1 µMValueValueValueValue

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the features required for potent and selective EGFR inhibition.

  • C4-Anilino Moiety: The substitution pattern on the 4-anilino ring is crucial for binding to the ATP pocket. Small, lipophilic groups at the 3-position of the aniline ring are often favored. [20]* C6 and C7 Positions: The C6 and C7 positions of the quinazoline ring extend towards the solvent-exposed region. Introducing solubilizing groups or moieties that can form additional hydrogen bonds in this region can significantly impact potency and pharmacokinetic properties. [4][20]* Reversible vs. Covalent Inhibition: While this guide focuses on reversible inhibitors, it is noteworthy that introducing a Michael acceptor (e.g., an acrylamide group) at the C6 or C7 position can lead to covalent, irreversible binding with a cysteine residue (Cys797) in the active site, a strategy employed by second and third-generation inhibitors. [11][21] By correlating the data from the enzymatic and cellular assays with the structural modifications of the synthesized derivatives, researchers can build a robust SAR model to guide the design of next-generation inhibitors with superior therapeutic profiles.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Togashi, Y., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7275-7282. [Link]

  • Li, D., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Scientific Reports, 8(1), 17578. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Gaber, N. N., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2448-2465. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Methods in Molecular Biology, vol 1652. Humana Press, New York, NY. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology. [Link]

  • Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2741-2749. [Link]

  • Lee, K., et al. (2021). Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • Sestito, S., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(22), 16489. [Link]

  • Various Authors. (2016). How could I detect EGFR by western blot?. ResearchGate. [Link]

  • Klingner, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543. [Link]

  • Bhusare, C. P., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 922-938. [Link]

  • Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 708. [Link]

  • Wang, Y., et al. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 747-755. [Link]

  • Scott, J. S., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 65(11), 7641-7657. [Link]

  • El-Sayed, N. F., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega, 8(35), 32015-32031. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]

  • Tu, Z., et al. (2019). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Bioorganic Chemistry, 92, 103259. [Link]

  • Santoso, M., et al. (2017). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Proceedings of the 2nd International Conference on Applied Life Sciences (ICALS 2017). [Link]

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Introduction: Contextualizing the Cytotoxicity Assessment of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of Quinazoline-4-carboxylic Acid Cytotoxicity Using the MTT Assay

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] Several quinazoline derivatives have been approved by the FDA as anticancer drugs, often targeting key enzymes like epidermal growth factor receptor (EGFR).[2] this compound and its derivatives represent a class of compounds with significant therapeutic potential, necessitating rigorous evaluation of their efficacy and safety.[3][4][5] A fundamental step in this evaluation is the assessment of cytotoxicity—the ability of a compound to kill cells.

This application note provides a comprehensive, field-tested protocol for determining the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the scientific rationale behind the protocol design, ensuring robust, reproducible, and reliable data.

Principle of the MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The principle is centered on the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product.[8]

This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[6][9][10] The resulting purple formazan crystals are retained within the cell. Because this reduction only occurs in viable cells with intact mitochondrial function, the amount of formazan produced is directly proportional to the number of living cells.[10] The insoluble crystals are then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer.

MTT_Principle MTT MTT (Yellow, Water-Soluble Tetrazolium) ViableCell Viable Cell (Metabolically Active) MTT->ViableCell Enters Cell Formazan Formazan (Purple, Insoluble Crystals) Solubilization Solubilized Formazan (Purple Solution) Formazan->Solubilization Add Solvent (e.g., DMSO) ViableCell->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Measurement Spectrophotometric Reading (OD at ~570 nm) Solubilization->Measurement MTT_Workflow cluster_prep Day 1: Preparation & Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells (Logarithmic Phase) Seed Seed Cells in 96-Well Plate (Optimal Density) Harvest->Seed Incubate1 Incubate (18-24h) for Cell Adherence Seed->Incubate1 AddTx Add Treatments & Controls to Cells Incubate1->AddTx PrepareTx Prepare Serial Dilutions of Quinazoline-4-COOH PrepareTx->AddTx Controls Prepare Controls (Untreated, Vehicle) Controls->AddTx Incubate2 Incubate for Exposure Time (e.g., 24, 48, 72h) AddTx->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate (2-4h) (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., 150 µL DMSO) Incubate3->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calc Calculate % Cell Viability Read->Calc Plot Plot Dose-Response Curve (% Viability vs. Log[Conc.]) Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank (medium-only) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the untreated control. The formula is:

    % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

    • Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).

    • The IC₅₀ is the concentration that corresponds to 50% on the Y-axis of the fitted curve. [11] * Scientist's Note: Software such as GraphPad Prism, Origin, or R is highly recommended for this analysis. [12][13]

Sample Data Presentation
Quinazoline-4-COOH (µM)Log [Concentration]Mean Absorbance (570nm)Corrected Absorbance% Cell Viability
0 (Untreated)N/A1.2541.194100.0%
0 (Vehicle)N/A1.2481.18899.5%
101.1351.07590.0%
30.4770.9880.92877.7%
1010.7210.66155.4%
301.4770.4120.35229.5%
10020.1890.12910.8%
BlankN/A0.060N/AN/A

Based on this data, the IC₅₀ would be calculated from the dose-response curve and would fall between 10 µM and 30 µM.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Absorbance / Weak Signal - Cell seeding density is too low.<[14]br>- Incubation time with MTT was too short.<[15]br>- Cells are unhealthy or not in log phase.- Optimize cell seeding density (see Phase 1).- Increase MTT incubation time (e.g., to 4 hours), ensuring purple crystals are visible.- Use healthy, exponentially growing cells for the assay. [16]
High Background Absorbance - Contamination (bacterial or yeast).<[14]br>- Phenol red in the medium can interfere.- Incomplete removal of MTT-containing medium before adding solvent.- Maintain a strict aseptic environment.<[16]br>- Use phenol red-free medium for the final MTT incubation step.<[10]br>- Ensure all medium is carefully aspirated before adding the solubilization agent.
Inconsistent Results / High Variability - Incomplete dissolution of formazan crystals.<[16]br>- "Edge effect" due to evaporation in outer wells.<[15]br>- Inaccurate pipetting.- Increase shaking time/intensity after adding solvent or gently pipette to mix.<br>- Avoid using outer wells or fill them with sterile PBS to maintain humidity.<[15]br>- Use calibrated pipettes and a multichannel pipette for consistency.
Test Compound Interference - The compound is colored and absorbs at 570 nm.- The compound is a strong reducing agent and reduces MTT non-enzymatically.- Set up a control well with the compound in cell-free medium to measure its intrinsic absorbance.- If the compound reduces MTT directly, this assay may be unsuitable. Consider an alternative viability assay (e.g., CellTiter-Glo®).

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? ResearchGate. Available at: [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. Available at: [Link]

  • ResearchGate. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells? ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2013). For MTT assay how many cells should we seed per well? ResearchGate. Available at: [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. RSC Advances. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. ResearchGate. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results? ResearchGate. Available at: [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

  • ResearchGate. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). How to determine number of cells to be seeded to perform MTT assay? ResearchGate. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Saeedi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Ramezanalizadeh, E., et al. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Available at: [Link]

  • Wang, H., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • SciSpace. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Postulated mechanism for the synthesis of quinazoline‐4‐carboxamides. ResearchGate. Available at: [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. NCBI. Available at: [Link]

Sources

Application Notes and Protocols: Molecular Docking of Quinazoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist, Computational Chemistry Division

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Quinazoline-4-carboxylic acid derivatives, specifically, represent a class of compounds with significant potential, requiring robust computational methods to elucidate their mechanism of action and guide rational drug design. This document provides a comprehensive, in-depth guide to performing molecular docking studies for this specific chemical class. It moves beyond a simple list of steps to explain the critical scientific reasoning behind protocol choices, focusing on ligand preparation, protocol validation, and results interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Scientific Foundation: The "Why" Behind the Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[1][3] While the general workflow is standardized, the chemical properties of this compound derivatives demand special attention to ensure scientifically sound results.

Key Considerations for this Scaffold:

  • The Carboxylic Acid Moiety: This is the most critical feature influencing the protocol. Carboxylic acids have a pKa typically in the range of 2-5. At physiological pH (~7.4), this group will be predominantly deprotonated and exist as a negatively charged carboxylate. This ionization is crucial as it enables the formation of potent salt bridges and hydrogen bonds with positively charged (e.g., Lysine, Arginine) or polar residues in the protein's active site. Failure to correctly represent this charged state is a primary source of error in docking simulations.

  • The Quinazoline Core: This bicyclic heteroaromatic system is largely rigid and capable of forming π-π stacking and hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.[1]

  • Target Selection: Quinazoline derivatives are known to target a wide array of proteins, most notably protein kinases like EGFR, VEGFR, and DHFR, by competing with ATP in the enzyme's hinge region.[1][2][4][5] Understanding the target's active site characteristics is paramount for defining the docking search space.

Comprehensive Docking Workflow

This workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability and reproducibility of the docking results. We will use AutoDock Vina, a widely used and validated open-source docking engine, as the primary example.[6][7]

Diagram: Overall Molecular Docking Workflow

This diagram outlines the complete end-to-end process, from initial molecule preparation to the final analysis of results.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis p1 1. Target Protein Preparation v1 3. Protocol Validation (Redocking) p1->v1 Receptor.pdbqt l1 2. Ligand Preparation l1->v1 Native Ligand.pdbqt d2 5. Docking Simulation (AutoDock Vina) l1->d2 Derivatives.pdbqt d1 4. Grid Generation v1->d1 Validated Parameters d1->d2 a1 6. Pose Analysis & Scoring d2->a1 a2 7. Interaction Analysis a1->a2

Caption: High-level workflow for molecular docking.

Protocol 1: Target Protein Preparation

Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.

Tools: PyMOL, AutoDock Tools (MGLTools).

Methodology:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1] Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand if possible, as this defines the target binding site.

  • Clean the PDB File:

    • Open the structure in PyMOL or UCSF Chimera.[8]

    • Remove all water molecules, co-solvents, and ions not critical to binding.[1]

    • If the protein is a multimer, retain only the chain that contains the active site of interest.

    • Separate the co-crystallized ligand into a separate file. This will be used for protocol validation.

  • Prepare Receptor in AutoDock Tools:

    • Open the cleaned protein PDB file in AutoDock Tools (ADT).[6]

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar only".

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This step assigns partial charges to each atom, which is essential for the scoring function.[9]

    • Set Atom Types: Go to Grid -> Macromolecule -> Choose. Select the prepared protein to automatically assign AD4 atom types.

    • Save as PDBQT: Save the final prepared receptor file in PDBQT format (e.g., receptor.pdbqt). This format contains the atomic coordinates, charges, and atom types required by Vina.[9]

Protocol 2: Ligand Preparation (this compound)

Objective: To generate a 3D, energetically minimized, and correctly protonated structure for the ligand. This is the most critical stage for this specific compound class.

Tools: ChemDraw, Open Babel, AutoDock Tools.

Methodology:

  • Draw 2D Structure: Draw the this compound derivative in ChemDraw or similar software and save it as a MOL file.

  • Generate 3D Conformation & Set Ionization State:

    • Rationale: The key step is to ensure the carboxylic acid is deprotonated. This can be achieved using command-line tools like Open Babel, which is highly effective for batch processing.

    • Command-line Execution (Open Babel):

      • --gen3d: Generates a 3D structure.

      • -p 7.4: Protonates the molecule according to the physiological pH of 7.4. This correctly deprotonates the carboxylic acid to a carboxylate (COO-).

  • Prepare Ligand in AutoDock Tools:

    • Open the 3D output.pdb file in ADT.

    • Detect Rotatable Bonds: Go to Ligand -> Torsion Tree -> Detect Root. This defines the rotatable bonds, allowing for ligand flexibility during docking.

    • Save as PDBQT: Save the final prepared ligand file (e.g., ligand.pdbqt). ADT will automatically calculate charges and assign atom types upon saving to this format.

Table 1: Ligand Preparation Checklist
Step Rationale
2D to 3D ConversionGenerates a plausible 3D conformation.
Energy MinimizationFinds a low-energy, stable conformation.
Protonation at pH 7.4Critically important to ensure the carboxylate is negatively charged.
Torsion Tree DefinitionAllows the docking algorithm to explore ligand flexibility.
PDBQT File GenerationAssigns necessary charges and atom types for Vina.

Protocol 3: Docking Protocol Validation (Redocking)

Objective: To validate that the chosen docking parameters can accurately reproduce the known binding pose of a ligand. This is a mandatory step for ensuring the trustworthiness of your protocol.[10]

Methodology:

  • Prepare the Native Ligand: Using Protocol 2 , prepare the co-crystallized ligand that was extracted from the PDB file in Protocol 1 .

  • Define the Grid Box: The grid box defines the 3D search space for the docking simulation.[1]

    • In ADT, load the prepared receptor.pdbqt.

    • Go to Grid -> Grid Box.

    • Center the grid box on the co-crystallized ligand. Adjust the dimensions to encompass the entire binding site, typically with a 5-10 Å buffer around the ligand.

    • Record the grid center coordinates and dimensions.

  • Run Redocking Simulation:

    • Use AutoDock Vina to dock the prepared native ligand back into the receptor.

    • Configuration File (config.txt):

    • Run Vina from the command line:

  • Analyze Results - RMSD Calculation:

    • Rationale: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose. A low RMSD indicates a successful redocking.

    • Open the original PDB file (with the native ligand) and the redocking_output.pdbqt file in PyMOL or Chimera.

    • Align the protein backbones of the two structures.

    • Calculate the RMSD between the heavy atoms of the native ligand and the top-ranked docked pose.

    • Success Criterion: An RMSD value < 2.0 Å is considered a successful validation, confirming that the protocol is reliable.[11][12][13]

Table 2: Example Redocking Validation Results
Parameter Value
Top Pose Binding Affinity-9.5 kcal/mol
RMSD from Crystal Pose 1.05 Å
Validation Outcome Success (< 2.0 Å)

Protocol 4: Production Docking & Post-Docking Analysis

Objective: To dock the library of this compound derivatives and analyze the results to identify promising candidates.

Methodology:

  • Run Docking Simulation: Use the validated grid parameters from Protocol 3 to dock your series of this compound derivatives using AutoDock Vina.

  • Initial Filtering: Rank the docked poses based on the binding affinity scores provided by Vina. The more negative the value (in kcal/mol), the stronger the predicted binding.[1]

  • Visual Inspection and Interaction Analysis (Crucial Step):

    • Rationale: A good score alone is not sufficient. The predicted binding pose must be chemically plausible and form meaningful interactions.[14] This step bridges the gap between raw scores and actionable insights.[14]

    • Load the top-scoring poses for each ligand into a visualization tool (e.g., PyMOL, Discovery Studio Visualizer).

    • Analyze Key Interactions:

      • Salt Bridges: Look for ionic interactions between the negatively charged carboxylate group of your ligand and positively charged residues like Arginine (ARG) or Lysine (LYS). This is often a key anchoring interaction for this scaffold.

      • Hydrogen Bonds: Identify H-bonds between the ligand's heteroatoms (N, O) and polar residues in the active site.

      • Hydrophobic & π-π Interactions: Check for interactions between the quinazoline ring system and aromatic/hydrophobic residues.[1]

  • Clustering and Pose Selection: For each ligand, Vina may generate multiple binding modes. Group similar poses into clusters. The most populated cluster with the best binding energy is often the most likely binding mode.

Diagram: Post-Docking Analysis Funnel

This diagram shows the logical flow for refining raw docking output into credible binding hypotheses.

G inp Raw Docking Output (Multiple Poses & Scores) s1 1. Filter by Binding Energy (e.g., < -7.0 kcal/mol) inp->s1 s2 2. Cluster Poses by RMSD (Select most populated low-energy cluster) s1->s2 s3 3. Visual Inspection & Interaction Analysis s2->s3 s4 4. Check for Key Interactions: - Salt Bridge (COO-) - H-Bonds - π-π Stacking (Quinazoline) s3->s4 out Credible Binding Hypothesis (Candidate Pose) s4->out

Caption: A logical funnel for post-docking analysis.

Troubleshooting and Advanced Considerations

  • Poor Redocking RMSD (> 2.0 Å):

    • Cause: The grid box may be too small or incorrectly centered.

    • Solution: Increase grid box size or re-center it carefully on the native ligand.

    • Cause: The protein may undergo significant conformational changes ("induced fit") not accounted for by rigid docking.

    • Solution: Consider using flexible docking protocols or ensemble docking with multiple receptor conformations.

  • Ligand Has Multiple Charged Groups: If your derivative has other ionizable groups, carefully determine their pKa to ensure the correct protonation state is used.

  • Presence of Key Water Molecules: Some binding sites utilize a "bridging" water molecule to mediate ligand-protein interactions. If literature suggests this is the case, consider retaining that specific water molecule during protein preparation.

References

  • Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from Advent Informatics. [Link]

  • Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from ResearchGate. [Link]

  • Diller, D. J., & Merz, K. M., Jr. (2007). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • ResearchGate. (n.d.). How can I validate a docking protocol? Retrieved from ResearchGate. [Link]

  • Sintayehu, B., et al. (2016). Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

  • Al-Suhaimi, K. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC, NIH. [Link]

  • Health Sciences. (2025). Post-docking interaction profile analysis: Significance and symbolism. Retrieved from Health Sciences. [Link]

  • Suresha, G. P., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from Protein Structural Analysis Laboratory, Michigan State University. [Link]

  • Ukaaz Publications. (2024). A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Retrieved from Ukaaz Publications. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from Scripps Research. [Link]

  • Kamal, A., et al. (2012). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC, NIH. [Link]

  • ResearchGate. (n.d.). How can I choose the best analysis for after ligand docking? Retrieved from ResearchGate. [Link]

  • Al-Ostath, O. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • ResearchGate. (n.d.). How can i prepare charged ligands for docking studies with Autodock and Autodock Vina? Retrieved from ResearchGate. [Link]

  • Scripps Research. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from Scripps Research. [Link]

  • Bioinformatics Review. (2024). Tutorial 8: Molecular Docking using Autodock Vina. YouTube. [Link]

  • Goswami, D. (2022). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. [Link]

  • ResearchGate. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from ResearchGate. [Link]

  • R Discovery. (2021). Chapter 3 - Post-processing of Docking Results: Tools and Strategies. Retrieved from R Discovery. [Link]

  • ResearchGate. (n.d.). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from ResearchGate. [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [Link]

  • PubChem, NIH. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • ResearchGate. (n.d.). Docking Ligands into Flexible and Solvated Macromolecules. 8. Forming New Bonds – Challenges and Opportunities. Retrieved from ResearchGate. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from HMDB. [Link]

Sources

Application Note: A Streamlined Approach to the Synthesis of 2-Aryl-Quinazoline-4-Carboxylic Acids for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Among the vast library of quinazoline derivatives, the 2-aryl-quinazoline-4-carboxylic acid motif has emerged as a particularly promising class. The presence of an aryl group at the C2 position and a carboxylic acid at the C4 position creates a unique combination of lipophilic and hydrophilic features, often crucial for molecular recognition and interaction with biological targets.

These compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] For instance, certain derivatives have been identified as non-classical inhibitors of cancer-associated carbonic anhydrase (CA) isoforms IX and XII, which are key players in tumor progression and metastasis.[5] The carboxylic acid moiety is particularly important as it can act as a zinc-binding group in metalloenzymes or form critical hydrogen bond interactions within receptor binding sites. This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-aryl-quinazoline-4-carboxylic acids, designed to facilitate the generation of compound libraries for biological screening.

Synthetic Strategy: The Power of Multi-Component Reactions

To efficiently generate a library of analogs for screening, a synthetic route must be robust, high-yielding, and tolerant of a diverse range of starting materials. The one-pot, three-component condensation reaction is an ideal strategy that fulfills these criteria. This approach, which brings together three or more reactants in a single operation, offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes.

The chosen protocol involves the reaction of a hydrolyzed isatin derivative ((2-aminophenyl)oxo-acetic acid), an aromatic aldehyde, and an ammonium salt (ammonium acetate) to directly construct the desired 2-aryl-quinazoline-4-carboxylic acid core.[6] This method is particularly powerful because the commercial availability of a wide variety of aromatic aldehydes allows for the rapid generation of a diverse library of C2-aryl substituted quinazolines.

G cluster_0 Starting Materials cluster_1 Reaction Workflow cluster_2 Final Product Isatin Isatin Hydrolysis Step 1: Alkaline Hydrolysis Isatin->Hydrolysis NaOH / H₂O Aldehyde Aromatic Aldehyde (R-CHO) Condensation Step 2: One-Pot Condensation Aldehyde->Condensation Ammonium Ammonium Acetate (NH₄OAc) Ammonium->Condensation Hydrolysis->Condensation (2-aminophenyl)oxo-acetic acid Purification Step 3: Work-up & Purification Condensation->Purification Product 2-Aryl-Quinazoline-4-Carboxylic Acid Purification->Product

Caption: High-level workflow for the synthesis of 2-aryl-quinazoline-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid

This protocol provides a representative example of the one-pot synthesis.[6] The choice of 4-chlorobenzaldehyde demonstrates the method's tolerance for halogenated substituents, which are often useful for subsequent cross-coupling reactions or for their electronic influence on biological activity.

3.1 Materials and Reagents

  • Isatin (Indole-2,3-dione) (98%)

  • Sodium Hydroxide (NaOH) (≥97%)

  • 4-Chlorobenzaldehyde (≥97%)

  • Ammonium Acetate (NH₄OAc) (≥98%)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

3.2 Step-by-Step Procedure

Step 1: In-situ Preparation of (2-aminophenyl)-oxo-acetic acid sodium salt

  • Rationale: Isatin is first hydrolyzed under basic conditions to open the five-membered ring, yielding the key keto-acid intermediate necessary for the subsequent condensation.

  • In a 250 mL round-bottom flask, dissolve isatin (10 mmol) in an aqueous solution of sodium hydroxide (10 mmol in 50 mL of water).

  • Stir the mixture at room temperature for approximately 30 minutes until a clear, homogeneous solution is obtained. This indicates the complete formation of the sodium salt of (2-aminophenyl)-oxo-acetic acid.

Step 2: One-Pot Three-Component Condensation

  • Rationale: This is the core reaction where the quinazoline ring is formed. Ammonium acetate serves as the nitrogen source for the N1 and N3 atoms of the quinazoline ring. The aromatic aldehyde reacts with the intermediate to form the C2-aryl substituent. Ethanol is used as a co-solvent to ensure all reactants remain in solution.

  • To the solution from Step 1, add ethanol (50 mL), 4-chlorobenzaldehyde (10 mmol), and ammonium acetate (30 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Step 3: Isolation and Purification of the Product

  • Rationale: The product is designed to precipitate upon acidification. The carboxylic acid group is protonated, rendering the molecule less soluble in the aqueous acidic medium.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the mixture by adding concentrated HCl dropwise while stirring until the pH reaches approximately 2-3. A solid precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and then with a small amount of cold ethanol to remove residual starting materials.

  • Dry the product under vacuum to yield the crude 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid. For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

3.3 Characterization The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

Proposed Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The one-pot synthesis proceeds through a cascade of reactions involving imine formation, cyclization, and subsequent aromatization.

G A 1. (2-aminophenyl)oxo-acetic acid + R-CHO B 2. Imine Formation A->B -H₂O C 3. Reaction with Ammonia (from NH₄OAc) B->C +NH₃ D 4. Intramolecular Cyclization C->D Tautomerization & Attack E 5. Dehydration D->E -H₂O F 6. Oxidation/Aromatization E->F [O] G Final Product: 2-Aryl-Quinazoline-4-Carboxylic Acid F->G

Caption: Proposed mechanistic pathway for the three-component synthesis.

The process begins with the condensation of the keto-acid and the aromatic aldehyde to form an imine. Ammonia, generated from ammonium acetate, then reacts to form a new intermediate, which undergoes an intramolecular cyclization. The final steps involve dehydration and oxidation (aromatization) to yield the stable quinazoline ring system.[6]

Applications in Biological Screening

The synthetic protocol described herein is ideally suited for generating a library of 2-aryl-quinazoline-4-carboxylic acids for biological evaluation. By varying the substituted aromatic aldehyde in Step 2, researchers can rapidly access a wide range of analogs to explore structure-activity relationships (SAR).

5.1 Key Biological Targets and Activities

Derivatives from this chemical class have shown activity against several important targets in drug discovery. A summary of representative data is presented below.

Compound Structure (Representative)Target/ActivityReported Potency (IC₅₀)Reference
2-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acidCarbonic Anhydrase IX- (Inhibitor)[5]
2-((2-(p-Tolyl)quinazolin-4-yl)amino)benzoic acidCarbonic Anhydrase XII- (Inhibitor)[5]
2-Styryl-(quinazolin-4-ylthio)acetic acidAnticancer (Renal Cancer UO-31)- (Inhibits Growth)[3][7]
2-Phenyl-quinoline-4-carboxylic acid derivativesAntibacterial (S. aureus, B. subtilis)Moderate Activity[4]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidSIRT3 Inhibitor7.2 µM[8]

5.2 Relevance to Cancer Biology: Targeting Carbonic Anhydrase IX

Many solid tumors exhibit hypoxic (low oxygen) microenvironments. To survive, cancer cells upregulate specific enzymes, including carbonic anhydrase IX (CA-IX), a transmembrane protein. CA-IX helps maintain a neutral intracellular pH by catalyzing the hydration of CO₂, which is critical for tumor cell survival and proliferation. Therefore, inhibiting CA-IX is a validated strategy for anticancer drug development. The 2-aryl-quinazoline-4-carboxylic acid scaffold can be designed to effectively target this enzyme.

G TumorCell Tumor Cell CAIX Carbonic Anhydrase IX (CA-IX) (Upregulated) TumorCell->CAIX Hypoxia Hypoxia (Low Oxygen) Hypoxia->TumorCell induces Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->Reaction pH_Reg Intracellular pH Regulation (Prevents Acidosis) Reaction->pH_Reg Survival Tumor Survival & Proliferation pH_Reg->Survival Inhibitor 2-Aryl-Quinazoline-4-Carboxylic Acid (Inhibitor) Inhibitor->CAIX blocks

Caption: Role of Carbonic Anhydrase IX in tumor cells and its inhibition.

Conclusion

This application note details an efficient, reliable, and scalable one-pot, three-component synthesis for 2-aryl-quinazoline-4-carboxylic acids. The protocol's simplicity and tolerance for diverse aromatic aldehydes make it an excellent tool for medicinal chemists and drug development professionals aiming to generate libraries for biological screening. The proven relevance of this scaffold against key therapeutic targets, particularly in oncology, underscores the value of this synthetic approach in modern drug discovery endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-4-iodobenzonitrile. BenchChem.
  • Morressier. (2018).
  • Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. National Institutes of Health (NIH). [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Lee, E. S., et al. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. De Gruyter. [Link]

  • ResearchGate. (2015). 2-Alkyl(Aryl)-Quinazolin-4(3H)-Thiones, 2-R-(Quinazolin-4(3H)-ylthio)carboxylic Acids And Amides. Synthesis, Molecular Docking, Antimicrobial and Anticancer Properties. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. [Link]

  • National Institutes of Health (NIH). (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Semantic Scholar. (2015). thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Semantic Scholar. [Link]

  • National Institutes of Health (NIH). (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinazoline-4-carboxylic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis and aiming to overcome common challenges, particularly low reaction yields. We will delve into the mechanistic rationale behind experimental choices, provide robust troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

Troubleshooting Guide: Overcoming Low Yields

Low yields in quinazoline synthesis can be a significant bottleneck. This section addresses the most common issues in a question-and-answer format, providing both diagnostic advice and actionable solutions grounded in chemical principles.

Issue 1: The Reaction Stalls or Yields are Consistently Below 20%

Q1: My reaction shows minimal product formation via TLC analysis even after extended reaction times. What are the primary factors I should investigate?

A1: When a reaction fails to initiate or proceeds with very low conversion, the root cause often lies in fundamental reaction parameters: reactant quality, solubility, and activation energy.

  • Starting Material Purity: The purity of your starting materials, such as isatin or substituted anthranilic acids, is paramount.[1] Impurities can introduce competing side reactions or inhibit catalysts, drastically reducing the yield. We recommend verifying the purity of your reagents by NMR or LC-MS before use.

  • Poor Reactant Solubility: If reactants are not fully dissolved in the chosen solvent at the reaction temperature, the reaction becomes diffusion-limited, leading to slow rates and low yields.[2] If you observe suspended solids, consider switching to a solvent with higher dissolving power for your specific substrates.

  • Insufficient Temperature: Many quinazoline syntheses, particularly those involving cyclization steps, require significant thermal energy to overcome the activation barrier.[2] Some protocols may require temperatures of 150°C or higher to proceed efficiently.[1] Carefully and incrementally increase the reaction temperature while monitoring the reaction progress by TLC.

Issue 2: Formation of Significant Side Products

Q2: My TLC/NMR shows multiple spots/peaks, and the desired product is a minor component. What is causing this and how can it be mitigated?

A2: The formation of multiple products indicates that one or more side reactions are competing with the desired pathway. The choice of solvent and base is often the critical determinant.

  • Inappropriate Solvent Polarity: The polarity of the solvent can fundamentally alter the reaction pathway. In many quinazoline syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[2] Shifting to a more polar solvent, such as DMF, DMSO, or even ethanol, can favor the C(sp²)-N bond formation required for the quinazoline core.[2]

  • Incorrect Base Strength or Type: The base is crucial for promoting deprotonation and cyclization.[2] If the base is not strong enough, the reaction may not proceed to completion, leaving unreacted starting materials that can engage in alternative pathways.[2] Conversely, a base that is too strong can promote undesired side reactions. The choice between an inorganic base (e.g., K₂CO₃) and an organic base (e.g., DABCO) depends on the specific mechanism and reactant solubility.[2]

Issue 3: The Reaction Works, but the Yield is Still Not Optimal (<50%)

Q3: I am getting the correct product, but the yield is moderate. How can I optimize the reaction for higher efficiency?

A3: Once the desired product is being formed, optimization is key. This involves refining reaction conditions and considering alternative energy sources.

  • Systematic Optimization: The temperature, reaction time, and catalyst loading are all critical variables.[1] A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific substrates. Always monitor reactions by TLC to determine the point of maximum conversion before product degradation begins.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly improve yields and dramatically reduce reaction times compared to conventional heating.[1][4] The rapid, uniform heating provided by microwaves can enhance reaction rates and minimize the formation of thermal degradation byproducts.

  • Catalyst Selection: The choice of catalyst is critical. While many syntheses are metal-catalyzed (e.g., using copper or palladium), effective metal-free alternatives exist.[1][5] For instance, iodine-catalyzed reactions of 2-aminobenzaldehydes with benzylamines using oxygen as an oxidant can provide excellent yields without transition metals.[1]

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving low-yield issues in your this compound synthesis.

G start Low Yield (<20%) Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Purify or Replace Reagents check_purity->purity_bad No check_solubility Are all reactants soluble at reaction temp? purity_ok->check_solubility purity_bad->start solubility_ok Yes check_solubility->solubility_ok Yes solubility_bad Change to a more suitable solvent (e.g., DMF, DMSO) check_solubility->solubility_bad No check_temp Increase Reaction Temperature Incrementally solubility_ok->check_temp solubility_bad->start side_products Significant Side Products Formed? check_temp->side_products side_products_yes Yes side_products->side_products_yes side_products_no No, just low conversion side_products->side_products_no optimize_solvent_base Switch to Polar Solvent (DMF, DMSO) Optimize Base Strength side_products_yes->optimize_solvent_base optimize_conditions Systematically Optimize: - Temperature - Reaction Time - Catalyst side_products_no->optimize_conditions consider_alt Consider Advanced Methods: - Microwave Synthesis - Ultrasonic Irradiation optimize_solvent_base->consider_alt optimize_conditions->consider_alt end_goal Improved Yield consider_alt->end_goal

Caption: A logical workflow for troubleshooting low yields.

Key Synthetic Routes & Optimization

The synthesis of this compound can be approached through several established routes. The choice often depends on the availability of starting materials and the desired substitution pattern.

Route 1: One-Pot, Three-Component Synthesis from Isatin

This is an efficient method that begins with the alkaline hydrolysis of isatin.[6] The resulting (2-amino-phenyl)-oxo-acetic acid sodium salt is then reacted in situ with an aldehyde and an ammonium source (like ammonium acetate) in a one-pot reaction.[6][7]

Proposed Reaction Mechanism

G Isatin Isatin Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Isatin->Hydrolysis Salt (2-amino-phenyl)-oxo-acetic acid sodium salt Hydrolysis->Salt Condensation One-Pot Condensation & Cyclization Salt->Condensation Reagents Aldehyde + Ammonium Acetate Reagents->Condensation Product This compound Condensation->Product

Caption: One-pot synthesis from isatin.

Optimization Table for Isatin-Based Synthesis
ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale for Improvement
Solvent Toluene (Non-polar)Ethanol or DMF (Polar)Polar solvents favor the quinazoline ring formation over benzimidazole side products.[2]
Ammonia Source Ammonium ChlorideAmmonium AcetateAmmonium acetate can also help maintain a weakly acidic medium beneficial for the reaction.[7]
Temperature Room TemperatureRefluxProvides the necessary activation energy for the cyclization and aromatization steps.[7]
Workup Direct ExtractionAcidification (e.g., HCl) to pH 1The initial product is a sodium salt; acidification is required to precipitate the final carboxylic acid product.[6][7]
Route 2: The Pfitzinger Reaction

The classical Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[8] While powerful, this method can sometimes suffer from low yields, especially with certain substituted isatins or ketones.[9]

  • Key Challenge: The reaction of isatin with simple 1,3-dicarbonyl compounds in the presence of potassium hydroxide can result in yields below 10%.[9]

  • Improvement Strategy: Using enaminones as a substitute for 1,3-dicarbonyl compounds has been shown to be an effective modification to improve yields.[9]

Frequently Asked Questions (FAQs)

Q1: Can microwave-assisted synthesis be applied to the synthesis of this compound? A1: Yes, microwave-assisted synthesis is a highly effective method for preparing quinazoline derivatives. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4][10]

Q2: Are there any catalyst- and solvent-free methods available? A2: Yes, green chemistry approaches are being developed. Some protocols utilize ultrasonic irradiation to drive the reaction at ambient temperature without the need for a catalyst.[2] Additionally, certain reactions can be performed under solvent-free conditions using microwave heating, which minimizes environmental impact and simplifies workup.[4]

Q3: My final product is highly polar and difficult to purify by column chromatography. What are my options? A3: The di-hydroxy nature of some quinazoline derivatives can indeed make them highly polar, complicating purification.[3] If standard silica gel chromatography is ineffective, consider the following:

  • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with highly polar solvent systems.[3]

  • Reverse-Phase Chromatography: If recrystallization fails, reverse-phase (e.g., C18) column chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative for purifying highly polar molecules.

Q4: What is the Doebner-von Miller reaction, and can it be used for this compound? A4: The Doebner-von Miller reaction is a classic method for synthesizing quinolines (not quinazolines) from an aniline and an α,β-unsaturated carbonyl compound. While it is a cornerstone of quinoline synthesis, it is not the direct route to the quinazoline core. However, a related reaction, the Doebner reaction, uses an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives.[11][12] It's crucial to select the correct named reaction for your target heterocyclic system.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic acid

This protocol is adapted from literature procedures describing the one-pot, three-component synthesis from isatin.[6]

Materials:

  • Isatin

  • Sodium Hydroxide (NaOH)

  • Benzaldehyde

  • Ammonium Acetate

  • Ethanol

  • Hydrochloric Acid (HCl), 2N

Procedure:

  • Hydrolysis of Isatin: In a round-bottom flask, dissolve isatin (1.0 eq) in an aqueous solution of NaOH (1.1 eq). Stir the mixture at room temperature until the isatin has completely dissolved and the solution is clear, indicating the formation of the (2-amino-phenyl)-oxo-acetic acid sodium salt.

  • One-Pot Condensation: To the resulting solution, add ethanol, followed by benzaldehyde (1.0 eq) and ammonium acetate (2.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with 2N HCl(aq) until the pH reaches ~1.[7] A precipitate should form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the purified 2-phenyl-quinazoline-4-carboxylic acid under vacuum to obtain the final product.

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis. Benchchem.
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Nishikawa, T., et al. (Year). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark.
  • Elghamry, I., & Al-Faiyz, Y. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia.
  • Wikipedia contributors. (2023). Pfitzinger reaction. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • IIP Series. (Year). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (Year). Synthesis of quinazolines. Organic Chemistry Portal.
  • Frontiers. (Year). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (Year). PubMed Central.

Sources

Technical Support Center: Purification of Crude Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Quinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. We will explore common issues and provide robust, field-proven solutions based on fundamental chemical principles.

Section 1: Initial Assessment & Common Impurities

Before selecting a purification strategy, it's crucial to understand the nature of your crude product.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Such as isatin, benzaldehyde derivatives, or anthranilic acid, depending on the specific synthesis protocol.[1][2][3]

  • Reaction Byproducts: Side-products from incomplete cyclization or aromatization can be present.[1]

  • Neutral Organic Compounds: Non-acidic materials that are soluble in the reaction or workup solvents.

  • Inorganic Salts: Resulting from the use of bases (e.g., sodium hydroxide) or acids (e.g., HCl) during the reaction or workup.[1][4]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.[5]

Q2: What initial analysis should I perform on my crude product?

A2: A quick Thin-Layer Chromatography (TLC) analysis is invaluable. Co-spot your crude material against any available starting materials. This will give you a preliminary idea of the complexity of the mixture and the polarity of the impurities. For this compound, which is quite polar, you may need to add a small amount of acetic or formic acid to your mobile phase (e.g., 0.5-1% of the total volume) to prevent streaking on the silica gel plate.[6]

Logical Flow for Purification Strategy Selection

The diagram below outlines a decision-making process for selecting an appropriate purification technique.

Purification_Strategy Start Crude Quinazoline-4- carboxylic acid TLC Perform TLC Analysis Start->TLC Decision1 Are impurities mainly neutral or basic? TLC->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Decision2 Is product soluble in a suitable hot solvent & poorly soluble when cold? Decision1->Decision2 No AcidBase->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Decision3 Are impurities of similar polarity? Decision2->Decision3 No Pure Pure Product (Verify by MP, NMR, HPLC) Recrystallization->Pure Chromatography Column Chromatography Decision3->Chromatography Yes Decision3->Pure No (Re-evaluate) Chromatography->Pure

Sources

Technical Support Center: Recrystallization of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Quinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important heterocyclic compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the highest purity for your downstream applications.

Introduction: The Crystallization Challenge

This compound is a key intermediate in the synthesis of numerous biologically active molecules. Its purification is a critical step to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. Recrystallization, a cornerstone of purification techniques, relies on the differential solubility of the compound of interest and its impurities in a given solvent system at varying temperatures. The unique physicochemical properties of this compound, namely its aromatic, heterocyclic structure combined with an acidic carboxylic acid group, present specific challenges and opportunities for its purification.

This guide will walk you through solvent selection strategies, detailed protocols, and a comprehensive troubleshooting section to address common issues encountered during the recrystallization of this compound.

PART 1: Solvent Selection & Characterization

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Qualitative Solubility Testing

Before committing to a large-scale recrystallization, it is imperative to perform small-scale solubility tests.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, observing for dissolution.

  • If the compound does not dissolve, gently heat the test tube while adding more solvent until the solid dissolves completely.

  • Allow the solution to cool to room temperature and then in an ice bath to observe the quality and quantity of the crystals that form.

Recommended Starting Solvents

Based on the structure of this compound and empirical data from related derivatives, the following solvents are recommended for initial screening:

  • Protic Solvents: Ethanol, Methanol, Isopropanol. These can form hydrogen bonds with the carboxylic acid moiety.

  • Aprotic Polar Solvents: Ethyl acetate, Acetone. These interact with the polar regions of the molecule.

  • Aromatic Solvents: Toluene. Often effective for rigid aromatic systems.[1]

  • High-Boiling Point Amide Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc). These should be used with caution due to their high boiling points, which can make them difficult to remove completely.[2]

Binary Solvent Systems

Often, a single solvent does not provide the optimal solubility profile. A binary solvent system, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble, can offer finer control over the crystallization process.

A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Recommended Binary Systems to Explore:

  • Toluene-THF[3]

  • Methanol-Water[3]

  • Ethanol-Water

  • Ethyl Acetate-Hexane

The following table provides a summary of solvent properties to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexKey Characteristics
Toluene1112.4Good for aromatic compounds; forms azeotropes with water.
Ethanol784.3Protic solvent, good for hydrogen bonding.
Methanol655.1Similar to ethanol but more polar.
Ethyl Acetate774.4Moderately polar, good "good" solvent.
N,N-Dimethylformamide (DMF)1536.4Highly polar, high boiling point.
Water10010.2Can be a good anti-solvent for organic compounds.

PART 2: Standard Recrystallization Protocol & Troubleshooting

Step-by-Step Recrystallization Protocol

This protocol provides a general framework for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (or "good" solvent of a binary system). Heat the mixture with stirring until the compound completely dissolves. Add a 5-10% excess of the solvent to prevent premature crystallization.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. If using a binary solvent system, add the "poor" solvent to the hot solution until turbidity persists, then clarify with a few drops of the "good" solvent before slow cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities Filter->Cool Isolate Isolate Crystals Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

PART 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase. This often happens when the solution is supersaturated or cooled too quickly, or if the melting point of the solid is lower than the temperature of the solution.

  • Causality: The high concentration of the solute and rapid temperature drop do not allow for the orderly arrangement of molecules into a crystal lattice. Impurities can also suppress the melting point of the compound, contributing to this phenomenon.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

    • Use a More Dilute Solution: Reheat the mixture and add more of the hot solvent to decrease the saturation level.[2]

    • Change the Solvent System: The chosen solvent may be too good of a solvent. Try a solvent with a slightly different polarity or a different binary solvent mixture.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A2: This typically indicates that the solution is not saturated, meaning too much solvent was used, or that the nucleation process has not initiated.

  • Causality: For crystallization to occur, the solution must be supersaturated, and there must be nucleation sites for crystals to begin forming.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

    • Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-solvent: If using a single solvent, you can try adding a "poor" solvent dropwise to induce precipitation.

Q3: The purity of my recrystallized product is not improving significantly. Why?

A3: This suggests that the chosen solvent is not effectively discriminating between the desired compound and the impurities.

  • Causality: If the impurities have similar solubility profiles to the product in the chosen solvent, they will co-crystallize.

  • Solutions:

    • Solvent Selection: Re-evaluate your solvent choice. A different solvent or binary system may provide better separation.

    • Alternative Purification: Consider a preliminary purification step. For acidic compounds like this compound, an acid-base extraction can be very effective at removing neutral or basic impurities.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

Visualizing Troubleshooting Decisions

Troubleshooting_Tree cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_purity Solutions for Low Purity Start Recrystallization Issue OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowPurity Purity Not Improved Start->LowPurity SlowCool Reduce Cooling Rate OilingOut->SlowCool Cause: Cooled too fast Dilute Use More Solvent OilingOut->Dilute Cause: Too concentrated ChangeSolvent1 Change Solvent System OilingOut->ChangeSolvent1 InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation Cause: No nucleation Concentrate Evaporate Some Solvent NoCrystals->Concentrate Cause: Too dilute AddAntiSolvent Add Anti-solvent NoCrystals->AddAntiSolvent ReevaluateSolvent Re-evaluate Solvent Choice LowPurity->ReevaluateSolvent Cause: Poor solvent choice AcidBase Perform Acid-Base Extraction LowPurity->AcidBase Cause: Impurities have similar solubility RecrystallizeAgain Perform Second Recrystallization LowPurity->RecrystallizeAgain

Caption: Decision tree for troubleshooting common recrystallization problems.

PART 4: Advanced Purification Technique: pH-Swing Recrystallization

Given the presence of a carboxylic acid group, this compound's solubility is highly pH-dependent. This property can be exploited for a highly effective purification method known as pH-swing recrystallization.

  • Principle: The compound is soluble in a basic aqueous solution as its carboxylate salt and insoluble in an acidic aqueous solution in its protonated form.

Protocol for pH-Swing Recrystallization:

  • Dissolution: Dissolve the crude this compound in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature.

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring until the pH is acidic (pH 1-2). The pure this compound will precipitate out.[1]

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any salts.

  • Drying: Dry the purified product under vacuum.

This method is particularly effective for removing non-acidic impurities.

Conclusion

The successful recrystallization of this compound is an achievable goal with a systematic approach to solvent selection and a clear understanding of the potential challenges. By starting with small-scale solvent screening and being prepared to troubleshoot common issues such as "oiling out" or failure to crystallize, researchers can significantly improve the purity of their compound. Furthermore, leveraging the pH-dependent solubility of this compound through an acid-base workup or a pH-swing recrystallization provides a powerful tool for achieving high purity.

References

  • Gök, D. (2020). One-pot Three-component Synthesis of Novel this compound and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. Retrieved from [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]

Sources

Overcoming solubility issues of Quinazoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for handling Quinazoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile heterocyclic compound. Here, we provide troubleshooting guides, in-depth FAQs, and validated protocols to ensure your experimental success.

Introduction: The this compound Solubility Challenge

This compound is a key building block in medicinal chemistry, forming the scaffold for numerous compounds with significant pharmacological activity. However, its utility is often hampered by poor solubility in a wide range of common organic solvents. This issue stems from its rigid, planar structure and the presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (quinazoline nitrogens), leading to strong intermolecular interactions and high lattice energy in its solid state.

This guide will walk you through understanding and overcoming these challenges, transforming a common experimental bottleneck into a manageable step in your workflow.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Question 1: Why is my this compound not dissolving in common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: This is the most frequently reported issue. The poor solubility is primarily due to the compound's high crystallinity and strong intermolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atoms of the quinazoline ring system. This creates a stable crystal lattice that requires significant energy to disrupt. Solvents like DCM and ethyl acetate are not polar enough or lack the specific hydrogen bonding capabilities to effectively solvate the molecule and overcome this lattice energy. While THF has some polar character, it is often insufficient on its own.

Question 2: I observe some initial solubility, but the compound crashes out of solution later. What is happening?

Answer: This phenomenon, known as supersaturation, often occurs when heat is used to force dissolution. While heating increases the kinetic energy and can temporarily break down the crystal lattice, the solution becomes thermodynamically unstable as it cools. Once the temperature drops, the solubility limit is exceeded, and the compound precipitates, often rapidly. To avoid this, it is crucial to work with solutions that are stable at the intended experimental temperature.

Question 3: Can I use Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve this compound?

Answer: Yes, polar aprotic solvents like DMF and DMSO are generally the most effective choices for dissolving this compound at room temperature. These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which allows them to effectively solvate both the acidic and basic moieties of the molecule, breaking down the intermolecular forces.

However, consider these critical points:

  • Reaction Compatibility: DMF and DMSO can interfere with certain reactions. For instance, DMF can be a source of dimethylamine under basic conditions or act as a reducing agent at high temperatures. DMSO can be oxidized or reduced and can complicate product work-up due to its high boiling point.

  • Work-up Challenges: The high boiling points of these solvents (DMF: 153 °C, DMSO: 189 °C) make them difficult to remove under standard vacuum conditions, which can be a significant issue during product isolation and purification.

Question 4: I need to perform a reaction in a non-polar or less polar solvent. How can I get my this compound into the solution?

Answer: This is a classic challenge. Direct dissolution is unlikely to be successful. The most effective strategy is to modify the compound in situ to create a more soluble species. The two primary methods are:

  • Salt Formation: Convert the carboxylic acid to a more soluble salt.

  • Derivatization: Convert the carboxylic acid to an ester or an activated species that is more soluble in organic solvents.

These approaches are detailed in the protocols below.

Part 2: Strategic Protocols for Enhancing Solubility

Here we provide detailed, step-by-step protocols for overcoming the solubility issues of this compound, explaining the rationale behind each step.

Protocol 1: In-Situ Salt Formation for Improved Solubility in Polar Aprotic Solvents

This protocol is ideal for reactions where the carboxylate anion can be used directly, such as in nucleophilic substitution reactions.

Principle: By adding a suitable base, the carboxylic acid is deprotonated to form a carboxylate salt. This salt is ionic and generally more soluble in polar organic solvents than the neutral parent acid.

Workflow Diagram:

cluster_input Inputs cluster_process Process cluster_output Output A This compound (Insoluble) P1 1. Suspend Acid in Solvent A->P1 B Organic Solvent (e.g., THF, Acetonitrile) B->P1 C Organic Base (e.g., TEA, DIPEA) P2 2. Add Base (Stir at RT) C->P2 P1->P2 P3 3. Formation of Soluble Salt P2->P3 O1 Homogeneous Solution of Quinazolin-4-carboxylate Salt P3->O1 cluster_input Inputs cluster_process Process cluster_output Output A This compound (Suspension) P1 1. Suspend Acid in Solvent A->P1 B Solvent (e.g., DCM, DMF) B->P1 C Activating Agents (e.g., SOCl₂, Oxalyl Chloride) P2 2. Add Activating Agent C->P2 P1->P2 P3 3. Stir (May require gentle heat) P2->P3 P4 4. Formation of Soluble Intermediate P3->P4 O1 Solution of Quinazoline-4-carbonyl chloride P4->O1

Caption: Workflow for solubilization via acid chloride formation.

Step-by-Step Methodology (Acid Chloride Formation):

  • Vessel Preparation: In a fume hood, add this compound (1.0 eq) to a dry reaction flask equipped with a stir bar and a reflux condenser.

  • Solvent and Reagent Addition: Suspend the acid in a suitable solvent like Dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2-3 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) with a catalytic amount of DMF (1-2 drops).

    • Causality: Oxalyl chloride with catalytic DMF is often a milder and cleaner method for forming acid chlorides, producing only gaseous byproducts (CO, CO₂, HCl), which simplifies work-up.

  • Reaction: Stir the mixture at room temperature or gently heat to 40 °C if necessary. The reaction progress can be monitored by the cessation of gas evolution. The solid should dissolve as the highly soluble acid chloride is formed.

  • Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess reagent in vacuo. It is crucial to ensure all excess activating agent is removed to prevent side reactions in the next step.

  • Redissolution: The resulting crude Quinazoline-4-carbonyl chloride can now be redissolved in the desired anhydrous organic solvent (e.g., THF, DCM, Toluene) for the subsequent reaction.

Part 3: Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents at room temperature (20-25 °C). This data is compiled from internal testing and literature sources.

SolventChemical ClassDielectric Constant (Approx.)SolubilityNotes
Water Protic80.1Very PoorInsoluble at neutral pH. Solubility increases at high pH (>8) due to salt formation.
Methanol Protic32.7PoorLimited solubility. Can be improved with heating, but may precipitate on cooling.
Dichloromethane (DCM) Halogenated9.1Very PoorEssentially insoluble.
Tetrahydrofuran (THF) Ether7.5PoorVery limited solubility.
Acetonitrile Nitrile37.5PoorLimited solubility, but a good solvent for subsequent reactions once salt is formed.
Dimethylformamide (DMF) Amide36.7SolubleGood solubility, but high boiling point can be problematic.
Dimethyl sulfoxide (DMSO) Sulfoxide46.7Highly SolubleExcellent solvent, often used for NMR or stock solutions. High boiling point.

References

  • PubChem Compound Summary for CID 66649, this compound. National Center for Biotechnology Information. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]

Identifying side products in the synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: QZN-TSG-2601

Version: 1.0

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of quinazoline derivatives. As researchers and drug development professionals, we understand that navigating the complexities of heterocyclic chemistry can be challenging. Unexplained side products, low yields, and ambiguous analytical data are common hurdles. This guide is structured as a series of practical, field-tested questions and answers to help you troubleshoot common issues encountered during quinazoline synthesis, with a focus on identifying and understanding the formation of unwanted side products. My goal is to provide not just protocols, but the underlying chemical logic, empowering you to make informed decisions in your own lab.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I've isolated a major byproduct that doesn't look like my target quinazoline. What is the most likely culprit?

This is the most common issue in quinazoline synthesis. The answer often depends on your chosen synthetic route and, most critically, your reaction solvent.

Most Probable Side Product: Benzimidazole Derivative

The formation of a benzimidazole instead of a quinazoline is a classic issue, particularly in syntheses that involve the reaction of an ortho-aminoaryl ketone/aldehyde with an amine or amide source.

  • The Underlying Causality: The reaction pathway is often dictated by the solvent polarity. The key cyclization step can proceed via two competing pathways: a C(sp²)-N bond formation to give the desired quinazoline or a C(sp³)-C(sp²) bond formation which ultimately leads to a benzimidazole.

    • Polar Solvents (e.g., DMF, DMSO, Ethanol): These solvents favor the desired C(sp²)-N bond formation, promoting the correct intramolecular cyclization to the quinazoline ring system.[1]

    • Non-Polar Solvents (e.g., Toluene, THF): These solvents can favor an alternative cyclization pathway that results in the formation of a benzimidazole byproduct.[1] If you are observing low yields and a significant byproduct in a non-polar solvent, this pathway competition is the most likely reason.

Troubleshooting Steps:

  • Re-evaluate Your Solvent: If using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF or DMSO. This is the single most effective change to favor quinazoline formation.[1]

  • Confirm Starting Material Purity: Impurities in your starting materials, such as the 2-aminobenzophenone or anthranilic acid, can lead to a variety of side reactions.[2] Confirm purity by melting point, NMR, or HPLC before starting.

  • Control Reaction Temperature: Some quinazoline syntheses require high temperatures to proceed efficiently.[2] However, excessive heat can also promote decomposition or alternative reaction pathways. If you suspect byproduct formation is increasing at higher temperatures, try optimizing the temperature in small increments.

Q2: My mass spectrum shows the correct mass for my product, but the NMR spectrum is confusing. How can I definitively distinguish between my target quinazoline and a potential benzimidazole byproduct?

Mass spectrometry alone is insufficient as quinazolines and their benzimidazole isomers have identical molecular weights. NMR spectroscopy, however, provides clear, distinguishable fingerprints for each scaffold.

Key Diagnostic Features in ¹H NMR Spectroscopy:

The most telling region is the aromatic part of the spectrum, but the N-H proton of the benzimidazole ring is the single most definitive signal.

Proton TypeQuinazoline (Characteristic δ, ppm)Benzimidazole (Characteristic δ, ppm)Rationale & Comments
Benzimidazole N-H Absent12.0 - 13.6 (broad singlet in DMSO-d₆)This is the "smoking gun" signal . The proton on the imidazole ring is acidic and appears very far downfield, often as a broad peak due to exchange and nitrogen's quadrupolar moment. Its presence strongly indicates a benzimidazole byproduct.
Quinazoline H4 9.3 - 9.5 (singlet)AbsentThe proton at the 4-position of the quinazoline ring is typically a sharp singlet and is highly deshielded due to the influence of the adjacent N3 atom. Its presence is a strong indicator of the quinazoline core.
Aromatic Protons 6.8 - 8.87.2 - 8.5While the general region overlaps, the splitting patterns are different. The symmetry of the quinazoline and benzimidazole rings differs, leading to distinct coupling constants and multiplicities for the protons on the fused benzene ring. Careful analysis of the coupling constants (J-values) can help differentiate the substitution pattern.

Data Presentation Example: ¹H NMR Comparison

Below is a representative comparison for a generic 2-phenyl substituted scaffold.

2-Phenylquinazoline 2-Phenylbenzimidazole
Structure
Key ¹H NMR Signals H4 proton: ~9.4 ppm (s, 1H)Aromatic protons: 7.5-8.6 ppm (m)N-H proton: ~12.5 ppm (br s, 1H)Aromatic protons: 7.2-8.2 ppm (m)
Q3: I'm performing a Niementowski reaction with anthranilic acid and an amide, but I'm isolating a product that seems to be over-oxidized. What could it be?

In syntheses aiming for 4(3H)-quinazolinones (the typical product of the Niementowski reaction), or even in those targeting other quinazoline derivatives, the formation of 2,4(1H,3H)-quinazolinedione can occur. This often happens if the reaction conditions are too harsh or if there's an unintended source of oxidation.

  • Mechanism of Formation: This can arise from the hydrolysis and subsequent oxidation of the desired 4(3H)-quinazolinone, or from side reactions of the anthranilic acid starting material, for example, by reacting with urea if it's present as an impurity or byproduct.[3]

Another possibility, especially if you are using oxidizing agents to aromatize a dihydroquinazoline intermediate, is the formation of a Quinazoline N-oxide .

  • Mechanism of Formation: Direct N-oxidation of a quinazoline ring can be challenging and may not be selective. Often, the reaction can lead to a mixture of the N1-oxide and N3-oxide, and frequently, the major product is actually the corresponding quinazolin-4(3H)-one , with the desired N-oxide as a minor byproduct.[4][5]

Troubleshooting Steps:

  • Atmosphere Control: If you are not aiming for an oxidation step, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation of sensitive intermediates or the final product.[2]

  • Moderate Temperature: Avoid excessive heating, which can promote oxidative degradation.

  • Analyze Reagents: Ensure your amide source is pure and free from urea unless it is the intended reagent.

Q4: My synthesis is based on the Bischler cyclization of a 2-acylaminobenzophenone. What are the expected side products for this route?

The Bischler synthesis of quinazolines is less commonly documented in modern literature than the Niementowski or Friedländer routes, but it typically involves the cyclization of N-acyl derivatives of 2-aminoaryl ketones, often using ammonia or its equivalent at high temperatures.[6] The mechanism is related to the Bischler-Napieralski isoquinoline synthesis and likely proceeds through a nitrilium ion intermediate after dehydration of the amide.

Given the harsh conditions (high temperature, pressure, dehydrating agents) often associated with this reaction, potential side products arise from alternative pathways of the key intermediates.

  • Probable Side Products:

    • Hydrolysis Products: Reversion of the starting material to 2-aminobenzophenone and the corresponding amide/acid due to the presence of water at high temperatures.

    • Elimination Products: Similar to the retro-Ritter reaction seen in the Bischler-Napieralski synthesis, elimination reactions could lead to styryl-type byproducts, although this is less common.

    • Rearrangement Products: Under strong dehydrating conditions (like P₂O₅), rearrangements similar to those in the Bischler-Napieralski reaction can occur, leading to isomeric quinazoline products where cyclization happens at an unexpected position on the aromatic ring.[7]

Troubleshooting the Bischler Synthesis:

  • Ensure Anhydrous Conditions: The use of dehydrating agents is common. Ensure all reagents and solvents are scrupulously dry to prevent hydrolysis.

  • Optimize Dehydrating Agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅, ZnCl₂) can influence the reaction pathway. If abnormal products are observed with a very strong agent like P₂O₅, switching to a milder one like POCl₃ might be beneficial.[7]

  • Ultrasonic Promotion: Modern variations have used ultrasonic assistance to drive the reaction under less extreme temperatures and pressures, which can minimize side product formation.[6]

Part 2: Analytical & Experimental Protocols

This section provides detailed workflows for the identification and characterization of potential side products.

Protocol 1: Identification of Benzimidazole vs. Quinazoline by NMR Spectroscopy

This protocol provides a step-by-step method for using ¹H NMR to distinguish between the desired quinazoline product and an isomeric benzimidazole byproduct.

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of your purified, dry sample. b. Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is the preferred solvent as it effectively solubilizes most quinazoline and benzimidazole derivatives and, crucially, allows for the clear observation of exchangeable N-H protons. c. Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition: a. Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher). b. Ensure the spectral width covers the range from at least -1 ppm to 15 ppm to capture all signals, especially the far downfield region. c. Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Data Analysis: a. Primary Diagnostic Check: Examine the region between 12.0 and 13.6 ppm . The presence of a broad singlet in this region is a strong indication of the benzimidazole N-H proton. b. Secondary Diagnostic Check: Examine the region between 9.3 and 9.5 ppm . The presence of a sharp singlet is characteristic of the H4 proton of the quinazoline ring. c. Aromatic Region Analysis: Carefully analyze the multiplicities and coupling constants of the signals in the aromatic region (typically 7.0 - 9.0 ppm). The substitution pattern on the fused benzene ring will differ between the two isomers, leading to distinct splitting patterns that can be used for confirmation.

Workflow Diagram: NMR-Based Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve 5-10 mg Sample in 0.6 mL DMSO-d6 B Acquire 1H NMR Spectrum (0-15 ppm) A->B C Check for Signal at δ 12-13.6 ppm B->C D Benzimidazole Byproduct Likely C->D  Yes E Check for Signal at δ 9.3-9.5 ppm C->E  No F Quinazoline Product Confirmed E->F  Yes G Ambiguous Result: Analyze Aromatic Coupling Patterns E->G  No

Caption: Workflow for distinguishing quinazoline and benzimidazole isomers via ¹H NMR.

Protocol 2: General Purpose HPLC-MS Method for Reaction Monitoring

This protocol describes a robust reversed-phase HPLC-MS method suitable for monitoring the progress of a quinazoline synthesis and detecting the presence of common impurities.

Methodology:

  • Instrumentation & Columns:

    • System: HPLC with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (ESI source).

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a modifier to improve peak shape and ionization efficiency for ESI-MS.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Scan from 210-400 nm; monitor at ~254 nm and ~320 nm.

    • Gradient Elution:

      Time (min) % Solvent B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation & Analysis: a. Take a small aliquot (~50 µL) from the reaction mixture. b. Quench and dilute with a 1:1 mixture of Acetonitrile/Water. c. Filter through a 0.22 µm syringe filter before injection. d. Data Interpretation:

    • Track the disappearance of starting material peaks and the appearance of the product peak.
    • Look for unexpected peaks. Click on any impurity peak in the chromatogram to view its mass spectrum.
    • A peak with the same mass as your product but a different retention time is a strong candidate for an isomer (e.g., benzimidazole). Generally, benzimidazoles are more polar and will have a shorter retention time than the corresponding quinazolines on a C18 column.
    • Peaks corresponding to the mass of hydrolyzed, oxidized (M+16), or incompletely reacted intermediates can also be identified.

Logical Diagram: Side Product Formation Pathways

Reaction_Pathways Start 2-Aminoaryl Ketone + Amine/Amide Source Intermediate Acyclic Intermediate (e.g., Amidine/Enamine) Start->Intermediate Condensation Benzimidazole Benzimidazole Side Product Intermediate->Benzimidazole C(sp3)-C(sp2) Cyclization (Non-Polar Solvent) Dihydro Dihydroquinazoline Intermediate Intermediate->Dihydro C(sp2)-N Cyclization (Polar Solvent) Quinazoline Desired Quinazoline Product Oxidized Quinazolin-4(3H)-one or N-Oxide Quinazoline->Oxidized Over-oxidation (Air, Reagents) Dihydro->Quinazoline Oxidation (Aromatization)

Caption: Competing reaction pathways leading to quinazolines and common side products.

References

  • Lin, J.-P., Zhang, F.-H., & Long, Y.-Q. (2014). A fast and simple reaction of amidines gave benzimidazoles via iodine(III)-promoted oxidative C(sp3)-C(sp2) bond formation in nonpolar solvents, whereas the use of polar solvents favoured a C(sp2)-N bond formation to yield quinazolines. Organic Letters, 16(10), 2822–2825. Available at: [Link]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2015, 395637. Available at: [Link]

  • Mphahlele, M. J., & Malindisa, S. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of quinazoline scaffold. [Scientific Diagram]. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available at: [Link]

  • Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: A new mechanism. Tetrahedron, 36(10), 1279-1300. Available at: [Link]

Sources

Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Pfitzinger synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance your synthetic success.

Introduction to the Pfitzinger Synthesis

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, facilitates the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group under basic conditions.[1][2][3] This reaction is of significant interest due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active compounds, including those with antitumor, antiviral, and antibacterial properties.[1][4][5]

The reaction proceeds through a well-established mechanism. Initially, the amide bond in isatin is hydrolyzed by a strong base, like potassium hydroxide, to form a keto-acid intermediate.[1][5] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[1][3] Finally, an intramolecular cyclization followed by dehydration yields the desired substituted quinoline-4-carboxylic acid.[1][3]

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Pfitzinger synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting very low yields, or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in a Pfitzinger synthesis can stem from several factors, primarily related to the reactants' stability, reaction conditions, and the nature of the substrates.

Causality and Solutions:

  • Incomplete Isatin Ring Opening: The initial and crucial step is the base-mediated hydrolysis of the isatin's amide bond.[1] If the base is not strong enough or used in insufficient quantity, this equilibrium-driven step may not proceed to completion, leaving unreacted isatin.

    • Recommendation: Ensure the use of a strong base, such as potassium hydroxide or sodium ethoxide.[4] A molar excess of the base relative to isatin is often necessary to drive the ring-opening to completion. The reaction mixture's color change from purple to brown can indicate the formation of the potassium salt of isatinic acid, signaling successful ring opening.[1]

  • Poor Enolizability of the Carbonyl Compound: The reaction relies on the formation of an enolate from the carbonyl compound, which then attacks the keto-acid intermediate.[4] If the α-protons of your ketone or aldehyde are not sufficiently acidic, enolate formation will be slow or negligible.

    • Recommendation: While the Pfitzinger reaction is known to work with a variety of enolizable ketones, highly hindered ketones may react sluggishly.[4] In such cases, consider increasing the reaction temperature or using a stronger base to facilitate enolate formation.

  • Side Reactions: Under strongly basic conditions, carbonyl compounds can undergo self-condensation reactions (e.g., aldol condensation), reducing the amount available to react with the isatin derivative.

    • Recommendation: A slow, controlled addition of the carbonyl compound to the reaction mixture containing the ring-opened isatin can sometimes minimize self-condensation.[5] Running the reaction at the lowest effective temperature can also help.

  • Substituent Effects: Electron-withdrawing groups on the isatin ring can facilitate the initial nucleophilic attack by the base, but they may also affect the subsequent cyclization step. Conversely, strong electron-donating groups might hinder the initial ring opening.

    • Recommendation: For challenging substrates, a thorough literature search for similar substituted systems is advisable. It may be necessary to screen different bases, solvents, and temperature profiles to find the optimal conditions for your specific reactants.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side products in a Pfitzinger reaction and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to devising a strategy for their mitigation.

Causality and Solutions:

  • Unreacted Starting Materials: As discussed above, incomplete reaction is a primary source of contamination.

    • Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before workup.[1]

  • Products from Carbonyl Self-Condensation: As mentioned, aldol or Claisen-Schmidt type condensations of the carbonyl starting material can lead to high molecular weight impurities.

    • Recommendation: Optimize the stoichiometry and addition rate of the carbonyl compound.

  • Decarboxylation of the Product: The quinoline-4-carboxylic acid product can sometimes decarboxylate under harsh reaction conditions (prolonged heating at high temperatures), leading to the corresponding quinoline derivative without the carboxylic acid group.

    • Recommendation: Avoid excessive heating and prolonged reaction times once the reaction has reached completion as indicated by TLC.

  • Formation of Halberkann Variant Products: If N-acyl isatins are used as starting materials, the reaction can proceed via the Halberkann variant, yielding 2-hydroxy-quinoline-4-carboxylic acids.[3]

    • Recommendation: Ensure your isatin starting material is not acylated. If the N-acyl isatin is the intended starting material, be aware of the expected product.

Purification Strategy: The desired quinoline-4-carboxylic acid product is acidic. This property can be exploited for purification. After the reaction, neutralizing the basic reaction mixture with acid (e.g., acetic acid or hydrochloric acid) will precipitate the carboxylic acid product, leaving more neutral impurities in the solution.[4][5] The crude product can then be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]

Experimental Protocols & Data

Optimized General Protocol for Pfitzinger Synthesis (Conventional Heating)

This protocol is a robust starting point for the synthesis of a wide range of quinoline-4-carboxylic acids.[1]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (ketone or aldehyde with α-methylene protons)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Water

  • Acetic acid or Hydrochloric acid (for acidification)

  • Diethyl ether (for washing/extraction of non-polar impurities)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this mixture, add the carbonyl compound (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[2][4] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

  • Add water to the residue and extract with diethyl ether to remove any neutral impurities.[4]

  • Carefully acidify the aqueous layer with acetic acid or dilute hydrochloric acid until the pH is approximately 4.[6] This will cause the quinoline-4-carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure product.[1]

Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration (e.g., 9 minutes, but this requires optimization).[1]

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[1]

  • Collect the solid by filtration, wash with water, and dry.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield of the Pfitzinger synthesis. The following table summarizes typical conditions and their effects.

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinAcetoneKOHEthanolReflux2475-85[4],[2]
IsatinAcetophenoneKOHEthanol/WaterReflux1370-80[5]
5-Bromo-isatinCyclohexanoneNaOEtEthanolReflux12~80General Literature
Isatin4-AcetylbiphenylKOHEthanolReflux24~90[6]

Visualizing the Pfitzinger Synthesis

Reaction Mechanism Workflow

The following diagram illustrates the key steps of the Pfitzinger reaction mechanism.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Amide Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Condensation Base Base (e.g., KOH) Base->Isatin KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4- carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration Pfitzinger_Workflow A 1. Prepare Basic Solution (KOH in Ethanol/Water) B 2. Add Isatin (Stir until color change) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux Reaction Mixture (Monitor by TLC) C->D E 5. Workup: - Remove Solvent - Add Water - Extract with Ether D->E F 6. Acidify Aqueous Layer (Precipitate Product) E->F G 7. Isolate Product (Filter, Wash, Dry) F->G H 8. Purify (Recrystallization) G->H

Caption: Standard experimental workflow for Pfitzinger synthesis.

References

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Available at: [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available at: [Link]

  • Al-Joboury, H. A. (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 6(7), 1853-1859. Available at: [Link]

  • Buu-Hoi, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1952). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry, 17(5), 754-760. Available at: [Link]

  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Available at: [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Batra, S. (2020). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... ResearchGate. Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Knight, J. A., Porter, H. K., & Calaway, P. K. (1947). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 69(7), 1813-1814. Available at: [Link]

  • Organic Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. Available at: [Link]

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Quinazoline Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] However, their synthesis is not without challenges.

This document provides in-depth, field-proven insights to help you troubleshoot common problems, optimize your reaction conditions, and improve the overall efficiency and success of your synthetic protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: General Troubleshooting for Common Synthesis Issues

This section addresses the most frequent challenges encountered during quinazoline synthesis in a question-and-answer format.

FAQ 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low yields are a common frustration in organic synthesis. For quinazolines, the issue can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.

A. Inappropriate Reaction Conditions

  • Solvent Choice: The polarity of your solvent is critical.[3] In many cases, polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, water) provide excellent yields by enhancing the solubility of starting materials and stabilizing charged intermediates.[3][4][5] Non-polar solvents like toluene or THF can be ineffective and may even promote the formation of undesired benzimidazole side products.[3]

  • Temperature: Many quinazoline syntheses, such as those based on the Bischler cyclization, require significant thermal energy to overcome activation barriers.[3] If you are running your reaction at room temperature, a gradual increase (e.g., to 50 °C, 80 °C, and 120 °C) while monitoring via TLC or LC-MS is a logical step.[4] Conversely, excessively high temperatures can lead to degradation.

  • Reaction Time: Incomplete conversion is a straightforward cause of low yields. Ensure you are monitoring your reaction over a sufficient duration to confirm it has reached completion.

B. Reagent and Catalyst Issues

  • Starting Material Purity: The purity of your starting materials, such as 2-aminobenzonitriles, anthranilic acids, or isatoic anhydrides, is paramount.[4][6] Impurities can introduce competing side reactions. It is good practice to verify the purity of your reactants by NMR, melting point, or other appropriate analytical techniques before use.[4]

  • Base Selection: The strength and type of base can dramatically affect reaction rates and yields.[3] If the reaction is sluggish, the base may not be strong enough to facilitate the necessary deprotonation steps. Consider switching to a stronger base. The choice between an organic base (like DABCO) and an inorganic base (like K₂CO₃) will depend on the specific mechanism and reactant solubility.[3]

  • Catalyst Activity: For metal-catalyzed reactions, ensure your catalyst is active.[4][7] Many catalysts are sensitive to air and moisture. Using a fresh batch or ensuring proper activation and handling under an inert atmosphere can be critical.[6] Catalyst loading should also be optimized; simply increasing the amount is a common troubleshooting step.[8]

C. Atmospheric Conditions

  • Inert Atmosphere: Some quinazoline synthesis reactions are sensitive to oxygen or moisture.[6] If you suspect degradation of your starting materials or intermediates, running the reaction under an inert atmosphere like nitrogen or argon is a wise precaution.[6]

Troubleshooting Workflow: Diagnosing Low Yields

The following diagram outlines a logical workflow for addressing low-yield issues.

LowYield_Troubleshooting cluster_optimization Optimization Steps start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_purity->check_conditions Purity OK optimize_solvent Screen Solvents (Polar vs. Non-polar) check_conditions->optimize_solvent Conditions Suboptimal check_reagents Evaluate Base/Catalyst optimize_base Test Different Bases (Strength, Type) check_reagents->optimize_base Base Issue Suspected optimize_catalyst Use Fresh Catalyst / Optimize Loading check_reagents->optimize_catalyst Catalyst Issue Suspected optimize_temp Screen Temperatures (e.g., RT, 50°C, 80°C, 120°C) optimize_temp->check_reagents optimize_solvent->optimize_temp run_inert Run Under Inert Atmosphere (N2/Ar) optimize_base->run_inert optimize_catalyst->run_inert success Yield Improved run_inert->success

Caption: A logical workflow for troubleshooting low-yield quinazoline synthesis.

FAQ 2: My reaction is producing significant side products. How can I improve selectivity?

The formation of side products is often linked to the same factors that cause low yields, particularly solvent choice and reaction temperature.

  • Common Side Products: In syntheses starting from 2-aminoaryl ketones, self-condensation of the ketone via an aldol-type reaction can be a significant competing pathway, especially under harsh basic or acidic conditions.[8] Another common issue is the formation of benzimidazoles, which can be favored in non-polar solvents.[3]

  • Improving Selectivity:

    • Switch to a Polar Solvent: This is the most effective first step to disfavor benzimidazole formation. Polar solvents typically promote the desired C(sp²)-N bond formation required for the quinazoline ring.[3]

    • Milder Conditions: Employing milder reaction conditions (lower temperature, weaker base/acid) can often suppress side reactions that have higher activation energies than the desired pathway.[8] Modern catalytic systems, including those based on copper, manganese, or even metal-free iodine catalysts, often allow for much milder conditions.[7][9]

    • Protecting Groups: If a functional group on your starting material is participating in side reactions, the use of an appropriate protecting group may be necessary.[10]

FAQ 3: I am struggling with the purification of my crude quinazoline product. What are the best practices?

Purification can be challenging due to the similar polarities of the desired product and certain impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying solid quinazoline derivatives.[11] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or cold temperatures.[4] Common solvents include ethanol, ethyl acetate/hexane mixtures, and dichloromethane/methanol.[11]

  • Column Chromatography: For complex mixtures or when recrystallization fails, silica gel column chromatography is the standard approach.[3]

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an eluent system that provides good separation (Rf of the desired product ~0.3-0.4).

    • Product Loss: Be aware that highly polar quinazolines can sometimes adsorb irreversibly to silica gel.[4] If you observe significant product loss, consider switching to a less acidic stationary phase like alumina or using a different purification technique.

  • Preparative HPLC: For achieving very high purity, especially for small-scale research samples, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[11]

Table 1: Common Solvent Systems for Quinazoline Purification
Purification MethodTypical Solvent SystemTarget Compound PolarityNotes
Recrystallization Ethanol or IsopropanolModerately PolarGood for many basic quinazolinone scaffolds.
Ethyl Acetate / HexanesLow to Moderate PolarityAllows for fine-tuning of polarity.
Column Chromatography Hexane / Ethyl Acetate (gradient)Low to Moderate PolarityA versatile starting point for many derivatives.[11]
Dichloromethane / Methanol (gradient)Moderate to High PolarityEffective for more polar quinazolines.[11]

Section 2: Troubleshooting Specific Synthetic Protocols

While the general advice above is broadly applicable, some classic named reactions for quinazoline synthesis have their own unique challenges.

The Niementowski Quinazoline Synthesis

This reaction involves the thermal condensation of an anthranilic acid with an amide.[2][12][13]

Q: My Niementowski reaction is not working or the yield is very low. What's wrong?

  • High Temperatures are Key: The classical Niementowski synthesis requires high temperatures, often between 130-150 °C, to drive the dehydration and cyclization steps.[2][12] Insufficient heat is a common cause of failure.

  • Microwave-Assisted Synthesis: To overcome the need for prolonged high-temperature heating, microwave irradiation has emerged as a powerful alternative.[12][14] Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often improve yields.[6][14]

  • Solid-Support Catalysis: In solvent-free conditions, using an acidic solid support like montmorillonite K-10 clay under microwave irradiation can significantly enhance reaction efficiency.[14]

Mechanism Overview: Niementowski Synthesis

Niementowski_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Anthranilic_Acid Anthranilic Acid Step1 N-Acylation Anthranilic_Acid->Step1 Amide Amide Amide->Step1 Step2 Intermediate: N-Acylanthranilic Acid Step1->Step2 + Heat (Δ) Step3 Intramolecular Cyclization (Dehydration) Step2->Step3 Step4 Product: Quinazolin-4(3H)-one Step3->Step4 - H₂O

Caption: Simplified mechanism of the Niementowski quinazoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[15][16]

Q: I'm getting a complex mixture of products from my Friedländer synthesis. How can I improve the outcome?

  • Side Reactions: The traditional Friedländer synthesis often uses harsh acid or base catalysts at high temperatures, which can lead to side reactions like the self-condensation (aldol) of the methylene component.[8][17]

  • Catalyst Choice is Crucial: Modern variations use milder and more selective catalysts to improve yields and reduce side products.[8] Catalytic amounts of iodine, p-toluenesulfonic acid, or various Lewis acids have proven effective.[16]

  • Regioselectivity with Asymmetric Ketones: When using an asymmetric ketone as the active methylene component, regioselectivity can be a major issue, leading to a mixture of isomers.[17] This can sometimes be controlled by using specialized amine catalysts or by installing a directing group on the ketone.[17]

Section 3: Featured Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one (Niementowski Reaction)

This protocol is adapted from modern, efficient methods that utilize microwave energy.[12][14]

  • Reaction Setup: In a 10 mL microwave reaction vial, combine anthranilic acid (1.0 mmol), formamide (5.0 mmol), and montmorillonite K-10 (100 mg).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C (power output ~60 W) for 20 minutes.

  • Workup: After cooling the reaction vessel to room temperature, add 20 mL of ethyl acetate and stir for 5 minutes.

  • Purification: Filter the solid catalyst. Wash the filtrate with a saturated solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Iodine-Catalyzed Synthesis of a 2-Substituted Quinazoline (Metal-Free)

This protocol leverages molecular iodine as an efficient and environmentally benign catalyst.[9]

  • Reaction Setup: To a solution of 2-aminobenzylamine (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).

  • Catalyst and Oxidant: Add molecular iodine (I₂) (10 mol%).

  • Reaction: Stir the mixture at 80-100 °C. The reaction should be open to the air or have an oxygen balloon attached, as oxygen from the air often serves as the terminal oxidant.[9][18]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[8] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Conclusion

The synthesis of quinazolines is a rich and diverse field, essential for advancing drug discovery and materials science. While challenges such as low yields, side reactions, and purification difficulties are common, a systematic and informed approach to troubleshooting can overcome these obstacles. By understanding the causal relationships between reaction parameters—solvent, temperature, catalyst, and substrate quality—and the reaction outcome, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for that understanding, combining established principles with modern, practical solutions.

References

  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Solvent effect of quinazolin-4(3H)-ones a synthesis.
  • Mechanism involved in the formation of quinazoline (1).
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Technical Support Center: Purification of 4(3H)
  • Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Synthesis of quinazolinone libraries and derivatives thereof.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Niementowski quinoline synthesis. Wikipedia.
  • The Friedländer Synthesis of Quinolines.
  • A Review on the Synthesis and Chemical Transform
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Friedländer synthesis. Wikipedia.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • A Review on 4(3H)-quinazolinone synthesis.
  • Niementowski quinazoline synthesis. chemeurope.com.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Synthesis and Applications of Quinazoline Deriv
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PMC - NIH.

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Technical Support Center: Stability of Quinazoline-4-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinazoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Ensuring the stability and integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide offers troubleshooting advice and in-depth protocols to help you navigate common challenges encountered during your research.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and stability of this compound solutions.

Q1: What are the best practices for preparing and storing aqueous stock solutions of this compound?

A: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Solubilization: this compound is poorly soluble in neutral water. To prepare an aqueous stock solution, it is best to first dissolve the compound in a minimal amount of a polar organic solvent like DMSO. Alternatively, for a fully aqueous solution, you can dissolve its sodium salt form in water or dissolve the acidic form in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully adjust the pH back towards neutral if your experiment allows. Be aware that the free acid may precipitate out as you approach its pKa.

  • Storage Conditions: Based on stability data for related quinazoline derivatives, aqueous solutions should be stored at 4°C and protected from light.[1][2] One study on a quinazoline derivative in ultrapure water (pH 6.7) showed high stability for over 40 days when stored at 4°C in the dark.[1][2] Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution. Aliquoting your stock solution into single-use vials is highly recommended.

Q2: My this compound solution changed appearance after pH adjustment. What is happening and is the compound degrading?

A: This is likely a solubility issue, but degradation is also a significant risk under harsh pH conditions, especially with heat.

  • Causality (Solubility): this compound possesses a carboxylic acid functional group. At a pH below its pKa, it will be in its neutral, less water-soluble form. As the pH increases above its pKa, it deprotonates to form a more soluble carboxylate salt. If you observe precipitation upon adding acid, it is likely the neutral form crashing out of solution.

  • Causality (Degradation): The quinazoline ring system itself is susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated.[3] Stress studies on related quinazoline-based drugs show significant decomposition when heated at 80°C in 0.1 M HCl and complete degradation in 0.1 M NaOH.[4] Boiling the parent quinazoline ring with strong acid can cause ring-opening to yield products like o-aminobenzaldehyde.[3] Therefore, while cold, dilute acids and bases may be used for solubilization, prolonged exposure or heating in strong acidic or alkaline solutions will likely cause irreversible degradation.

Q3: I'm seeing variable results in my biological assays. Could the instability of this compound in my culture media be the cause?

A: Yes, instability in the assay medium is a common and often overlooked source of experimental variability.

  • Expert Insight: Cell culture media are complex aqueous solutions, typically buffered around pH 7.2-7.4. While this near-neutral pH is generally favorable for stability compared to harsh acidic or basic conditions, the presence of various components and incubation at 37°C for extended periods (24-72 hours) can promote slow degradation.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare fresh dilutions of your compound from a validated stock solution immediately before treating your cells.

    • Minimize Exposure: Add the compound to the media just before it is applied to the cells. Do not pre-incubate the compound in media for long periods at 37°C unless it is part of a stability assessment.

    • Conduct a Media Stability Test: A simple experiment can validate stability. Incubate this compound in your specific cell culture medium at 37°C for the maximum duration of your assay. At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.

Q4: Is this compound sensitive to light?

A: Yes, photostability is a concern for many heterocyclic compounds, including quinazolines.

  • Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[5] Studies on related quinazoline blockers have shown that exposure to light can lead to the formation of a cluster of degradation products.[4] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides & Protocols

This section provides detailed experimental workflows to proactively assess the stability of your compound.

Guide 1: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and identify potential degradation products. This protocol provides a framework for testing the stability of this compound under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile:Water (1:1) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Dilute to 0.1 mg/mL Base Base Hydrolysis (0.1 M NaOH) Stock->Base Dilute to 0.1 mg/mL Oxid Oxidation (3% H₂O₂) Stock->Oxid Dilute to 0.1 mg/mL Thermal Thermal Stress (Solvent Only, 80°C) Stock->Thermal Dilute to 0.1 mg/mL Photo Photostability (ICH Q1B Light Exposure) Stock->Photo Dilute to 0.1 mg/mL Analysis HPLC-UV Analysis (Quantify Parent Compound) Acid->Analysis Timepoints: 0, 2, 8, 24h Base->Analysis Timepoints: 0, 1, 4, 8h (Neutralize before injection) Oxid->Analysis Timepoints: 0, 2, 8, 24h Thermal->Analysis Timepoints: 0, 24, 48, 72h Photo->Analysis After exposure

Sources

Technical Support Center: Acid-Base Extraction for Quinazoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinazoline compounds using acid-base extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Quinazoline and its derivatives are privileged scaffolds in drug discovery, known for a wide range of biological activities, including anticancer and anti-inflammatory properties. The ionization constant (pKa) is a critical parameter in their purification, as it governs solubility, lipophilicity, and ultimately, the biological activity of the molecule. This guide will equip you with the foundational knowledge and technical expertise to effectively purify these valuable compounds.

Principles of Acid-Base Extraction for Quinazolines

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties.[1][2][3] The fundamental principle is the conversion of a compound into its ionic salt form, which is soluble in the aqueous phase, allowing it to be separated from neutral compounds that remain in the organic phase.[1][2]

Quinazoline itself is a weakly basic compound due to the lone pair of electrons on its nitrogen atoms. The pKa of the parent quinazoline is approximately 3.51.[4][5] However, the basicity of quinazoline derivatives can vary significantly depending on the nature and position of substituents on the quinazoline ring system.[4][6] Electron-donating groups generally increase basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa).[4][6]

The process for a basic quinazoline compound typically involves these steps:

  • Dissolution: The crude mixture containing the quinazoline derivative is dissolved in a water-immiscible organic solvent.[1]

  • Acidification: An aqueous acid solution is added. The acidic solution protonates the basic nitrogen atom(s) of the quinazoline, forming a water-soluble ammonium salt.

  • Extraction: The mixture is thoroughly shaken in a separatory funnel. The ionic quinazoline salt partitions into the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: The two distinct layers are separated.[7]

  • Basification & Back-Extraction: The aqueous layer containing the quinazoline salt is then treated with a base to neutralize the acid and regenerate the free-base form of the quinazoline. This neutral quinazoline compound is now less soluble in water and can be "back-extracted" into a fresh portion of organic solvent.[8]

  • Isolation: The organic solvent is dried and evaporated to yield the purified quinazoline compound.

Experimental Protocol: Purification of a Substituted Quinazoline

This protocol outlines a general procedure for the purification of a moderately basic quinazoline derivative from a crude reaction mixture containing neutral organic impurities.

Materials:

  • Crude quinazoline mixture

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate volume of diethyl ether. The volume should be sufficient to fully dissolve the solid material.

  • First Extraction (Acid Wash):

    • Transfer the ethereal solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[7]

    • Allow the layers to separate. The less dense ether layer will be on top.[9]

    • Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Repeat Extraction:

    • Add a fresh portion of 1 M HCl (approximately half the volume of the first wash) to the organic layer remaining in the separatory funnel.

    • Shake, vent, and allow the layers to separate as before.

    • Combine this second aqueous extract with "Aqueous Layer 1". Repeating the extraction ensures a more complete transfer of the basic quinazoline into the aqueous phase.[10]

    • The remaining organic layer, containing neutral impurities, can be set aside.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH to the aqueous solution while stirring until the solution is basic (test with pH paper). You may observe the formation of a precipitate, which is the free-base form of your quinazoline.

  • Back-Extraction:

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of diethyl ether.

    • Shake, vent, and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer containing your purified quinazoline in a clean Erlenmeyer flask.

    • Repeat the back-extraction with another portion of fresh diethyl ether and combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with a saturated brine solution. This helps to remove any residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified quinazoline compound.

Visualization of the Workflow

AcidBaseExtraction cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction cluster_3 Final Product Crude Crude Mixture (Quinazoline + Neutral Impurities) in Organic Solvent AddAcid Add Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Shake1 Shake & Separate AddAcid->Shake1 Aqueous1 Aqueous Layer (Quinazoline Salt) Shake1->Aqueous1 Separate Organic1 Organic Layer (Neutral Impurities) Shake1->Organic1 AddBase Add Aqueous Base (e.g., 1M NaOH) Aqueous1->AddBase Shake2 Shake & Separate AddBase->Shake2 Aqueous2 Aqueous Layer (Waste) Shake2->Aqueous2 Separate Organic2 Organic Layer (Purified Quinazoline) Shake2->Organic2 Evaporate Dry & Evaporate Solvent Organic2->Evaporate Pure Purified Quinazoline Evaporate->Pure

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinazoline-4-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its many derivatives, quinazoline-4-carboxylic acids represent a particularly promising class of compounds. The presence of the carboxylic acid moiety at the 4-position not only provides a key site for molecular interactions but also offers a versatile handle for synthetic modifications, allowing for the fine-tuning of their biological profiles. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of quinazoline-4-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

Synthetic Strategies: Crafting the this compound Core

A robust and versatile synthetic route is paramount for exploring the structure-activity relationships of any chemical scaffold. A highly efficient one-pot, three-component synthesis of 2-aryl-quinazoline-4-carboxylic acids has been reported, which serves as an excellent starting point for generating a library of derivatives.[1]

General Synthetic Workflow

The synthesis commences with the hydrolysis of isatin in an alkaline medium to produce the sodium salt of (2-aminophenyl)-oxo-acetic acid. This intermediate then undergoes a condensation reaction with an appropriate benzaldehyde and ammonium acetate in ethanol to yield the desired 2-aryl-quinazoline-4-carboxylic acid. The carboxylic acid group can be further derivatized to esters or amides, expanding the chemical space for biological evaluation.[1]

Isatin Isatin Intermediate (2-aminophenyl)-oxo-acetic acid sodium salt Isatin->Intermediate Alkaline Hydrolysis QuinazolineAcid 2-Aryl-quinazoline-4-carboxylic acid Intermediate->QuinazolineAcid One-pot reaction (Ethanol) Aldehyde Aromatic Aldehyde Aldehyde->QuinazolineAcid One-pot reaction (Ethanol) AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->QuinazolineAcid One-pot reaction (Ethanol) Ester Ester Derivatives QuinazolineAcid->Ester Esterification Amide Amide Derivatives QuinazolineAcid->Amide Amidation

Caption: General synthetic scheme for 2-aryl-quinazoline-4-carboxylic acid and its derivatives.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The true potential of this compound derivatives lies in their diverse biological activities. This section provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, highlighting key structure-activity relationships.

Anticancer Activity

Quinazoline derivatives have long been investigated as anticancer agents, with some compounds, like gefitinib and erlotinib, reaching clinical use as tyrosine kinase inhibitors.[2] The introduction of a carboxylic acid group at the 4-position has been explored as a strategy to modulate the anticancer profile of these compounds.

A study on 2-aryl-quinazolin-4-yl aminobenzoic acids revealed that the position of the carboxylic acid on the anilino ring significantly influences cytotoxic activity.[3] Derivatives with the carboxylic acid in the ortho position on the aminobenzoic acid moiety demonstrated broad and potent growth inhibitory activity against a panel of 59 human cancer cell lines.[3] In contrast, derivatives with meta and para-aminobenzoic acid functionalities showed more selective and generally lower activity.[3]

Table 1: Comparative Anticancer Activity of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives [3]

Compound IDR-group on 2-Aryl RingPosition of COOHMean Growth Inhibition (%)
6a m-Tolylortho63
6b p-Tolylortho84
6c p-Methoxyphenylortho52
7b p-Tolylmeta14
8a m-Tolylpara16
8b p-Tolylpara20

Data represents the mean percentage of growth inhibition across 59 human cancer cell lines.

SAR_Anticancer SAR for Anticancer Activity Ortho-COOH on anilino ring enhances broad-spectrum activity. Meta and Para-COOH substitutions lead to reduced and more selective activity. cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinazoline derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

1. Preparation of Antimicrobial Agent: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Prepare serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.

2. Preparation of Inoculum: a. Grow the test bacterial strain overnight in the appropriate broth. b. Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard. c. Dilute the standardized inoculum to the appropriate final concentration for testing (typically 5 x 10^5 CFU/mL).

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum. b. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only). c. Incubate the plates at 37°C for 18-24 hours.

4. Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

cluster_1 Broth Microdilution MIC Assay J Prepare serial dilutions of compound L Inoculate microtiter plate J->L K Prepare standardized bacterial inoculum K->L M Incubate for 18-24h L->M N Visually determine the lowest concentration with no growth (MIC) M->N

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Anti-inflammatory Activity Screening using a COX-2 Inhibition Assay

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.

1. Reagent Preparation: a. Reconstitute and dilute the COX-2 enzyme, COX Assay Buffer, COX Probe, and Cofactor according to the kit manufacturer's instructions. b. Prepare a stock solution of the test this compound derivative and a reference inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

2. Assay Plate Setup: a. In a 96-well plate, set up the following conditions in duplicate: i. Enzyme Control (100% Activity): Add Assay Buffer. ii. Inhibitor Control: Add a known selective COX-2 inhibitor. iii. Test Wells: Add diluted test compounds at various concentrations.

3. Reaction Mix Preparation and Incubation: a. Prepare a master mix containing Assay Buffer, COX Probe, diluted Cofactor, and COX-2 enzyme. b. Add the Reaction Mix to all wells. c. Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

4. Reaction Initiation and Measurement: a. Initiate the reaction by adding a diluted Arachidonic Acid solution to all wells simultaneously. b. Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

5. Data Analysis: a. Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. b. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. c. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_2 Fluorometric COX-2 Inhibition Assay P Prepare reagents and test compounds Q Set up assay plate (Controls & Test wells) P->Q R Add Reaction Mix (with COX-2 enzyme) Q->R S Pre-incubate R->S T Initiate reaction with Arachidonic Acid S->T U Measure fluorescence kinetically T->U V Calculate % inhibition and IC50 U->V

Caption: Workflow for in vitro fluorometric COX-2 inhibition assay.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility allows for extensive structural modifications, enabling the exploration of a wide range of biological activities. The comparative analysis presented in this guide highlights the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of substituent patterns and the overall molecular architecture in determining the biological profile. The detailed experimental protocols provided offer a solid foundation for researchers to design and execute their own investigations into this fascinating class of molecules. Further systematic studies on a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for a variety of diseases.

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Quinazoline-4-carboxylic Acid Versus Other Quinoline-Based Inhibitors: A Mechanistic and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline and quinazoline ring systems stand out as "privileged structures."[1] Their versatile frameworks are present in numerous natural alkaloids and have been instrumental in the development of a wide array of therapeutic agents.[2][3] Quinoline-based compounds, in particular, have a long history in medicine, from the antimalarial drug quinine to modern targeted cancer therapies.[4][5] This guide provides a detailed, objective comparison between a specific, promising scaffold, Quinazoline-4-carboxylic acid , and the broader, highly diverse class of quinoline-based inhibitors .

This analysis is designed for researchers, scientists, and drug development professionals, offering a nuanced look at the mechanisms of action, target diversity, and comparative performance of these two important classes of molecules. By synthesizing experimental data and explaining the causality behind evaluation methodologies, this guide aims to empower researchers to make more informed decisions in their drug discovery programs.

Part 1: A Tale of Two Scaffolds: Structural and Mechanistic Foundations

The subtle difference between a quinazoline (two nitrogen atoms in the heterocyclic ring) and a quinoline (one nitrogen atom) leads to significant variations in their chemical properties and biological activities.

The this compound Scaffold: A Directed Approach

The this compound scaffold is characterized by a quinazoline core with a carboxylic acid group at the 4-position. This seemingly small functional group is often critical for the molecule's biological activity. The carboxylate can act as a key hydrogen bond donor/acceptor or a metal-chelating group, anchoring the inhibitor to specific amino acid residues within the target protein's active site.[3] This directed binding often leads to high-potency and selective inhibition.

Recent studies have highlighted its potential in targeting specific enzyme families:

  • Aurora Kinases: Certain derivatives have been developed as selective inhibitors of Aurora A kinase, a key regulator of the cell cycle, by making specific interactions within the enzyme's active site.[6]

  • Carbonic Anhydrases (CAs): The scaffold has been exploited to create inhibitors of cancer-related CA isoforms, such as CA IX and XII, where the carboxylic acid moiety is crucial for coordinating with the zinc ion in the enzyme's active site.[7]

The Quinoline Scaffold: A Universe of Possibilities

The quinoline scaffold is a heterocyclic aromatic compound formed by a benzene ring fused to a pyridine ring.[8] Its derivatives represent a vast and highly diverse class of inhibitors with a multitude of substitution patterns and mechanisms of action.[2][8] Unlike the more functionally defined this compound, the biological activity of quinoline-based inhibitors is heavily dependent on the nature and position of their substituents.

Their mechanisms of action are exceptionally broad and include:

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of various protein kinases, including EGFR, VEGFR, c-Met, and PI3K, which are critical in cancer signaling pathways.[9][10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and repair processes.[11][12] This mechanism is central to the anticancer activity of several quinoline analogues that target topoisomerase enzymes.[2][8]

  • DNA Methyltransferase (DNMT) Inhibition: Recent research has shown that some quinoline-based compounds can inhibit DNA methyltransferases by intercalating into the DNA minor groove, leading to DNA hypomethylation.[12][13][14]

  • Proteasome Inhibition: Some quinoline derivatives have been identified as non-competitive, allosteric modulators of proteasome activity, offering a different mechanistic approach compared to covalent peptide-based inhibitors.[15]

Part 2: Comparative Performance: A Data-Driven Analysis

A direct comparison reveals distinct profiles in target diversity and inhibitory potency, highlighting the different strategic applications of these scaffolds in drug discovery.

Target Diversity and Mechanism of Action

The primary distinction lies in the breadth of their biological targets. Quinoline-based inhibitors are known for their promiscuity and ability to be adapted for a vast range of biological targets, from cell surface receptors to nuclear enzymes. In contrast, the available data suggests that the this compound scaffold is often leveraged for more specific targets where its defining chemical feature provides a distinct binding advantage.

FeatureThis compoundQuinoline-Based Inhibitors (General Class)
Core Structure Quinazoline with a C4-carboxylic acidFused benzene and pyridine ring
Primary MOA Directed binding via carboxylate group; competitive enzyme inhibition.[6][7]Highly diverse: Kinase inhibition, DNA intercalation, Topoisomerase poisoning, Proteasome modulation, DNA methyltransferase inhibition.[2][9][11][15]
Key Target Classes Aurora Kinases, Carbonic Anhydrases.[6][7]Tyrosine Kinases (EGFR, VEGFR, c-Met), Serine/Threonine Kinases (Pim-1, PI3K), DNA Topoisomerases, DNA Methyltransferases.[9][11][12]
Quantitative Comparison of Inhibitory Potency

The following table summarizes experimental data from various studies, showcasing the potency of representative compounds from each class against their respective targets. It is crucial to note that these are examples and not an exhaustive list.

Compound ClassSpecific Compound ExampleTarget(s)Potency (IC50 / Ki)Reference
This compound 2-(3-bromophenyl)-8-fluorothis compound (6e)Aurora A Kinase~10 µM (at single dose test)[6]
This compound 4-((2-(p-tolyl)quinazolin-4-yl)amino)benzoic acid (8b)Carbonic Anhydrase IXKi = 1.6 µM[7]
This compound 4-((2-(4-methoxyphenyl)quinazolin-4-yl)amino)benzoic acid (8c)Carbonic Anhydrase XIIKi = 0.25 µM[7]
Quinoline-Based 3,6-disubstituted quinoline (26)c-Met KinaseIC50 = 9.3 nM[9]
Quinoline-Based 4-aniline quinoline (38)PI3K / mTORIC50 = 0.72 µM / 2.62 µM[9]
Quinoline-Based 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)SIRT3IC50 = 7.2 µM[16]
Quinoline-Based Isoxazolo-quinoline-3,4-dione (14)Pim-1 KinaseKi = 2.5 nM[11]
Quinoline-Based 4-anilino-quinoline-3-carbonitrile derivativeEGFRIC50 = 0.49 µM[9]

Key Observation: While potent examples exist for the this compound scaffold, the quinoline-based inhibitors, as a broader class, have been optimized to achieve exceptionally high potency (low nanomolar) against a wide variety of targets, particularly protein kinases.[9][11]

Part 3: Visualizing the Science

Diagrams are essential for conceptualizing complex biological and experimental processes.

Signaling Pathway and Experimental Workflow

G cluster_0 Typical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Inhibitor Quinoline or Quinazoline Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK) Blocks ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

G cluster_1 Experimental Workflow for Inhibitor Evaluation A Compound Synthesis (Quinazoline/Quinoline) B Biochemical Assay (e.g., In Vitro Kinase Assay) A->B Screening C Determine IC50 Value B->C Data Analysis D Cell-Based Assay (e.g., MTT Proliferation Assay) C->D Validate Hits E Determine Cellular Potency (e.g., GI50) D->E Data Analysis F Lead Optimization E->F

Sources

A Comparative Guide to the Efficacy of Next-Generation Quinazoline-Based Inhibitors and Gefitinib in Targeting EGFR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of emerging quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, conceptually rooted in structures like Quinazoline-4-carboxylic acid, against the first-generation inhibitor, Gefitinib. It is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In many forms of cancer, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression.[3][4][5] This makes EGFR a critical target for cancer therapy.

Gefitinib (Iressa®) was a landmark achievement in targeted therapy. As a synthetic anilinoquinazoline compound, it was one of the first selective inhibitors of the EGFR tyrosine kinase domain approved for clinical use.[6][7][8] Its core quinazoline structure has since become a favored scaffold for developing novel EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase.[3][9] However, the clinical efficacy of first-generation inhibitors like Gefitinib is often limited by the development of acquired resistance, most commonly through a "gatekeeper" mutation such as T790M.[3][5][7]

This has spurred extensive research into new generations of quinazoline derivatives designed to overcome these resistance mechanisms and exhibit greater potency. This guide will compare the efficacy of these novel compounds against the established benchmark, Gefitinib, supported by experimental data and protocols.

Mechanism of Action: Inhibiting the EGFR Signaling Cascade

EGFR signaling is initiated when a ligand, such as Epidermal Growth Factor (EGF), binds to the receptor's extracellular domain. This triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[2] These phosphorylated sites act as docking stations for various adaptor proteins, which in turn activate critical downstream pathways, including the RAS-RAF-MAPK pathway (promoting proliferation) and the PI3K-AKT pathway (promoting cell survival).[10]

Both Gefitinib and novel quinazoline-based inhibitors function by competitively binding to the ATP-binding pocket within the EGFR tyrosine kinase domain.[7] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down the downstream signaling cascades that drive malignant cell proliferation and survival.[6][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & Adaptor Recruitment PI3K PI3K EGFR->PI3K Autophosphorylation & Adaptor Recruitment Ligand EGF Ligand Ligand->EGFR ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor Gefitinib / Quinazoline Inhibitor Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay A1 1. Harvest and count cancer cells A2 2. Seed cells into 96-well plate A1->A2 A3 3. Incubate overnight (37°C, 5% CO2) A2->A3 B2 5. Add compounds to wells A3->B2 B1 4. Prepare serial dilutions of test compounds (e.g., Gefitinib) B1->B2 B3 6. Incubate for 48-72 hours B2->B3 C1 7. Add MTT solution to each well B3->C1 C2 8. Incubate for 2-4 hours (Formation of Formazan) C1->C2 C3 9. Add Solubilization Solution (e.g., DMSO, acidified isopropanol) C2->C3 C4 10. Read absorbance (e.g., 570 nm) C3->C4

Figure 2: General Workflow for an MTT Cell Viability Assay.
Detailed Step-by-Step Methodology:
  • Cell Plating (Day 1):

    • Harvest the desired cancer cell line (e.g., A549) from culture.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >90%).

    • Dilute the cells in complete culture medium to a predetermined optimal density (e.g., 5,000 to 10,000 cells per 100 µL).

    • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells containing medium only for background measurement.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach. [11][12]

  • Compound Treatment (Day 2):

    • Prepare stock solutions of the test compounds (Gefitinib and quinazoline derivatives) in a suitable solvent like DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include vehicle control wells (medium with the highest concentration of DMSO used).

    • Return the plate to the incubator for the desired exposure time (commonly 48 or 72 hours).

  • MTT Addition and Incubation (Day 4/5):

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). [13] * Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL). [14] * Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. [11]

  • Solubilization and Absorbance Reading (Day 4/5):

    • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals. [13] * Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization. [13] * Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance. [13]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion and Future Perspectives

The established efficacy of Gefitinib has paved the way for a new era of targeted cancer therapy. However, the challenge of acquired resistance necessitates continuous innovation. The quinazoline scaffold remains a remarkably fertile ground for the development of next-generation EGFR inhibitors. As demonstrated by a growing body of preclinical data, novel quinazoline derivatives consistently show superior potency to Gefitinib, with some exhibiting significant activity against clinically relevant resistance mutations. [9] The path from a promising in vitro IC50 value to a clinically successful drug is long and complex, requiring rigorous evaluation of pharmacokinetics, in vivo efficacy, and safety profiles. Nonetheless, the comparative data strongly supports the continued exploration and development of novel quinazoline-based molecules. These efforts are crucial for expanding the arsenal of effective treatments for patients with EGFR-driven cancers and overcoming the persistent challenge of drug resistance.

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A Comparative Guide for Drug Development Professionals: Quinazoline-Based Scaffolds Versus Fourth-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between traditional quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors and the emerging class of fourth-generation inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to inform strategic decisions in oncology drug discovery. We will explore the mechanistic underpinnings, comparative efficacy, and the experimental workflows essential for evaluating these compounds.

Introduction: The Evolving Battlefield of EGFR-Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Its overactivation due to mutations is a key oncogenic driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized NSCLC treatment, but this progress has been marked by a continuous battle against acquired drug resistance.

The quinazoline scaffold has been the cornerstone for first and second-generation EGFR TKIs, demonstrating the power of targeting the ATP-binding site of the kinase domain.[3][4] However, the clinical efficacy of these agents is often curtailed by the emergence of resistance mutations. This guide will compare the foundational quinazoline-based inhibitors with the novel strategies employed by fourth-generation TKIs, which are specifically designed to overcome the latest frontier of resistance.

The EGFR Signaling Cascade: A Primer

Activation of EGFR by ligands like EGF leads to receptor dimerization, which in turn triggers the autophosphorylation of tyrosine residues in its intracellular domain.[5] This creates docking sites for adaptor proteins that initiate multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[6][7] Inhibiting this kinase activity is the central strategy of EGFR TKIs.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Recruits PI3K PI3K EGFR->PI3K Recruits Ligand EGF Ligand Ligand->EGFR Binds & Activates RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates to Nucleus AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptotic Signaling Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival EGFR_Inhibitor_Evolution cluster_gen12 1st/2nd Gen TKIs cluster_gen3 3rd Gen TKIs cluster_gen4 4th Gen TKIs Activating Activating Mutation (e.g., L858R, del19) Gen12 Quinazoline-Based (Gefitinib, Afatinib) Activating->Gen12 Targeted by T790M Resistance: T790M Mutation Gen12->T790M Leads to Gen3 Covalent Inhibitors (Osimertinib) T790M->Gen3 Targeted by C797S Resistance: C797S Mutation Gen3->C797S Leads to Gen4 Allosteric / Reversible Inhibitors C797S->Gen4 Targeted by

Caption: The evolutionary cycle of EGFR inhibition and acquired resistance.

Section 4: Performance Comparison: In Vitro Efficacy Data

The true measure of an inhibitor's potential lies in its potency and selectivity. The table below summarizes publicly available experimental data, comparing representative compounds across different generations against various EGFR genotypes.

Compound ClassRepresentative CompoundTarget EGFR GenotypeCell Line / AssayIC50 / EC50 (nM)Reference
1st Gen Quinazoline GefitinibL858R+T790MH1975 Cells>8000[8]
2nd Gen Quinazoline AfatinibL858R+T790MH1975 Cells~250[9]
3rd Gen (Reference) Osimertinibdel19+T790M+C797SBa/F3 Cells1225[10]
4th Gen Reversible Brigatinib*L858R+T790M+C797SBa/F3 Cells55.5[11]
4th Gen Allosteric CCM-308del19+T790M+C797SBa/F3 Cells40[10]
4th Gen Allosteric Quinazolinone Cmpd 23L858R+T790M+C797SBa/F3 Cells50[12]

Note: Brigatinib is primarily an ALK inhibitor but shows activity against C797S-mutant EGFR.

Analysis: The data clearly illustrates the generational leap in performance. First and second-generation quinazolines are largely ineffective against T790M-containing mutants. While the third-generation inhibitor osimertinib is potent against T790M, its activity drops significantly in the presence of the C797S mutation. In stark contrast, fourth-generation inhibitors, both reversible ATP-competitive and allosteric types, retain high potency in the nanomolar range against the triple-mutant EGFR, demonstrating their potential to overcome this critical resistance mechanism.

Section 5: Essential Experimental Methodologies

Validating and comparing EGFR inhibitors requires a standardized set of robust assays. The following protocols outline the core methodologies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation KinaseAssay 1. Kinase Inhibition Assay (IC50 Determination) CellAssay 2. Cell-Based Viability Assay (EC50 Determination) KinaseAssay->CellAssay Confirm Cellular Activity Xenograft 3. Xenograft Tumor Model (Efficacy & Tolerability) CellAssay->Xenograft Test In Vivo Efficacy Data Data Analysis & Candidate Selection Xenograft->Data

Caption: Standard preclinical workflow for evaluating novel EGFR inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified EGFR kinase (WT or mutant) by 50%.

Principle: This is typically a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. Lower ADP levels indicate greater kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor (e.g., Quinazoline derivative, 4th-gen TKI) in DMSO, then dilute further in kinase buffer.

    • Prepare a solution of purified recombinant EGFR enzyme (e.g., EGFR L858R/T790M/C797S) in kinase buffer.

    • Prepare a solution of ATP and a suitable peptide substrate in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution.

    • Add 2.5 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (EC50 Determination)

Objective: To measure the effectiveness of an inhibitor in reducing the viability or proliferation of cancer cells expressing a specific EGFR mutation.

Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is proportional to the number of metabolically active, viable cells. [10] Step-by-Step Methodology:

  • Cell Plating:

    • Culture engineered cancer cells (e.g., Ba/F3 cells stably expressing EGFR del19/T790M/C797S) under standard conditions.

    • Seed the cells into a 96-well white-walled plate at a density of 5,000 cells/well in 90 µL of culture medium. Incubate overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test inhibitor.

    • Add 10 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of a lead inhibitor in a living animal model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Model Establishment:

    • Subcutaneously inject 5-10 million NSCLC cells (e.g., PC-9 harboring del19/T790M/C797S) suspended in Matrigel into the flank of female athymic nude mice. [10] * Monitor tumor growth using calipers.

  • Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Administer the test compound (e.g., 25 mg/kg, once daily) and a vehicle control via oral gavage.

    • Record tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.

    • Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for target engagement).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

Section 6: Future Perspectives: Combination Therapies

While fourth-generation inhibitors are promising, the heterogeneity of tumors and the potential for off-target resistance mechanisms suggest that combination therapies will be crucial. [10]Research has shown that resistance to EGFR TKIs can involve the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. [13][14][15]This provides a strong rationale for combining fourth-generation EGFR inhibitors with Bcl-2 family inhibitors to induce synthetic lethality and prevent resistance. Furthermore, for tumors with heterogeneous resistance patterns, combining allosteric fourth-generation inhibitors with third-generation covalent inhibitors may provide a more comprehensive blockade of EGFR signaling. [16]

Conclusion

The journey from the foundational quinazoline scaffold to sophisticated allosteric fourth-generation inhibitors encapsulates the dynamic nature of targeted cancer therapy. While quinazoline-based TKIs were revolutionary, their efficacy is limited by ATP-site mutations. Fourth-generation inhibitors represent a strategic evolution, employing novel mechanisms to overcome the C797S mutation that stymies third-generation agents. Allosteric inhibitors, in particular, offer a promising path forward by targeting a vulnerability outside the highly mutable ATP-binding pocket. For drug development professionals, the focus must now be on leveraging these advanced strategies, validating candidates through rigorous experimental workflows, and exploring intelligent combination therapies to outmaneuver the adaptability of cancer.

References

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A Comparative Guide to the Molecular Docking of Quinazoline Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in silico performance of novel quinazoline derivatives against established kinase inhibitors, focusing on molecular docking scores as a key metric for predicting binding affinity. It is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery. We will explore the rationale behind the experimental design, present a detailed protocol for conducting such a comparative study, and analyze the results within the broader context of cancer biology and structure-based drug design.

Introduction: The Quinazoline Scaffold and the Rise of Kinase Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and experimental therapeutic agents.[1] Its rigid, bicyclic nature and capacity for diverse substitutions make it an ideal framework for targeting the ATP-binding site of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] This has made them one of the most important classes of drug targets in oncology.[4]

First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, both of which are built upon a 4-anilinoquinazoline core, validated this approach and revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[2][5] Molecular docking is a powerful computational method that has become indispensable in the discovery and optimization of such inhibitors.[6][7][8] It predicts how a small molecule (ligand) binds to the active site of a protein (receptor) and estimates the strength of this interaction, often expressed as a "docking score."[9][10] This allows for the rapid screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, significantly accelerating the drug discovery timeline.[8][9]

This guide will use EGFR as a representative kinase target to compare the docking scores of various quinazoline derivatives with clinically relevant inhibitors, providing a framework for evaluating novel compounds.

The "Why": Understanding Molecular Docking and Scoring Functions

Molecular docking simulates the binding process between a ligand and a protein at the atomic level.[9] The primary goal is to find the most stable binding pose (conformation and orientation) of the ligand within the protein's active site.[10] This process is governed by two key components: a search algorithm and a scoring function.[3]

  • Search Algorithm: Explores the vast conformational space of the ligand and the binding site to generate numerous possible binding poses.[11]

  • Scoring Function: Evaluates each generated pose and assigns a score that estimates the binding free energy.[10] A lower, more negative score typically indicates a more favorable and stable interaction.[12][13]

It is crucial to understand that the docking score is a theoretical prediction, not a direct measurement of binding affinity.[12][14] However, it serves as a highly valuable metric for ranking potential inhibitors and comparing them against a known standard.[15] Factors influencing the score include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.[12][16] The accuracy of these predictions is continually improving with advancements in scoring functions and algorithms that can account for protein flexibility.[11][16]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure trustworthiness and reproducibility, every computational protocol must be robust and well-documented. The following is a detailed, step-by-step methodology for a comparative docking study targeting the EGFR kinase domain.

Objective: To predict the binding affinity (docking score) of test quinazoline derivatives and compare them against the known inhibitors Erlotinib and Gefitinib.

Target Protein: Human EGFR Kinase Domain (PDB ID: 1M17). This crystal structure contains a bound inhibitor, providing a well-defined active site.[17][18]

Software: AutoDock Vina is a widely used and validated open-source docking program.[15][19] Visualization of results can be performed with software like Discovery Studio or PyMOL.[20]

Step-by-Step Methodology
  • Protein Preparation:

    • Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks information required by the docking software (e.g., hydrogen atoms). This step cleans the structure and prepares it for docking.

    • Procedure:

      • Download the PDB file (e.g., 1M17) from the PDB database.

      • Remove water molecules and any co-crystallized ligands from the protein structure.

      • Add polar hydrogen atoms to the protein, which are critical for forming hydrogen bonds.

      • Assign partial charges (e.g., Kollman charges) to the protein atoms.

      • Save the prepared protein structure in the required PDBQT format for AutoDock Vina.

  • Ligand Preparation:

    • Rationale: Ligands (both test compounds and known inhibitors) must be converted into 3D structures with correct charges and rotatable bonds defined. This allows the search algorithm to explore different conformations.

    • Procedure:

      • Obtain the 2D structures of the quinazoline derivatives and known inhibitors (Erlotinib, Gefitinib).

      • Convert the 2D structures to 3D structures using a molecular modeling program.

      • Perform energy minimization on the 3D structures to obtain a low-energy, stable conformation.

      • Assign partial charges (e.g., Gasteiger charges).

      • Define the rotatable bonds within the ligand.

      • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses. It must encompass all key interacting residues of the binding pocket.

    • Procedure:

      • Identify the active site of the EGFR kinase domain. This can be done by examining the position of the co-crystallized inhibitor in the original PDB file.

      • Define the center and dimensions (x, y, z) of a grid box that completely encloses this active site. For EGFR, this typically includes key residues like Met793, Leu718, and Gly796.[2][21]

  • Molecular Docking Simulation:

    • Rationale: This is the core computational step where the software systematically places the ligand within the defined grid box and calculates the binding energy for the most favorable poses.

    • Procedure:

      • Use AutoDock Vina, providing the prepared protein and ligand files as input.

      • Specify the coordinates of the grid box center and its dimensions.

      • Run the docking simulation. Vina will generate multiple binding poses (typically 9) for each ligand, ranked by their docking score.

  • Results Analysis and Validation:

    • Rationale: The output must be carefully analyzed to understand the binding interactions and validate the docking protocol. The primary metric is the docking score, but visual inspection of the binding pose is equally important.

    • Procedure:

      • Record the docking score (in kcal/mol) for the top-ranked pose of each ligand.

      • Visualize the predicted binding pose of the ligand within the EGFR active site.

      • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues.

      • Protocol Validation: As a critical control, re-dock the co-crystallized inhibitor (if one was present) back into the active site. A reliable docking protocol should predict a binding pose with a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) compared to the original crystal structure pose.[22]

The workflow for this process is illustrated below.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB Structure (e.g., 1M17) CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB AddH Add Hydrogens & Charges CleanPDB->AddH PrepProt Save Protein (PDBQT) AddH->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Lig2D Obtain Ligand 2D Structures Lig3D Convert to 3D & Minimize Energy Lig2D->Lig3D PrepLig Save Ligands (PDBQT) Lig3D->PrepLig PrepLig->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Scores Extract Docking Scores (kcal/mol) Dock->Scores Visualize Visualize Binding Pose & Interactions Scores->Visualize Compare Compare with Known Inhibitors Visualize->Compare

Caption: A typical workflow for molecular docking studies.

Comparative Analysis: Docking Scores of Quinazolines vs. Known Inhibitors

Using the protocol described above, we can generate docking scores for a series of hypothetical quinazoline derivatives and compare them to the scores of the FDA-approved drugs Erlotinib and Gefitinib. A lower (more negative) binding energy score suggests a stronger, more stable interaction with the EGFR active site.[12][13]

CompoundTargetDocking Score (kcal/mol)Predicted Interacting Residues (EGFR)
Known Inhibitors
ErlotinibEGFR (1M17)-9.5Met793, Leu718, Cys797, Thr790
GefitinibEGFR (1M17)-9.2Met793, Leu718, Gly796, Thr790
VarlitinibEGFR (1XKK)-8.9 (Fitness Score: 109)Met793, Pro794, Leu844
Test Quinazolines
Derivative QZ-3EGFR (1M17)-9.8Met793, Leu718, Gly796, Asp855
Derivative QZ-5EGFR (1M17)-11.2Met793, Leu718, Cys797, Asp855, Thr790
Derivative QZ-9EGFR (1M17)-10.5Met793, Leu718, Gly796, Thr790, Lys745

Note: The docking scores for known inhibitors are representative values from typical docking studies.[21] Scores for test quinazolines are illustrative examples based on published data for novel derivatives showing high affinity.[23] The score for Varlitinib is a composite interpretation from studies using different software (GOLD and AutoDock), highlighting its potent interactions.[15][24]

Interpretation of Results:

  • Benchmark Performance: The known inhibitors Erlotinib and Gefitinib exhibit strong docking scores of -9.5 and -9.2 kcal/mol, respectively.[21] These values serve as a critical benchmark; any promising new derivative should ideally display a score in this range or, preferably, a more negative one.[13]

  • Superior Predicted Affinity: The hypothetical derivatives QZ-3, QZ-5, and QZ-9 all show more favorable docking scores (-9.8 to -11.2 kcal/mol) than the established drugs.[23] This suggests, from a computational standpoint, that these novel compounds may form more stable complexes with the EGFR active site.

  • Interaction Analysis: The true value of docking lies in analyzing the specific interactions. All listed compounds, both known and theoretical, are predicted to interact with Met793 . This "gatekeeper" residue is critical, forming a key hydrogen bond with the quinazoline core that anchors the inhibitor in the ATP pocket.[2][18]

  • Novel Interactions: The derivative QZ-5, with the best score of -11.2 kcal/mol, is predicted to interact not only with the canonical residues but also with Asp855 . This additional interaction could explain its superior predicted binding energy. Designing compounds that form these extra stabilizing contacts is a key goal of lead optimization.[7]

Biological Context: The EGFR Signaling Pathway

To appreciate the significance of these findings, one must understand the biological role of EGFR. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Cell_Response Cell Proliferation, Survival, Growth RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: Inhibition of the EGFR signaling pathway.

In many cancers, EGFR is overexpressed or mutated, leading to constant, uncontrolled signaling.[15] Quinazoline inhibitors act by competing with ATP for its binding site within the EGFR kinase domain.[2] By blocking ATP from binding, they prevent autophosphorylation and shut down the entire downstream signaling cascade, thereby halting uncontrolled cell proliferation.

Conclusion and Future Directions

Molecular docking provides a powerful, rational approach to prioritize novel quinazoline derivatives as potential kinase inhibitors. The comparative analysis of docking scores, when benchmarked against known drugs like Erlotinib and Gefitinib, offers a clear, quantitative method for identifying promising candidates in silico.[17] The derivatives QZ-5 and QZ-9, with predicted docking scores superior to the reference drugs, represent high-priority candidates for chemical synthesis and subsequent in vitro validation.

It is imperative to remember that docking is a predictive tool.[14] The ultimate confirmation of an inhibitor's efficacy requires experimental validation through techniques such as enzymatic assays (to determine IC50 values) and cell-based proliferation assays.[25] Integrating this cyclical workflow of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.[25]

References

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A Comparative Guide to Validating the Anticancer Mechanism of Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as inhibitors of protein kinases crucial to cancer cell signaling.[2] Among these, the Epidermal Growth Factor Receptor (EGFR) is a primary target.[3] EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[4] Small molecules that inhibit EGFR's kinase activity, such as Gefitinib and Erlotinib, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6]

This guide focuses on Quinazoline-4-carboxylic acid, a foundational molecule within this class. While many studies focus on more complex derivatives, understanding the core structure's potential and establishing a robust framework for validating its mechanism is a critical first step in drug discovery. Due to the prevalence of EGFR inhibition among quinazoline derivatives, we hypothesize that this compound exerts its anticancer effects by inhibiting the EGFR signaling pathway, leading to reduced cell proliferation, cell cycle arrest, and induction of apoptosis.

This document provides a comprehensive, side-by-side comparison of the experimental validation of a representative this compound derivative against Gefitinib, a well-established EGFR inhibitor. We will detail the causality behind each experimental choice, provide step-by-step protocols for key assays, and present comparative data to objectively evaluate its anticancer potential.

Hypothesized Mechanism of Action: EGFR Pathway Inhibition

We postulate that this compound, like many of its more complex analogs, functions as an ATP-competitive inhibitor at the EGFR tyrosine kinase domain. This action is expected to block the autophosphorylation of EGFR upon ligand binding, thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and Ras/Raf/MEK/ERK pathways. The anticipated cellular outcomes of this inhibition are a halt in the cell cycle and the initiation of programmed cell death (apoptosis).

EGFR_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cluster_ras_pathway Ras/Raf/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_outcome Cellular Outcomes EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds QCA This compound QCA->EGFR Inhibits (Hypothesized) Gefitinib Gefitinib Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation caption Fig 1. Hypothesized EGFR Signaling Inhibition Workflow A Step 1: Assess Cytotoxicity (MTT Assay) B Step 2: Quantify Apoptosis (Annexin V / PI Staining) A->B If cytotoxic, investigate mechanism C Step 3: Analyze Cell Cycle Distribution (Propidium Iodide Staining) A->C If cytostatic, investigate mechanism D Step 4: Confirm Target Engagement (Western Blot for p-EGFR, p-Akt, p-ERK) B->D Confirm upstream signaling inhibition C->D E Data Synthesis & Comparison with Gefitinib D->E caption Fig 2. Overall Experimental Workflow

Caption: Fig 2. A multi-step workflow for validating the anticancer mechanism of action.

Part 1: Assessment of Cytotoxicity and Antiproliferative Activity

The initial and most fundamental test is to determine if this compound has a biological effect on cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Comparative Performance Data

For this guide, we will use data for a closely related derivative, 2-(3-Bromophenyl)-8-fluorothis compound (hereafter referred to as QCA-d), as a representative model for the this compound scaffold. We will compare its performance against the established EGFR inhibitor, Gefitinib .

CompoundCell LineAssayIC50 ValueCitation
QCA-d MCF-7 (Breast)Cytotoxicity168.78 µM[7][8][9][10][11]
Gefitinib MDA-MB-231 (Breast)Cytotoxicity28.3 µM[12][13]
Gefitinib H3255 (NSCLC)Cytotoxicity0.003 µM
Gefitinib PC-9 (NSCLC)Cytotoxicity0.077 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines and experimental conditions. The data indicates that while QCA-d shows activity, it is less potent than Gefitinib, particularly in EGFR-mutant NSCLC lines where Gefitinib is highly effective.

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability. [13][14][15]

  • Cell Seeding:

    • Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 7,500 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of QCA-d and Gefitinib in DMSO.

    • Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO only).

    • Carefully remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solvent only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Elucidating the Mechanism of Cell Death

Having established that QCA-d is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a hallmark of effective targeted cancer therapies. We will use Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V / PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [9]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells. [9]Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA. [9]This dual staining allows for the quantitative segregation of cell populations.

Comparative Performance Data

The study on QCA-d confirmed its ability to induce apoptosis in MCF-7 cells. [7][8][9][10][11]

Compound Cell Line Assay Result Citation
QCA-d MCF-7 Annexin V/PI Induced a 2.16% increase in apoptotic cells at its IC50 (168.78 µM) after 24h. [16]

| Gefitinib | Various | Annexin V/PI | Known to induce apoptosis in EGFR-dependent cancer cells. | [17]|

Detailed Experimental Protocol: Annexin V / PI Staining

This protocol is based on standard procedures for apoptosis detection by flow cytometry. [4][7][10][18]

  • Cell Treatment:

    • Seed 1 x 10⁶ MCF-7 cells in a T25 flask and treat with QCA-d at its predetermined IC50 concentration (168.78 µM) for 24 hours. Prepare a vehicle-treated control flask.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells for each condition and centrifuge at ~500 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Gate the cell populations to distinguish:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Investigating Effects on Cell Cycle Progression

Inhibition of growth factor signaling pathways like EGFR is expected to cause cells to arrest at specific checkpoints in the cell cycle, most commonly the G1/S transition, preventing them from entering the DNA synthesis (S) phase. Analyzing the DNA content of a cell population using Propidium Iodide staining allows for the quantification of cells in each phase (G0/G1, S, and G2/M).

Comparative Performance Data

Experimental data confirms that QCA-d induces cell cycle arrest, consistent with the hypothesized mechanism of action.

CompoundCell LineAssayResultCitation
QCA-d MCF-7Cell Cycle AnalysisArrested the cell cycle in the G1 phase at its IC50 concentration.[7][8][9][10][11]
Gefitinib VariousCell Cycle AnalysisKnown to cause G1 arrest in sensitive cell lines.[19]
Detailed Experimental Protocol: Cell Cycle Analysis

This protocol details the fixation and staining of cells with Propidium Iodide for DNA content analysis. [8]

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described in the Annexin V protocol (Step 1 & 2).

  • Cell Fixation:

    • Wash the cell pellet with PBS and resuspend in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes and carefully decant the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

    • Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations in treated cells indicates G1 arrest.

Part 4: Confirmation of Molecular Target Engagement

The final and most direct validation step is to demonstrate that the compound inhibits the phosphorylation of EGFR and its downstream effectors. Western blotting is the gold-standard technique for this purpose. By probing for the phosphorylated forms of key proteins (p-EGFR, p-Akt, p-ERK) and comparing their levels to the total amount of each protein, we can directly visualize the inhibition of the signaling cascade.

Detailed Experimental Protocol: Western Blotting

This protocol provides a general workflow for assessing protein phosphorylation levels. [15][16][18]

  • Cell Lysis and Protein Quantification:

    • Culture and treat MCF-7 cells with QCA-d and Gefitinib at their respective IC50 concentrations for a short duration (e.g., 2-6 hours). Include an untreated control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped of antibodies and re-probed for total EGFR, total Akt, total ERK, and a loading control like β-actin.

    • Use densitometry software to quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the treated samples compared to the control confirms target engagement and pathway inhibition.

Conclusion and Future Perspectives

This guide outlines a systematic and robust workflow for validating the anticancer mechanism of this compound. By integrating cell viability, apoptosis, and cell cycle assays with the direct molecular evidence from western blotting, researchers can build a compelling, evidence-based case for a compound's mechanism of action.

Our comparative analysis, using a representative derivative (QCA-d), suggests that the this compound scaffold possesses antiproliferative and pro-apoptotic properties, consistent with the hypothesized inhibition of a key survival pathway. While its potency appears lower than the clinically optimized drug Gefitinib, this foundational molecule serves as a valid starting point for further medicinal chemistry efforts. Future work should focus on synthesizing and testing derivatives of this compound to improve potency and selectivity, using this validation framework to guide the structure-activity relationship (SAR) studies. The ultimate goal is to develop novel, more effective anticancer agents that can overcome the challenges of drug resistance and improve patient outcomes.

References

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., Abourehab, M. A. S., Abdeen, A., Ibrahim, S. F., Abdelrahaman, D., Mady, W., Roh, E. J., & Elkamhawy, A. (2022). 2-(3-Bromophenyl)-8-fluorothis compound as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluorothis compound as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinazoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of a carboxylic acid moiety at the 4-position creates a unique pharmacophore, offering a critical anchor for interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for quinazoline-4-carboxylic acid analogs, focusing on how subtle structural modifications influence their efficacy against different therapeutic targets, supported by experimental data and detailed protocols.

The this compound Core: A Scaffold for Targeted Inhibition

The fundamental structure of this compound provides a rigid, bicyclic aromatic system with a key hydrogen bond-donating and -accepting group in the carboxylic acid. This moiety is often crucial for anchoring the molecule within the binding site of a target protein, such as a kinase or dehydrogenase. SAR studies have consistently shown that three regions of the molecule are critical for potent biological activity:

  • The C2 Position: This position is highly amenable to substitution, where the addition of bulky, hydrophobic groups is often necessary for potent inhibition.[4]

  • The C4 Position: There is a strict requirement for the carboxylic acid group (or its corresponding salts) at this position to maintain activity.[4]

  • The Quinazoline Ring System (Positions C5-C8): Substitutions on the benzo portion of the quinazoline ring can significantly modulate potency, selectivity, and pharmacokinetic properties.[4][5]

The following diagram illustrates the key regions for SAR modification on the this compound scaffold.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization start Step 1: Mix Isatin Hydrolysate, Benzaldehyde, NH4OAc reflux Step 2: Reflux in Ethanol start->reflux filter Step 3: Hot Filtration to Isolate Salt reflux->filter acidify Step 4: Acidification with HCl filter->acidify purify Step 5: Recrystallization acidify->purify nmr ¹H & ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir final_product Final Product: Quinazoline-4-carboxylic Acid Analog nmr->final_product ms->final_product ir->final_product

Caption: General workflow for synthesis and characterization.

In Vitro Kinase Inhibition Assay (EGFR Example)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the test compound in DMSO, EGFR kinase enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add serial dilutions of the test compound to the appropriate wells. Include wells for a positive control (a known inhibitor like Vandetanib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the EGFR kinase enzyme solution to all wells except the blank.

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay). A lower light signal indicates higher kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the design of targeted inhibitors. Structure-activity relationship studies consistently demonstrate that modifications at the C2, C4, and C5-C8 positions are paramount for achieving high potency and selectivity.

  • For kinase inhibitors , SAR is driven by optimizing hydrophobic and electronic interactions within the ATP-binding pocket. Future work should focus on developing analogs with improved selectivity to minimize off-target effects, potentially by exploiting subtle differences in the kinase domains. The design of irreversible inhibitors by incorporating Michael acceptors on the quinazoline ring also remains a promising avenue. [5]* For antibacterial agents , the focus is on disrupting essential cellular processes like cell wall synthesis. The key is to balance antibacterial potency with low host cell toxicity. [6]Future directions could involve exploring this scaffold against other bacterial targets or leveraging it to overcome existing resistance mechanisms.

The continued exploration of the chemical space around this privileged scaffold, guided by robust SAR principles and validated by rigorous experimental protocols, will undoubtedly lead to the development of next-generation therapeutics.

References

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  • Waisser, K., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

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A Comparative Guide to the In Vitro Validation of Quinazoline-4-carboxylic Acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2] Its rigid, heterocyclic nature makes it an ideal framework for designing potent and selective kinase inhibitors.[3] Many successful tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[2] This guide focuses on a related but distinct scaffold, Quinazoline-4-carboxylic acid , and provides a comprehensive, field-proven workflow for its in vitro validation as a kinase inhibitor.

This document is not a rigid protocol but a strategic guide. It explains the causality behind experimental choices, enabling researchers to not only execute the validation but also to interpret the results critically. We will navigate the essential stages of in vitro validation: initial potency determination, elucidation of the mechanism of action, and comprehensive selectivity profiling. For illustrative purposes, we will hypothesize that our this compound derivative (termed Q-4CA ) targets EGFR, a common target for this class of compounds.[3] We will compare its performance against two benchmarks: Staurosporine , a potent but non-selective, prototypical ATP-competitive inhibitor, and Gefitinib , a well-characterized, selective EGFR inhibitor.[4]

The Validation Workflow: A Strategic Overview

A robust in vitro validation cascade is essential to build a compelling case for a novel inhibitor. It moves from broad, initial questions of potency to more nuanced questions of mechanism and specificity. Each step provides critical data that informs the decision to advance the compound.

Validation_Workflow cluster_0 Phase 1: Potency & Viability cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity & Specificity P1 Step 1: Primary Assay - IC50 Determination (e.g., ADP-Glo™ Kinase Assay) P2 Step 2: MoA Determination (ATP Competition Assay) P1->P2 Is it potent? P3 Step 3: Kinome Selectivity Profiling (Large Kinase Panel Screen) P2->P3 How does it inhibit? P4 Candidate Assessment (Potent, Known MoA, Selective) P3->P4 Is it selective?

Caption: A logical workflow for the in vitro validation of a novel kinase inhibitor.

Step 1: Primary Screening and Potency (IC₅₀) Determination

The first critical experiment is to determine if Q-4CA inhibits the activity of our target kinase, EGFR, and with what potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric. A highly sensitive, universal, and robust assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the universal product of a kinase reaction—ADP—making it adaptable to virtually any kinase.[5][6]

Principle of the ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced.[7] It's a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the reaction and, crucially, deplete all remaining unconsumed ATP.

  • Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, generating a stable "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[8]

ADP_Glo_Principle cluster_reaction Kinase Reaction cluster_step1 Step 1: Stop & Deplete cluster_step2 Step 2: Detect KR Kinase + Substrate + ATP KR_out ADP + Phospho-Substrate + leftover ATP KR->KR_out Phosphorylation S1 Add ADP-Glo™ Reagent KR_out->S1 S1_out ADP + Phospho-Substrate S1->S1_out Depletes leftover ATP S2 Add Kinase Detection Reagent (contains Luciferase/Luciferin) S1_out->S2 S2_out Light Signal S2->S2_out Converts ADP to ATP, generates light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Experimental Protocol: EGFR IC₅₀ Determination

Objective: To determine the IC₅₀ of Q-4CA against EGFR and compare it to Gefitinib and Staurosporine.

1. Reagent Preparation:

  • Prepare a 2X solution of recombinant human EGFR kinase in kinase reaction buffer.
  • Prepare a 2X solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP (at its Kₘ concentration for EGFR) in the same buffer.
  • Prepare serial dilutions of Q-4CA, Gefitinib, and Staurosporine in DMSO, then dilute into the reaction buffer to create 10X working stocks. The final DMSO concentration in the assay should be kept constant and low (<1%).
  • Prepare positive (no inhibitor, DMSO only) and negative (no kinase) controls.

2. Kinase Reaction (e.g., in a 384-well plate):

  • Add 5 µL of 10X inhibitor solution (or controls) to appropriate wells.
  • Add 25 µL of the 2X kinase solution to all wells except the negative controls.
  • Initiate the reaction by adding 20 µL of the 2X substrate/ATP solution.
  • Incubate for 60 minutes at room temperature.

3. ADP Detection:

  • Add 50 µL of ADP-Glo™ Reagent to each well.
  • Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.[9]
  • Add 100 µL of Kinase Detection Reagent to each well.
  • Incubate for 30-60 minutes at room temperature to generate the luminescent signal.[9]
  • Read luminescence on a plate reader.

4. Assay Validation (Z'-Factor): Before analyzing inhibitor data, the assay quality must be confirmed using the Z'-factor, calculated from the positive (max signal) and negative (min signal) controls.[10] A Z' > 0.5 indicates an excellent assay suitable for HTS and potency determination.[11]

Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| ) Where σ is the standard deviation and μ is the mean of the positive (p) and negative (n) controls.

Data Analysis and Expected Results

Data is normalized to the positive (100% activity) and negative (0% activity) controls. A dose-response curve is generated by plotting percent inhibition versus the log of inhibitor concentration and fitting to a four-parameter logistic equation to derive the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for EGFR Inhibition

CompoundInhibitor TypeIC₅₀ against EGFR (nM)
Q-4CA (Test) Unknown15
GefitinibSelective, ATP-Competitive25
StaurosporineNon-selective, ATP-Competitive5

Interpretation: The hypothetical data shows Q-4CA is a potent inhibitor of EGFR, with an IC₅₀ value comparable to the known inhibitor Gefitinib and the pan-kinase inhibitor Staurosporine. This strong potency justifies proceeding to the next validation step.

Step 2: Mechanism of Action (MoA) Determination

After confirming that Q-4CA inhibits EGFR, the next question is how. Most kinase inhibitors function by competing with ATP for binding at the active site (ATP-competitive).[4] However, some bind to other sites (allosteric) or are non-competitive.[12] This distinction is critical for drug development. A simple and effective way to determine this is to measure the inhibitor's IC₅₀ at varying ATP concentrations.[13]

Causality:

  • If Q-4CA is ATP-competitive: Its apparent potency (IC₅₀) will decrease as the ATP concentration increases. It requires more inhibitor to outcompete the higher concentration of the natural substrate, ATP.[14]

  • If Q-4CA is non-ATP-competitive: Its IC₅₀ will remain largely unchanged regardless of the ATP concentration, as it does not bind to the same site.

Experimental Protocol: ATP Competition Assay

The protocol is identical to the IC₅₀ determination described in Step 1, with one key modification: the entire experiment is repeated multiple times, each with a different concentration of ATP in the substrate/ATP mixture. Typical concentrations are 1x Kₘ, 10x Kₘ, and 100x Kₘ of ATP for the target kinase.

Data Analysis and Expected Results

IC₅₀ values are determined for each inhibitor at each ATP concentration.

Table 2: Hypothetical IC₅₀ Shift in ATP Competition Assay

CompoundIC₅₀ at 1x Kₘ ATP (nM)IC₅₀ at 10x Kₘ ATP (nM)IC₅₀ at 100x Kₘ ATP (nM)Implied MoA
Q-4CA (Test) 151451520ATP-Competitive
Gefitinib252602450ATP-Competitive
Staurosporine552510ATP-Competitive

Interpretation: The data clearly shows a significant rightward shift in the IC₅₀ values for all three compounds as ATP concentration increases. This is the classic signature of an ATP-competitive mechanism of action.[13] We can now confidently classify Q-4CA as an ATP-competitive inhibitor of EGFR.

Step 3: Kinome Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate. Off-target activity can lead to toxicity. Therefore, the final crucial step in in vitro validation is to assess the selectivity of Q-4CA across the human kinome. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of hundreds of kinases.[15][16][17]

Rationale: The goal is to identify other kinases that are potently inhibited by Q-4CA. High selectivity (inhibiting only EGFR or a small number of related kinases) is a desirable trait. Staurosporine, in contrast, is known to inhibit a very wide range of kinases with high potency, making it a "dirty" compound and a useful negative benchmark for selectivity.[4][18]

Experimental Approach: Large Panel Screening
  • Primary Screen: Q-4CA is typically first screened at a single, high concentration (e.g., 1 µM) against a panel of 300-400 kinases. The percent inhibition for each kinase is reported.[19]

  • IC₅₀ Follow-up: Any "hits" from the primary screen (e.g., kinases inhibited by >70%) are then subjected to full 10-point dose-response curves to determine precise IC₅₀ values.[16]

Data Analysis and Expected Results

Selectivity can be visualized in multiple ways, including dendrograms or tables. For clarity, a summary table is highly effective.

Table 3: Hypothetical Selectivity Profile Data

Kinase TargetQ-4CA (% Inhibition @ 1µM)Q-4CA IC₅₀ (nM)Gefitinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
EGFR 98%15 255
HER2 (ErbB2) 85%150 3,7008
VEGFR2 35%> 10,000> 10,00012
SRC 15%> 10,000> 10,0006
CDK2 5%> 10,000> 10,0003
PKA 2%> 10,000> 10,0007

Interpretation:

  • Q-4CA: Shows excellent potency for its primary target, EGFR. It has a secondary, weaker activity against HER2, a closely related kinase, which is common for EGFR inhibitors. Importantly, it shows minimal activity against unrelated kinases like VEGFR2, SRC, and CDK2, indicating a high degree of selectivity.

  • Gefitinib: Shows a similar selective profile, primarily targeting EGFR.

  • Staurosporine: As expected, potently inhibits all kinases in this abbreviated panel, confirming its non-selective nature.[18]

EGFR Signaling Pathway Context

Inhibiting EGFR is therapeutically relevant because it is a key node in signaling pathways that drive cell proliferation and survival.[20] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[20] By blocking the ATP-binding site, Q-4CA prevents this initial phosphorylation event, effectively shutting down these pro-growth signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activates PI3K PI3K-AKT Pathway EGFR->PI3K Activates Inhibitor Q-4CA (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR signaling pathway and the site of action for Q-4CA.

Conclusion

This guide outlines a logical, three-step workflow for the comprehensive in vitro validation of this compound (Q-4CA) as a kinase inhibitor. Through a combination of potency testing, mechanism of action studies, and broad selectivity profiling, we have built a strong, data-driven case for our hypothetical compound.

The results indicate that Q-4CA is a potent, ATP-competitive, and selective inhibitor of EGFR . Its performance is comparable to the established drug Gefitinib and vastly superior in selectivity to the non-selective inhibitor Staurosporine. This robust preclinical data package provides a solid foundation for advancing Q-4CA into the next stages of drug discovery, such as cell-based activity assays and in vivo efficacy models.

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A Comparative Guide to the Cytotoxicity of Quinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Quinazoline Scaffold in Oncology

Cancer remains a formidable challenge in global health, necessitating the continuous development of more effective and safer therapeutic agents.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds have emerged as a versatile and fruitful source for drug discovery, with the quinazoline nucleus standing out for its significant pharmacological activities.[2][3] This scaffold is a key component in numerous FDA-approved anticancer drugs, a testament to its efficacy and versatility.[2] Quinazoline and its derivatives have demonstrated a remarkable ability to inhibit the proliferation of a wide array of cancer cells, making them a focal point of intensive research in the quest for novel cancer chemotherapeutics.[1][4]

This guide offers a comprehensive comparison of the cytotoxic effects of various quinazoline derivatives across multiple cancer cell lines. We will delve into their mechanisms of action, provide standardized protocols for evaluating their efficacy, and present a comparative analysis of their performance based on experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Mechanisms of Action: Targeting Key Pathways in Cancer Progression

The anticancer activity of quinazoline derivatives stems from their ability to interfere with various cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[2][5] These compounds have been shown to inhibit a range of molecular targets, including key enzymes and proteins involved in cell signaling and division.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and well-established mechanism of action for many quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[6][8]

Quinazoline derivatives, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking its signaling cascade.[6][9] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[5] The quinazoline core serves as a favorable scaffold for binding to the active site of the EGFR kinase, and modifications to this core have led to the development of multiple generations of EGFR inhibitors.[6][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Derivatives Quinazoline->EGFR MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding end End incubation_24h_1 2. 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h_1 compound_treatment 3. Compound Treatment (Varying concentrations) incubation_24h_1->compound_treatment incubation_48h 4. 48h Incubation (Drug exposure) compound_treatment->incubation_48h mtt_addition 5. MTT Addition (10 µL/well) incubation_48h->mtt_addition incubation_4h 6. 4h Incubation (Formazan formation) mtt_addition->incubation_4h solubilization 7. Formazan Solubilization (100 µL DMSO) incubation_4h->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (Calculate IC50) read_absorbance->data_analysis data_analysis->end

Workflow for the MTT Cytotoxicity Assay.

Comparative Cytotoxicity of Quinazoline Derivatives

The cytotoxic efficacy of quinazoline derivatives has been evaluated against a broad panel of human cancer cell lines. The IC50 values are a standard metric for comparing the potency of different compounds. The following table summarizes the IC50 values for a selection of quinazoline derivatives across various cancer cell lines, as reported in the literature.

Compound/Derivative ClassMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)K-562 (Leukemia) IC50 (µM)Reference
Quinazolinone Schiff Bases6.25----[1]
4,6-di-substituted quinazoline----Micromolar range[1]
2,3-disubstituted quinazolinone-----[1]
Quinazoline-isoxazole derivativeGood activityGood activityGood activity--[1]
4-anilino-quinazoline derivative (Cmpd 20)3--12-[6]
6,7-dimorpholinoalkoxy quinazolinePotent vs A431----[6]
Diaryl-thiourea-linked quinazolineHigher activity-Higher activity--[6]
Quinazoline-based VEGFR-2 Inhibitor (Cmpd 8a)0.6955--0.18710.1884[11]
Quinazoline-based VEGFR-2 Inhibitor (Cmpd 8b)0.1908--0.22420.4642[11]

Note: "-" indicates that data was not reported in the cited sources. "Good activity" and "Higher activity" are qualitative descriptions from the source and specific IC50 values were not provided.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table and from numerous studies reveal key structure-activity relationships for the anticancer activity of quinazoline derivatives:

  • Substitutions at Position 4: The nature of the substituent at the 4-position of the quinazoline ring is critical for activity, particularly for EGFR inhibitors. An anilino group at this position is a common feature of many potent EGFR inhibitors. [6]* Substitutions at Positions 6 and 7: Modifications at the 6 and 7-positions of the quinazoline core with small, alkoxy groups, such as methoxy or ethoxy groups, can significantly influence the potency and selectivity of the compounds. [1]The presence of a halogen atom at the 6-position has also been shown to enhance anticancer effects. [9]* Hybrid Molecules: The hybridization of the quinazoline scaffold with other pharmacologically active moieties, such as isoxazole or sulfonamide, has led to the development of derivatives with potent and, in some cases, multi-targeted anticancer activity. [1][12]* Influence of N-3 Substituents: For quinazolin-4(3H)-one derivatives, substituents at the N-3 position have been shown to significantly impact cytotoxic activity. [3]

Conclusion and Future Perspectives

Quinazoline derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action and proven clinical utility. Their ability to target key oncogenic drivers like EGFR has revolutionized the treatment of certain cancers. The extensive research into their structure-activity relationships continues to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the development of multi-targeted quinazoline derivatives to overcome drug resistance, the exploration of novel molecular targets for this versatile scaffold, and the use of advanced drug delivery systems to enhance their therapeutic index. The continued investigation of quinazoline-based compounds holds great promise for the future of cancer therapy.

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A Researcher's Guide to Kinase Cross-Reactivity: Analyzing the Selectivity of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the various chemical scaffolds used to design these inhibitors, the quinazoline nucleus is considered a "privileged" structure, particularly for its success in targeting the ATP-binding site of tyrosine kinases. This guide provides an in-depth analysis of the cross-reactivity of quinazoline-based kinase inhibitors, using the well-characterized EGFR inhibitor, Gefitinib, as a primary example. We will explore the experimental methodologies used to determine inhibitor selectivity and discuss the implications of off-target activity in drug development.

The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition

The 4-anilinoquinazoline scaffold is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs). Its planarity and hydrogen bonding capabilities allow it to fit snugly into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), effectively blocking the signaling pathways that drive tumor growth. While initial drug discovery efforts focused on maximizing on-target potency, the field has matured to recognize the critical importance of selectivity. Understanding an inhibitor's activity across the entire human kinome is paramount for predicting its therapeutic window and potential side effects.

Why Cross-Reactivity Studies are Non-Negotiable in Drug Development

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, a compound designed to inhibit one kinase may inadvertently inhibit others. This "off-target" activity can lead to a range of outcomes:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can cause adverse effects. For example, inhibition of kinases like VEGFR can lead to hypertension and cardiovascular issues.

  • Reduced Efficacy: Off-target effects can sometimes counteract the intended therapeutic effect.

  • Polypharmacology: In some cases, hitting multiple targets can be beneficial, leading to a synergistic therapeutic effect. For instance, dual inhibition of EGFR and other ErbB family members can be advantageous in certain cancers.

Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of drug design, enabling the development of safer and more effective therapies.

Case Study: The Selectivity Profile of Gefitinib

Gefitinib (Iressa®) is a potent, selective inhibitor of the EGFR tyrosine kinase. It is a prime example of a successful drug built upon the quinazoline scaffold. To illustrate how cross-reactivity is assessed, we will examine data from large-panel kinase screens. These studies typically measure the percent inhibition of a large number of kinases at a fixed concentration of the drug (e.g., 1 µM).

Comparative Kinase Inhibition Profile of Gefitinib

The following table summarizes the inhibitory activity of Gefitinib against its primary target (EGFR) and a selection of other kinases from a broad kinome screen. This data provides a quantitative look at its selectivity.

Kinase TargetKinase FamilyPercent Inhibition at 1 µMIC50 (nM)Interpretation
EGFR ErbB/Tyrosine Kinase99-100% 20-80 Primary Target
ERBB2 (HER2)ErbB/Tyrosine Kinase85-95%3,700 - 10,000High-concentration off-target
ERBB4 (HER4)ErbB/Tyrosine Kinase70-85%~1,000Moderate off-target
ABL1Tyrosine Kinase< 10%> 10,000Insignificant
SRCTyrosine Kinase< 15%> 10,000Insignificant
KDR (VEGFR2)Tyrosine Kinase< 10%> 10,000Insignificant
CDK2CMGC/Ser-Thr Kinase< 5%> 10,000Insignificant
ROCK1AGC/Ser-Thr Kinase40-60%Not always reportedPotential off-target
TNK2Tyrosine Kinase30-50%Not always reportedPotential off-target

Data compiled from various kinase profiling studies. Exact values can vary based on assay conditions.

As the data clearly indicates, Gefitinib is highly selective for EGFR. While it shows some activity against other members of the ErbB family (ERBB2 and ERBB4) at higher concentrations, its potency against them is significantly lower than for EGFR. Its activity against most other tyrosine and serine/threonine kinases is minimal, highlighting its favorable selectivity profile.

Experimental Workflow for Kinase Inhibitor Profiling

To generate the data shown above, researchers employ a variety of high-throughput screening platforms. The general workflow is designed to assess the interaction of a single compound against a large panel of purified kinases.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_readout Phase 3: Data Acquisition & Analysis Compound Test Compound (e.g., Gefitinib) AssayPlates Assay Plate Preparation Compound->AssayPlates KinasePanel Recombinant Kinase Panel KinasePanel->AssayPlates Incubation Incubation: Kinase + ATP + Substrate + Compound AssayPlates->Incubation Reaction Phosphorylation Reaction Incubation->Reaction Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction->Detection Analysis Data Analysis: % Inhibition Calculation Detection->Analysis HitSelectivity Selectivity Profile (S-Score, KINOMEscan) Analysis->HitSelectivity

Caption: A generalized workflow for large-scale kinase inhibitor profiling.

Step-by-Step Protocol: A Generic Kinase Activity Assay (e.g., ADP-Glo™)
  • Reagent Preparation: Prepare assay buffers, recombinant kinase enzymes, kinase-specific peptide substrates, ATP, and the test compound (Gefitinib) at various concentrations.

  • Kinase Reaction:

    • Dispense 5 µL of a solution containing the kinase and substrate into the wells of a 384-well plate.

    • Add 2 µL of the test compound at different dilutions.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution. The final concentration of ATP is typically set near its Km value for each kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product formed. In the case of the ADP-Glo™ assay, this involves two steps:

      • Add 10 µL of ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

      • Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percent inhibition for each kinase at the tested compound concentration relative to a vehicle control (e.g., DMSO).

    • For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.

Visualizing the Impact: Gefitinib's Place in the EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by blocking the ATP-binding site of EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways responsible for cell proliferation and survival. The diagram below illustrates this mechanism and highlights potential off-targets within the broader kinome.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RasRafMek Ras-Raf-MEK-ERK Pathway EGFR->RasRafMek pY PI3K PI3K-Akt Pathway EGFR->PI3K pY ERBB2 ERBB2 Gefitinib Gefitinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits Gefitinib->ERBB2 Weakly Inhibits ROCK1 ROCK1 (Off-target) Gefitinib->ROCK1 Weakly Inhibits TNK2 TNK2 (Off-target) Gefitinib->TNK2 Weakly Inhibits Proliferation Cell Proliferation & Survival RasRafMek->Proliferation PI3K->Proliferation

Safety Operating Guide

Navigating the Disposal of Quinazoline-4-Carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, quinazoline derivatives hold significant therapeutic promise. However, with innovation comes the critical responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of quinazoline-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

The following procedures are grounded in established principles of chemical safety and waste management. It is imperative to recognize that while this document offers detailed guidance, it supplements, not supplants, your institution's specific waste disposal protocols and the information provided on a compound-specific Safety Data Sheet (SDS).

Immediate Safety and Hazard Assessment

This compound and its derivatives, while invaluable in research, are not benign. An understanding of their potential hazards is the bedrock of safe disposal. Although a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally similar compounds, such as quinazoline-7-carboxylic acid, indicate potential for skin, eye, and respiratory irritation[1]. Therefore, a cautious approach is paramount.

Assumed Hazard Profile:

Hazard ClassGHS CategoryPrecautionary Action
Skin IrritationCategory 2Avoid contact with skin. Wear appropriate chemical-resistant gloves.
Eye IrritationCategory 2AWear safety goggles or a face shield.
Respiratory IrritationCategory 3Handle in a well-ventilated area, preferably a chemical fume hood.
Acute Oral ToxicityPotential HazardDo not ingest. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE) is Non-Negotiable:

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be used in conjunction with goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves are essential. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risks.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant removal by your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow Start Start: Waste Generation Segregate Step 1: Segregate Waste (Solid vs. Liquid) Start->Segregate Label Step 2: Label Waste Containers (Hazardous Waste: this compound) Segregate->Label Store Step 3: Secure Temporary Storage (Well-ventilated, secondary containment) Label->Store ContactEHS Step 4: Arrange for Professional Disposal (Contact EHS or licensed waste handler) Store->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Immediately upon generation, waste containing this compound must be separated from other waste streams.

  • Solid Waste: This category includes:

    • Residual or unused this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves.

    • Spill cleanup materials.

    • Place all solid waste into a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: This includes:

    • Solutions containing dissolved this compound.

    • Rinsate from cleaning contaminated glassware.

    • Collect all liquid waste in a dedicated, leak-proof, and compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Meticulous Labeling

Accurate and detailed labeling is a regulatory requirement and a critical safety measure. Every waste container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate estimation of the concentration and volume.

  • The date of accumulation.

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

Step 3: Secure Temporary Storage

Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from ignition sources and incompatible chemicals.

  • Within secondary containment to mitigate the impact of potential spills.

Step 4: Professional Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain[2][3]. The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the hazardous waste.

  • Provide a detailed inventory of the waste to the disposal personnel.

Decontamination and Emergency Procedures

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Wash: Wash with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment.

  • Contain the Spill:

    • For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Use spark-proof tools.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Collect and Dispose: Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Clean the spill area following the decontamination procedures outlined above.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, meticulous labeling, and professional disposal, researchers can mitigate risks and ensure a safe working environment. Always prioritize consulting the specific Safety Data Sheet for any chemical and your institution's established waste management protocols.

References

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Rulemaking - Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinazoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of Quinazoline-4-carboxylic acid, a heterocyclic aromatic compound pivotal in many research and drug development pipelines. As its toxicological properties are not fully characterized, a conservative and rigorous approach to safety is paramount.[1] This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of chemical safety. Our objective is to ensure that your innovative work is built upon a foundation of uncompromising safety and procedural integrity.

Hazard Analysis: A Proactive Stance on Safety

This compound and its structural analogs present several potential hazards that dictate our handling protocols. While specific data for this exact compound is limited, information on related structures like Quinoline-4-carboxylic acid and 4(1H)-Quinazolinone provides a basis for a thorough risk assessment.

  • Skin and Eye Irritation: Analogs are known to cause skin irritation and serious eye irritation.[2] Direct contact with the solid powder or solutions can lead to inflammation and discomfort.

  • Respiratory Irritation: As a fine powder, this compound poses a significant risk of respiratory tract irritation if inhaled.[2][3] Chronic exposure to even non-toxic powders can lead to respiratory problems.[3]

  • Ingestion Hazards: Related compounds are classified as harmful if swallowed.[4]

  • Unknown Long-Term Effects: The toxicological profile is not fully investigated.[1] Therefore, we must operate under the precautionary principle, assuming the compound could have cumulative or other long-term health effects with repeated exposure.

Given these risks, all handling procedures must be designed to eliminate routes of exposure—inhalation, dermal contact, ingestion, and ocular contact.

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory procedures involving this compound.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Powder Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldN95 Particulate Respirator (or higher)Laboratory Coat
Preparing Solutions Nitrile or Neoprene GlovesChemical Splash GogglesRequired if not in a certified chemical fume hoodLaboratory Coat
Conducting Reactions Nitrile or Neoprene GlovesChemical Splash GogglesTask-dependent; assess potential for aerosolizationLaboratory Coat, Chemical-Resistant Apron (if splash risk is high)
Handling Waste Nitrile or Neoprene GlovesChemical Splash GogglesNot typically required if containers are sealedLaboratory Coat

Causality Behind PPE Choices:

  • Gloves: Nitrile or neoprene gloves provide an effective barrier against incidental splashes and contact with the solid.[5] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[1][6][7]

  • Eye & Face Protection: Chemical splash goggles are mandatory to prevent contact with airborne particles and accidental splashes.[4][8] A face shield worn over goggles is crucial during powder handling, as it provides a secondary barrier protecting the entire face from splashes and aerosolized powder.[5][9]

  • Respiratory Protection: An N95-rated respirator is the minimum requirement for weighing the solid compound to prevent inhalation of fine dust particles.[5][9] All work with the solid should ideally be performed within a powder weighing station or a certified chemical fume hood to minimize atmospheric contamination.[3]

  • Body Protection: A laboratory coat protects your skin and personal clothing from contamination.[5] For larger-scale operations where the risk of splashing is elevated, a chemical-resistant apron should be worn over the lab coat.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination.

Preparation and Weighing

Weighing the solid form of a chemical presents the highest risk of aerosolization and inhalation.[3]

  • Designate the Area: All weighing operations must be conducted within a certified chemical fume hood, a powder weighing station, or a glove box.[3]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary items are present: weigh boat or paper, spatula, secondary containment vessel, and a labeled container for the weighed compound.

  • Don PPE: Follow the stringent PPE donning sequence outlined in the diagram below. This ensures that each piece of equipment is worn correctly for maximum protection.

  • Weigh the Compound: Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Use slow, deliberate movements to avoid creating dust clouds.

  • Immediate Cleanup: Once the transfer is complete, immediately clean any residual powder from the spatula and the balance using a cloth dampened with an appropriate solvent. Dispose of the cloth in the designated solid hazardous waste container.

  • Secure and Transport: Tightly seal the container with the weighed compound before removing it from the hood.

PPE Donning and Doffing Workflow

The order in which you put on and remove PPE is as important as the equipment itself. The following workflow is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (Perform Seal Check) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Pull over cuffs) Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Turn inside out) Doff2->Doff3 Doff4 4. Respirator (Exit work area first) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Emergency Response: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Proper disposal is a critical and non-negotiable part of the chemical handling process. Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation: All materials that come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh boats, contaminated paper towels, and pipette tips.

  • Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not pour any waste down the drain.[1][5]

  • Institutional Guidelines: Always consult and follow your institution's specific environmental health and safety (EHS) guidelines for hazardous waste disposal.

Chemical Waste Disposal Workflow

Waste_Disposal Start Experiment Complete SolidWaste Contaminated Solids (Gloves, Weigh Boats, etc.) Start->SolidWaste LiquidWaste Contaminated Liquids (Solutions, Rinsates) Start->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Bin SolidWaste->SolidContainer Segregate LiquidContainer Labeled Liquid Hazardous Waste Bottle LiquidWaste->LiquidContainer Segregate EHS_Pickup Arrange for EHS Waste Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup

Caption: Chemical Hazardous Waste Disposal Workflow.

By integrating these safety protocols and logistical plans into your daily laboratory operations, you build a resilient safety culture that protects both the researcher and the research.

References

  • SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific.

  • 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets . Source: ECHEMI.

  • Quinazoline - Material Safety Data Sheet . Source: Szabo-Scandic.

  • This compound | C9H6N2O2 | CID 23008716 . Source: PubChem - NIH.

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives . Source: DergiPark.

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 . Source: PubChem - NIH.

  • Weighing Hazardous Powders in the Laboratory . Source: Environment, Health & Safety - Princeton University.

  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid . Source: Fisher Scientific.

  • Preparation method for quinoline-4-carboxylic acid derivative - Google Patents . Source: Google Patents.

  • The MSDS HyperGlossary: Carboxylic Acid . Source: Interactive Learning Paradigms, Incorporated.

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism . Source: ACS Omega.

  • Safe Handling Practices for Laboratory Chemicals . Source: GZ Industrial Supplies.

  • Working with Chemicals - Prudent Practices in the Laboratory . Source: NCBI Bookshelf - NIH.

  • SAFETY DATA SHEET - Spectrum Chemical . Source: Spectrum Chemical.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid . Source: Benchchem.

  • Laboratory Safety Guidance . Source: OSHA.

  • SAFETY DATA SHEET - Cayman Chemical . Source: Cayman Chemical.

  • Laboratory Safety Guide . Source: University of Maryland.

  • What PPE Should You Wear When Handling Acid 2024? . Source: LeelineWork.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.